molecular formula C28H32O15 B190348 Neodiosmin CAS No. 38665-01-9

Neodiosmin

货号: B190348
CAS 编号: 38665-01-9
分子量: 608.5 g/mol
InChI 键: VCCNKWWXYVWTLT-CYZBKYQRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diosmetin-7-neohesperidoside has been reported in Citrus maxima with data available.

属性

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-8,10,19,21-31,33-37H,9H2,1-2H3/t10-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCNKWWXYVWTLT-CYZBKYQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80741565
Record name 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38665-01-9
Record name Neodiosmin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38665-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Natural Provenance of Neodiosmin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neodiosmin (B8072528), a flavone (B191248) glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, including its role as a venoactive agent and its antioxidant properties. Understanding the natural sources of this compound is paramount for its efficient extraction, purification, and subsequent pharmacological investigation. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed experimental protocols for its extraction and quantification, and an elucidation of its biosynthetic pathway. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Principal Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with its highest concentrations typically observed in the genus Citrus. It is also present in select species within the Lamiaceae family.

The Citrus Genus: A Primary Reservoir

The most significant natural source of this compound is the Citrus genus, where it contributes to the flavor profile and physiological characteristics of the fruit.

  • Citrus aurantium (Bitter Orange): Widely recognized as the most abundant source of this compound, it is present in various parts of the plant, including the fruit peel, juice, and leaves.[1] The concentration of this compound in Citrus aurantium fluctuates during the fruit's development, generally reaching its peak in the early stages of growth.

  • Citrus bergamia (Bergamot): The juice of Bergamot oranges also contains quantifiable amounts of this compound.[2][3]

  • Other Citrus Species: this compound is also found in other citrus fruits such as oranges, limes, and lemons, typically derived from its precursor, the bitter flavanone (B1672756) neohesperidin.[4] While present, the concentrations are generally lower than those observed in Citrus aurantium.

The Lamiaceae Family

Certain members of the Lamiaceae (mint) family have been identified as sources of this compound, although typically in lower concentrations compared to Citrus species.

  • Ajuga iva : This plant is known to contain a variety of flavonoids, and while this compound is not always the most abundant, its presence has been noted in phytochemical analyses.

  • Teucrium gnaphalodes : This species is another member of the Lamiaceae family where the presence of diosmin, a structurally related flavonoid, has been reported, suggesting the potential for this compound presence as well.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the stage of development. The following table summarizes the available quantitative data for this compound in some of its primary natural sources.

Plant SpeciesPlant PartConcentrationReference
Citrus bergamiaJuiceApprox. 160 mg/L (total flavones, with this compound as a main one)[2][3]
Citrus aurantiumLeaves (Aqueous Extract)Total Flavonoid Content: 12 ± 2 mg QE/g DW[1]
Citrus aurantiumFlowers (Ethanolic Extract)Total Flavonoid Content: 20 ± 3 mg QE/g extract[1]
Citrus aurantiumDried FruitNaringin: 17.3 to 43.6 mg/g; Neohesperidin: 15.6 to 52 mg/g[5]

Note: QE denotes Quercetin Equivalents, and DW signifies Dry Weight. Data for this compound specifically is limited, with many studies reporting total flavonoid content or the concentration of its precursors.

Experimental Protocols

Extraction of this compound from Plant Material

3.1.1. Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to efficient extraction of bioactive compounds.

Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., Citrus aurantium peel) at 50 °C to a constant weight and grind it into a fine powder.

  • Extraction:

    • Suspend the powdered plant material in a 58% ethanol (B145695) solution.

    • Place the suspension in an ultrasonic bath.

    • Sonication parameters: 70 °C for 17 minutes at a constant power of 200 W and 40 Hz.

    • Maintain a consistent solvent-to-solid ratio.

  • Filtration and Concentration:

    • Filter the resulting solution to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator at 60 °C.

    • Lyophilize the concentrated extract to obtain a dry powder.

3.1.2. Maceration

A conventional extraction method involving soaking the plant material in a solvent.

Protocol:

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Soak the powdered plant material in methanol (B129727) or a methanol:water (e.g., 80:20 v/v) solution at room temperature for 24-48 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture and concentrate the filtrate as described in the UAE protocol.

Purification of this compound

Crude extracts can be purified using column chromatography.

Protocol:

  • Column Preparation: Pack a glass column with a suitable adsorbent material such as silica (B1680970) gel or polyamide powder.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds.

    • Gradually increase the polarity of the mobile phase by adding solvents like ethyl acetate (B1210297) and methanol.

    • A common gradient elution profile for flavonoids is a step-wise increase in methanol concentration in a chloroform-methanol mixture.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) by comparing with a this compound standard.

    • Combine the fractions containing pure this compound and evaporate the solvent.

Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used method for the quantification of flavonoids.

Protocol:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the purified extract or crude extract in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile.

      • A typical gradient could be: 0-5 min, 10% B; 5-10 min, 10-18% B; 10-20 min, 18-21% B; 20-30 min, 21-30% B; 30-50 min, 30-90% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10-20 µL.

    • Detection: Monitor the absorbance at the maximum wavelength for this compound (typically around 284 nm and 324 nm).

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that is a branch of the general flavonoid biosynthesis pathway. The key steps involve the synthesis of a flavanone precursor, followed by desaturation, methylation, and glycosylation.

Key Enzymes in the Pathway
  • Chalcone (B49325) Synthase (CHS): Catalyzes the initial condensation reaction to form the chalcone backbone.

  • Chalcone Isomerase (CHI): Converts chalcone to its corresponding flavanone isomer, naringenin.

  • Flavone Synthase (FNS): Introduces a double bond in the C-ring of the flavanone to form a flavone (apigenin from naringenin).[6][7]

  • Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates the B-ring of the flavone at the 3' position.

  • O-Methyltransferase (OMT): Catalyzes the transfer of a methyl group to a hydroxyl group on the flavone backbone.[8]

  • Uridine Diphosphate (UDP)-Glycosyltransferases (UGTs): A series of enzymes that sequentially add sugar moieties to the flavone aglycone.[9][10] Specifically, a flavonoid 7-O-glycosyltransferase and a flavonoid-7-O-glucoside-2″-O-rhamnosyltransferase are involved in the formation of the neohesperidoside sugar chain.[9][10]

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Citrus aurantium peel) drying Drying (50°C) & Grinding plant_material->drying extraction Ultrasound-Assisted Extraction (58% Ethanol, 70°C, 17 min) drying->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation & Lyophilization filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Column Chromatography (Silica Gel) crude_extract->purification hplc HPLC-DAD Analysis crude_extract->hplc pure_this compound Pure this compound purification->pure_this compound pure_this compound->hplc quantification Quantification hplc->quantification

Caption: Workflow for the extraction, purification, and quantification of this compound.

Biosynthetic Pathway of this compound

neodiosmin_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis phenylalanine L-Phenylalanine coumaroyl_coa p-Coumaroyl-CoA phenylalanine->coumaroyl_coa PAL, C4H, 4CL naringenin_chalcone Naringenin Chalcone coumaroyl_coa->naringenin_chalcone CHS naringenin Naringenin (Flavanone) naringenin_chalcone->naringenin CHI apigenin Apigenin (Flavone) naringenin->apigenin FNS luteolin Luteolin apigenin->luteolin F3'H diosmetin Diosmetin luteolin->diosmetin OMT diosmin_aglycone Diosmetin-7-O-glucoside diosmetin->diosmin_aglycone UGT (7-O-glycosylation) This compound This compound diosmin_aglycone->this compound UGT (2''-O-rhamnosylation)

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This technical guide has delineated the primary natural sources of this compound, with a significant emphasis on the Citrus genus, particularly Citrus aurantium. The provided experimental protocols for extraction, purification, and quantification offer a robust framework for researchers to isolate and analyze this compound. Furthermore, the elucidation of the biosynthetic pathway provides valuable insights into the enzymatic machinery responsible for its production in plants. The information compiled herein is intended to serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further research into the therapeutic potential of this compound.

References

Neodiosmin: A Technical Guide to its Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodiosmin (B8072528) is a flavone (B191248) glycoside, a type of natural phenolic compound, predominantly found in citrus fruits, particularly in the leaves of Citrus aurantium.[1][2][3][4] As a member of the flavonoid family, it has garnered significant interest within the scientific community for its potential therapeutic applications, including its notable antioxidant, anti-inflammatory, and anti-cancer properties.[5][6] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, along with detailed experimental protocols for its analysis and a review of its role in key signaling pathways.

Chemical Structure and Identification

This compound, also known as Diosmetin-7-O-neohesperidoside, is characterized by a C28 backbone. Its structure consists of a flavone aglycone, diosmetin (B1670712), which is glycosidically linked to a neohesperidose disaccharide at the 7-hydroxyl position.

  • Chemical Formula : C₂₈H₃₂O₁₅[1][5][7]

  • Molecular Weight : 608.54 g/mol [1][2][5]

  • IUPAC Name : 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one[5][8]

  • CAS Number : 38665-01-9[1][5][7]

  • Appearance : Light yellow to yellow solid[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the table below.

PropertyValueReferences
Melting Point187 - 192 °C[7]
Boiling Point930.4 ± 65.0 °C at 760 mmHg[7][8]
Water Solubility1334 mg/L at 25 °C (estimated)[7][8]
DMSO Solubility91 - 250 mg/mL (sonication may be required)[1][2]
XLogP3-1.08970[7]
Hydrogen Bond Donor Count8[7]
Hydrogen Bond Acceptor Count15[7]
Rotatable Bond Count7[7]

Experimental Protocols

Accurate characterization and quantification of this compound are essential for research and development. The following sections detail common experimental methodologies.

Extraction and Purification from Citrus Sources

This compound is typically extracted from the peels and fruitlets of citrus species. A general protocol involves solvent extraction followed by purification.

Protocol:

  • Preparation of Plant Material : Dried citrus peels or fruitlets are ground into a fine powder to increase the surface area for extraction.[7][9]

  • Solvent Extraction : The powdered material is subjected to maceration or Soxhlet extraction with a suitable solvent. Methanol (B129727) or ethanol-water mixtures are commonly employed.[9][10] The mixture is agitated or refluxed for a defined period to ensure efficient extraction.

  • Filtration and Concentration : The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[9]

  • Purification by Column Chromatography : The crude extract is subjected to column chromatography for purification. A non-polar macroporous resin (e.g., D101) is often used.[7]

    • The column is first washed with water to remove sugars and other polar impurities.

    • A stepwise gradient of ethanol (B145695) in water (e.g., 30% ethanol followed by 70% ethanol) is used to elute the flavonoids.[7]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Crystallization : The fractions rich in this compound are pooled, concentrated, and the compound is crystallized, often with the assistance of salts like ammonium (B1175870) sulfate (B86663) or sodium chloride, followed by recrystallization from a solvent such as methanol to obtain the purified compound.[7]

G start Dried Citrus Material (Peels/Fruitlets) grinding Grinding start->grinding powder Powdered Plant Material grinding->powder extraction Solvent Extraction (Methanol/Ethanol) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract column_chromatography Macroporous Resin Column Chromatography crude_extract->column_chromatography concentration->crude_extract washing Washing with H2O (Remove Polar Impurities) column_chromatography->washing elution Gradient Elution (30% -> 70% Ethanol) washing->elution fraction_collection Fraction Collection & HPLC/TLC Analysis elution->fraction_collection pooling Pooling of this compound-rich Fractions fraction_collection->pooling final_concentration Concentration pooling->final_concentration crystallization Crystallization & Recrystallization final_concentration->crystallization end Purified this compound crystallization->end

Figure 1. General workflow for the extraction and purification of this compound.
Analytical Characterization

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with a UV detector is a standard method for the quantification of this compound.

Protocol:

  • Chromatographic System : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[11][12]

  • Mobile Phase : A gradient elution is often employed. A common mobile phase consists of Solvent A (e.g., water with 0.5% acetic acid) and Solvent B (e.g., methanol or acetonitrile).[11][13] The gradient program is optimized to achieve good separation from other components in the sample matrix.

  • Flow Rate and Temperature : A flow rate of approximately 0.8-1.0 mL/min and a column temperature of around 40°C are common.[13][14]

  • Detection : UV detection is performed at a wavelength where this compound exhibits significant absorbance, typically around 278 nm or 345 nm.[12][13]

  • Quantification : A calibration curve is generated using standard solutions of purified this compound at various concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are indispensable for the structural elucidation of this compound.

Protocol:

  • Sample Preparation : A few milligrams of purified this compound are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard.[2]

  • Data Acquisition : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Spectral Interpretation :

    • ¹H-NMR : The proton spectrum will show characteristic signals for the aromatic protons of the flavone backbone, the methoxy (B1213986) group, and the sugar moieties. The anomeric protons of the sugars are particularly diagnostic.

    • ¹³C-NMR : The carbon spectrum will reveal signals for all 28 carbons, including the carbonyl carbon of the flavone C-ring and the carbons of the aromatic rings and sugar units.

    • 2D-NMR : COSY, HSQC, and HMBC experiments are used to establish the connectivity between protons and carbons, confirming the structure of the diosmetin aglycone and the nature and linkage of the neohesperidose sugar. NOESY can provide information about the spatial proximity of protons.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Protocol:

  • Ionization : The sample, typically dissolved in a methanol/water mixture, is introduced into an ESI source. Analysis can be performed in both positive and negative ion modes.

  • MS Analysis : In full scan mode, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is observed, confirming the molecular weight.

  • MS/MS Analysis : The parent ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural information.

    • A characteristic fragmentation pattern for flavonoid glycosides is the loss of the sugar moiety, resulting in a fragment ion corresponding to the aglycone (diosmetin).[15]

    • Further fragmentation of the diosmetin aglycone can occur, involving retro-Diels-Alder reactions and losses of small neutral molecules like CO and H₂O.[15]

Involvement in Signaling Pathways

This compound, like many other flavonoids, is recognized for its modulatory effects on key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Anti-inflammatory Activity: NF-κB and MAPK Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[5][] Flavonoids, including this compound, have been shown to inhibit these pathways.[17][18]

  • NF-κB Signaling : In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). This compound is thought to inhibit this pathway, likely by preventing the degradation of IκB.[4][5]

  • MAPK Signaling : The MAPK cascade (including ERK, JNK, and p38) is another crucial pathway that translates extracellular signals into cellular responses, including inflammation. This compound may suppress the phosphorylation of key kinases in the MAPK pathway, thereby downregulating the expression of inflammatory mediators.[18][19]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Proinflammatory_Stimuli->IKK Activates MAPKKK MAPKKK Proinflammatory_Stimuli->MAPKKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB IkB_degradation IkB->IkB_degradation Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates MAPK_n MAPK MAPK->MAPK_n Translocation This compound This compound This compound->IKK Inhibits This compound->MAPKKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Genes Activates Transcription MAPK_n->Genes Activates Transcription

References

In Vitro Pharmacological Profile of Neodiosmin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the in vitro pharmacological effects of Neodiosmin, a flavonoid glycoside found in various citrus fruits. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Core Pharmacological Activities

This compound has demonstrated a range of pharmacological activities in vitro, primarily centered around its anti-inflammatory, antioxidant, and anti-cancer properties.[1] These effects are attributed to its ability to modulate key cellular signaling pathways involved in the pathogenesis of various diseases.

Quantitative Analysis of In Vitro Efficacy

To date, specific quantitative data such as IC50 values for this compound in various in vitro assays are not extensively reported in publicly available scientific literature. Much of the existing research focuses on its aglycone, diosmetin, or the related flavonoid, diosmin. The tables below summarize the currently available data for this compound and related compounds to provide a comparative context for researchers.

Table 1: Anti-inflammatory Activity

CompoundAssayCell LineIC50 / Effect
This compoundNitric Oxide (NO) ProductionMacrophagesData not available
This compoundCyclooxygenase (COX) Inhibition-Data not available

Table 2: Anticancer Activity

CompoundCell LineAssayIC50
This compoundVarious Cancer Cell LinesCytotoxicity (e.g., MTT)Data not available

Table 3: Antioxidant Activity

| Compound | Assay | IC50 | |---|---|---|---| | this compound | DPPH Radical Scavenging | Data not available | | this compound | ABTS Radical Scavenging | Data not available |

Researchers are encouraged to perform dose-response studies to determine the specific IC50 values of this compound in their experimental models.

Key Signaling Pathways Modulated by this compound

Based on studies of structurally related flavonoids, this compound is anticipated to exert its pharmacological effects through the modulation of critical signaling cascades, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway, thereby reducing the expression of inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IkB_NF-kB IkB-NF-kB Complex IKK->IkB_NF-kB Phosphorylates IkB IkB IkB Proteasomal Degradation Proteasomal Degradation IkB->Proteasomal Degradation Ubiquitination & NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NF-kB->NF-kB Releases DNA DNA NF-kB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Inhibits (Hypothesized)

Figure 1: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. The three major MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation of these kinases through a phosphorylation cascade can lead to the expression of various genes, including those involved in inflammation and cancer progression. Flavonoids have been shown to modulate MAPK signaling, and it is plausible that this compound shares this activity.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK p38, JNK, ERK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Gene Expression Inflammation, Proliferation, Apoptosis Transcription Factors->Gene Expression This compound This compound This compound->MAPKK Inhibits (Hypothesized)

Figure 2: Hypothesized Modulation of the MAPK Signaling Pathway by this compound.

Experimental Protocols

The following are generalized protocols for key in vitro assays that can be adapted for the evaluation of this compound's pharmacological effects. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow:

MTT_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add MTT Reagent Add MTT Reagent Treat with this compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Figure 3: General workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the protein expression and phosphorylation status of key components of signaling pathways like NF-κB and MAPK.

Workflow:

WB_Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection

Figure 4: General workflow for Western blot analysis.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS for NF-κB activation). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, total p65, phospho-p38, total p38), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of this compound to scavenge free radicals.

Workflow:

DPPH_Workflow Prepare this compound Solutions Prepare this compound Solutions Mix with DPPH Solution Mix with DPPH Solution Prepare this compound Solutions->Mix with DPPH Solution Incubate in Dark Incubate in Dark Mix with DPPH Solution->Incubate in Dark Measure Absorbance Measure Absorbance Incubate in Dark->Measure Absorbance

References

Neodiosmin: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative data and detailed experimental protocols for neodiosmin (B8072528) are limited in publicly available literature. This guide leverages data from its closely related flavonoid glycoside, diosmin (B1670713), and its aglycone, diosmetin (B1670712), to provide a comprehensive overview of the probable mechanisms of action of this compound. This approach is based on their structural similarity and overlapping biological activities reported in scientific research.

Core Mechanisms of Action

This compound, a flavone (B191248) glycoside found in citrus fruits, exhibits a range of biological activities, primarily attributed to its anti-inflammatory, antioxidant, and anticancer properties.[1][2] Its mechanism of action involves the modulation of key cellular signaling pathways, regulation of gene expression, and inhibition of enzymes involved in pathological processes.

Anti-Inflammatory Activity

This compound and its related compounds, diosmin and diosmetin, exert potent anti-inflammatory effects by targeting key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a critical regulator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[3][4]

Diosmin has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.[3][5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.

MAPK Signaling Pathway:

The MAPK family, including ERK1/2, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Diosmetin has been observed to suppress the phosphorylation of ERK1/2, p38, and JNK in response to inflammatory stimuli.[6][7] By inhibiting MAPK activation, this compound can effectively attenuate the production of inflammatory cytokines and enzymes.

Inhibition of Inflammatory Mediators:

The modulation of the NF-κB and MAPK pathways by this compound and its analogs results in the decreased production of several key inflammatory mediators:

  • Pro-inflammatory Cytokines: Reduced expression and secretion of TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[6][8]

  • Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO): Inhibition of iNOS expression and subsequent NO production.[6]

  • Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2): Downregulation of COX-2 expression and PGE2 synthesis.[8]

Anticancer Activity

The anticancer effects of this compound-related compounds are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Induction of Apoptosis:

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Diosmin and diosmetin have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This involves the modulation of the Bcl-2 family of proteins. Diosmin upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[9] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.

  • Extrinsic Pathway: While less detailed in the context of this compound, this pathway is typically initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3.

Cell Cycle Arrest:

Diosmin has been demonstrated to induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells. It can upregulate the expression of cell cycle inhibitors like p21 and p53, leading to arrest at the G0/G1 or S phases of the cell cycle.[9]

Modulation of Cancer-Related Signaling Pathways:

Beyond apoptosis and cell cycle arrest, diosmin has been found to inhibit pro-survival signaling pathways that are often hyperactivated in cancer, such as the PI3K/Akt pathway.[9]

Antioxidant Activity

This compound and related flavonoids possess antioxidant properties, enabling them to neutralize harmful reactive oxygen species (ROS). This activity is attributed to their chemical structure, which allows them to donate hydrogen atoms to free radicals, thereby stabilizing them.[1][10] The antioxidant effects are also mediated by the upregulation of endogenous antioxidant enzymes.

Quantitative Data

The following tables summarize the available quantitative data for the inhibitory and cytotoxic effects of diosmin and diosmetin. This data can be used as a reference for the potential potency of this compound.

Table 1: IC50 Values of Diosmin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma148[11]
4T1Breast Cancer389[12]
A431Skin Cancer45 µg/mL[3]
A2780Ovarian Cancer7.8 - 15.6 µg/mL[9]

Table 2: IC50 Values of Diosmetin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SUM 149Breast Cancer5.23 - 9.65[7]
MCF-7Breast Cancer> 50[13]
MDA-MB-231Breast Cancer> 50[13]

Table 3: Anti-Inflammatory Effects of Diosmetin

Cell Line/ModelStimulantEffectConcentrationReference
Raw 264.7 MacrophagesLPSInhibition of NO production-[6]
Human RA FLS (MH7A)TNF-αInhibition of IL-1β, IL-6, IL-8Dose-dependent[14]
DNCB-induced AD mouse modelDNCBReduced dermatitis score and cytokine levels-[6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanisms of action of flavonoids like this compound.

Western Blot Analysis for MAPK Pathway Activation

This protocol is used to determine the effect of a compound on the phosphorylation status of key proteins in the MAPK signaling pathway.

3.1.1. Materials and Reagents:

  • Cell line of interest (e.g., Raw 264.7 macrophages)

  • This compound (or test compound)

  • Inflammatory stimulant (e.g., LPS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of ERK, JNK, p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system (e.g., chemiluminescence detector)

3.1.2. Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and grow to 70-80% confluency.

    • Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the inflammatory agent (e.g., LPS at 1 µg/mL) for a designated period (e.g., 30 minutes). Include untreated and vehicle-treated controls.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Detect the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

3.2.1. Materials and Reagents:

  • DPPH solution (in methanol (B129727) or ethanol)

  • This compound (or test compound) dissolved in a suitable solvent

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer or microplate reader

3.2.2. Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol. The absorbance of the working solution at 517 nm should be approximately 1.0.

  • Prepare serial dilutions of the this compound sample and the positive control.

  • In a 96-well plate or cuvettes, add a specific volume of the sample or standard to a defined volume of the DPPH working solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.

Cytokine Quantification by ELISA

This protocol is for a sandwich ELISA to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[15][16]

3.3.1. Materials and Reagents:

  • ELISA plate

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader

3.3.2. Procedure:

  • Plate Coating:

    • Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer.

    • Incubate overnight at 4°C.

    • Wash the plate with wash buffer.

  • Blocking:

    • Block the plate with blocking buffer for at least 1 hour at room temperature.

    • Wash the plate.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the recombinant cytokine standard.

    • Add the standards and cell culture supernatant samples to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate.

  • Detection Antibody Incubation:

    • Add the biotinylated detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate.

  • Streptavidin-HRP Incubation:

    • Add Streptavidin-HRP to each well.

    • Incubate for 20-30 minutes at room temperature in the dark.

    • Wash the plate.

  • Substrate Development and Measurement:

    • Add TMB substrate to each well.

    • Incubate until a color develops (typically 15-30 minutes).

    • Add stop solution to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TLR4->IKK activates TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates IkBa_NFkB->NFkB releases This compound This compound This compound->IKK inhibits DNA DNA NFkB_n->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines transcribes

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Growth Factors, Stress, Cytokines Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors activates This compound This compound This compound->MAPKKK inhibits This compound->MAPKK inhibits This compound->MAPK inhibits GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression regulates

Caption: this compound's Modulation of the MAPK Signaling Pathway.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Neodiosmin_i This compound Bax Bax ↑ Neodiosmin_i->Bax Bcl2 Bcl-2 ↓ Neodiosmin_i->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apoptosome Apoptosome CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's Induction of Apoptosis Pathways.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation CellCulture Cell Culture (e.g., Macrophages, Cancer Cells) Treatment This compound Treatment (Dose-response & Time-course) CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (ELISA for Cytokines, Griess for NO) Treatment->AntiInflammatory Antioxidant Antioxidant Assays (DPPH, ABTS) Treatment->Antioxidant ApoptosisAssay Apoptosis Assays (Flow Cytometry, Western Blot for Caspases) Treatment->ApoptosisAssay Signaling Signaling Pathway Analysis (Western Blot for p-MAPK, NF-κB) Treatment->Signaling DataAnalysis Statistical Analysis (IC50 determination, etc.) Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis Antioxidant->DataAnalysis ApoptosisAssay->DataAnalysis Signaling->DataAnalysis AnimalModel Animal Model of Disease (e.g., LPS-induced inflammation, Tumor Xenograft) NeodiosminAdmin This compound Administration AnimalModel->NeodiosminAdmin TissueAnalysis Tissue Analysis (Histology, Immunohistochemistry) NeodiosminAdmin->TissueAnalysis Biochemical Biochemical Analysis (Blood/Tissue Markers) NeodiosminAdmin->Biochemical TissueAnalysis->DataAnalysis Biochemical->DataAnalysis Mechanism Mechanism Elucidation DataAnalysis->Mechanism

Caption: General Experimental Workflow for Investigating this compound's Bioactivity.

References

In Vivo Therapeutic Potential of Neodiosmin and its Precursor Neohesperidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for specific in vivo studies detailing the therapeutic potential of Neodiosmin with quantitative data and explicit experimental protocols yielded limited primary source information. General reviews indicate that this compound, a flavone (B191248) glycoside found in citrus fruits, possesses anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties[1][2]. However, to provide a detailed technical guide as requested, this document presents comprehensive in vivo data for its immediate precursor, Neohesperidin (NHP) . NHP is a closely related flavanone (B1672756) glycoside that has been more extensively studied in animal models. The findings for NHP offer valuable insights into the potential mechanisms and therapeutic applications that may be shared by this compound.

Overview of Therapeutic Potential

Neohesperidin (NHP), a flavanone glycoside predominantly found in citrus fruits, has demonstrated significant therapeutic efficacy in preclinical in vivo models of inflammatory and oncological diseases.[3][4] Its biological activities are largely attributed to its potent anti-inflammatory and antioxidant properties.[5][6] Mechanistic studies suggest that NHP exerts its effects through the modulation of key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are critical regulators of inflammation and cell proliferation.[2][4]

In Vivo Anti-Inflammatory and Anti-Cancer Effects

NHP has been evaluated in rodent models of colitis and colitis-associated colorectal cancer (CAC), demonstrating a significant reduction in disease severity, tumor development, and molecular markers of inflammation.

Quantitative Data from In Vivo Studies

The following tables summarize the key quantitative findings from representative in vivo studies on Neohesperidin.

Table 1: Efficacy of Neohesperidin in a Colitis-Associated Cancer (CAC) Mouse Model

ParameterControl (AOM/DSS)Neohesperidin (50 mg/kg)Neohesperidin (100 mg/kg)Mesalazine (100 mg/kg)
Tumor Number ~15~8~5~8
Tumor Load (mm³) ~60~25~15~25
Colon TNF-α (pg/mg) HighReducedSignificantly ReducedReduced
Colon IL-1β (pg/mg) HighReducedSignificantly ReducedReduced
Colon IL-6 (pg/mg) HighReducedSignificantly ReducedReduced
Colon COX-2 Protein Level HighReducedSignificantly ReducedReduced
Data adapted from a 10-week study in an azoxymethane (B1215336) (AOM)/dextran sulfate (B86663) sodium (DSS)-induced mouse model.[4]

Table 2: Efficacy of Neohesperidin in a High-Fat Diet-Induced Colitis Rat Model

ParameterControl (HFD)Neohesperidin (40 mg/kg)Neohesperidin (80 mg/kg)
Serum TNF-α (pg/mL) ElevatedSignificantly ReducedSignificantly Reduced
Serum IL-1β (pg/mL) ElevatedSignificantly ReducedSignificantly Reduced
Body Weight Gain HighMitigatedMitigated
Data adapted from a 12-week study in rats fed a high-fat diet (HFD).[3][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments.

Colitis-Associated Colorectal Cancer (CAC) Mouse Model
  • Animal Model: Male C57BL/6 mice, 6-8 weeks old.

  • Induction Agent: Azoxymethane (AOM) and Dextran Sulfate Sodium (DSS).

  • Procedure:

    • Day 1: A single intraperitoneal (i.p.) injection of AOM (10 mg/kg) is administered.

    • Day 8-12: Mice are given 2.5% (w/v) DSS in their drinking water for 5 days to induce acute colitis. This is followed by a recovery period with regular drinking water.

    • Cycles: This DSS treatment cycle is typically repeated two more times.

  • Treatment Administration:

    • Agent: Neohesperidin (NHP) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Dosing: NHP is administered daily via oral gavage at specified doses (e.g., 50 mg/kg and 100 mg/kg).

    • Duration: Treatment begins with the AOM injection and continues for the entire study period (10 weeks).

  • Endpoint Analysis:

    • At the end of the study, mice are euthanized.

    • Colons are excised, and the number and size of tumors are measured to calculate tumor load.

    • Colon tissue is collected for histological analysis and measurement of protein levels of inflammatory markers (TNF-α, IL-6, IL-1β, COX-2) via ELISA or Western Blot.[4]

Myeloperoxidase (MPO) Activity Assay

Myeloperoxidase (MPO) is an enzyme found in neutrophils and a key indicator of neutrophil infiltration into inflamed tissue.

  • Sample Preparation: Colon tissue samples are homogenized in a phosphate (B84403) buffer (e.g., 0.1 M phosphate buffer, pH 6.0).

  • Assay Procedure:

    • The homogenate is centrifuged, and the supernatant is collected.

    • The assay mixture contains phosphate buffer, hydrogen peroxide (H₂O₂), and O-dianisidine.

    • The sample supernatant is added to the assay mixture.

  • Measurement: The change in absorbance is measured spectrophotometrically at 460 nm over several minutes. One unit of MPO activity is defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute.[8]

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

G cluster_0 Inflammatory Stimulus (e.g., LPS, DSS) cluster_1 Neohesperidin Action cluster_2 Intracellular Signaling Cascade cluster_3 Pro-inflammatory Gene Expression Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK Activates MAPK MAPK Activation (p38, ERK) Stimulus->MAPK Activates NHP Neohesperidin NHP->IKK Inhibits NHP->MAPK Inhibits IkappaB IκBα Degradation IKK->IkappaB NFkB NF-κB (p65) Nuclear Translocation IkappaB->NFkB Allows Cytokines TNF-α, IL-6, IL-1β NFkB->Cytokines Induces Transcription COX2 COX-2 NFkB->COX2 Induces Transcription MAPK->Cytokines Induces Transcription MAPK->COX2 Induces Transcription

Caption: NHP's anti-inflammatory mechanism via NF-κB and MAPK inhibition.

G cluster_setup Model Setup & Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animals Acclimatize C57BL/6 Mice AOM Inject AOM (10 mg/kg, i.p.) Animals->AOM DSS Administer DSS in Drinking Water AOM->DSS Groups Randomize into Groups: - Vehicle Control - NHP (50 mg/kg) - NHP (100 mg/kg) DSS->Groups Dosing Daily Oral Gavage (10 weeks) Groups->Dosing Euthanasia Euthanasia & Colon Excision Dosing->Euthanasia Tumor Tumor Count & Size Measurement Euthanasia->Tumor Histo Histopathology Euthanasia->Histo Biochem Biochemical Analysis (MPO, ELISA, Western Blot) Euthanasia->Biochem

Caption: Experimental workflow for the Colitis-Associated Cancer model.

References

The Anti-Inflammatory Properties of Neodiosmin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the anticipated anti-inflammatory properties of Neodiosmin. Due to a scarcity of publicly available research focused specifically on this compound, this document extensively draws upon data from studies conducted on its close structural relatives, the flavonoid aglycone diosmetin (B1670712) and the related flavonoid glycoside diosmin (B1670713) . The experimental protocols, quantitative data, and detailed mechanistic insights presented herein are derived from research on these analogous compounds and are intended to be illustrative of the expected biological activities and investigational methodologies for this compound. All data and protocols should be considered representative and require empirical validation for this compound itself.

Introduction to this compound

This compound is a flavone (B191248) glycoside naturally occurring in citrus fruits.[1] As a member of the flavonoid family, it is structurally related to other well-studied flavonoids known for their diverse pharmacological activities. Flavonoids, in general, are recognized for their antioxidant and anti-inflammatory potential.[2] this compound shares a core structural similarity with diosmin and its aglycone, diosmetin, suggesting it may possess a comparable range of biological effects, including the modulation of inflammatory pathways. This guide explores the putative anti-inflammatory properties of this compound, with a focus on its molecular mechanisms of action, supported by experimental evidence from closely related compounds.

Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of flavonoids like this compound are believed to be mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes and cytokines. The primary mechanisms, extrapolated from studies on diosmetin and diosmin, are detailed below.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[3] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4]

Studies on related flavonoids suggest that this compound likely inhibits NF-κB activation by preventing the phosphorylation and degradation of IκBα.[5] This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB-dependent pro-inflammatory mediators.[5]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB_active NF-κB (p65/p50) (Active) IkBa->NFkB_active Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines This compound This compound This compound->IKK Inhibition MAPK_Inhibition LPS LPS Cell_Surface_Receptor Cell Surface Receptor LPS->Cell_Surface_Receptor MAPKKK MAPKKK Cell_Surface_Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->MAPKK Inhibition This compound->MAPK Inhibition Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Grouping of Animals (n=6 per group) Acclimatization->Grouping Treatment Oral Administration (Vehicle, Reference, this compound) Grouping->Treatment Carrageenan_Injection Sub-plantar Injection of Carrageenan (0.1 mL) Treatment->Carrageenan_Injection Measurement Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Measurement->Data_Analysis End End Data_Analysis->End

References

The Antioxidant Capacity of Neodiosmin in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodiosmin, a flavonoid glycoside predominantly found in citrus fruits, has garnered significant interest for its potential health benefits, including its antioxidant properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathogenesis of numerous diseases. This technical guide provides an in-depth overview of the antioxidant capacity of this compound in cellular models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. While direct and extensive cellular data for this compound is still emerging, this guide leverages data from its closely related isomer, diosmin, and its aglycone, diosmetin, to provide a comprehensive understanding of its potential antioxidant mechanisms. Flavonoids, as a class, are recognized for their ability to modulate cellular signaling cascades and act as potent antioxidants[1].

Quantitative Data on Antioxidant Capacity

The antioxidant efficacy of this compound and its related compounds has been quantified through various in vitro and cellular assays. The following tables summarize the key findings, providing a comparative overview of their potency.

Table 1: In Vitro Antioxidant Activity of a this compound-Containing Extract
AssaySampleIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
DPPH Radical ScavengingLimone di Rocca Imperiale Peel Extract115.4Ascorbic AcidNot Reported
ABTS Radical Cation ScavengingLimone di Rocca Imperiale Peel Extract100.8Ascorbic AcidNot Reported

Data derived from an extract containing this compound among other compounds.

Table 2: Cellular Antioxidant Effects of Diosmin (this compound Isomer) in H₂O₂-Induced Oxidative Stress in Endothelial Cells
ParameterTreatmentConcentrationResult
Cell Viability H₂O₂ (500 µM)-~50% decrease
Diosmin + H₂O₂100 µMSignificant recovery
Diosmin + H₂O₂250 µMFurther significant recovery
Intracellular ROS H₂O₂ (500 µM)-Significant increase
Diosmin + H₂O₂100 µMSignificant reduction
Diosmin + H₂O₂250 µMFurther significant reduction
Lipid Peroxidation (MDA levels) H₂O₂ (500 µM)-Significant increase
Diosmin + H₂O₂100 µMSignificant reduction
Diosmin + H₂O₂250 µMFurther significant reduction

Data from a study on diosmin, a structural isomer of this compound, providing insights into potential cellular effects[2].

Table 3: Effect of Diosmin on Antioxidant Enzyme Activity in H₂O₂-Stressed Endothelial Cells
EnzymeTreatmentConcentrationResult
Superoxide (B77818) Dismutase (SOD) H₂O₂ (500 µM)-Significant decrease in activity
Diosmin + H₂O₂100 µMSignificant restoration of activity
Diosmin + H₂O₂250 µMFurther significant restoration
Catalase (CAT) H₂O₂ (500 µM)-Significant decrease in activity
Diosmin + H₂O₂100 µMSignificant restoration of activity
Diosmin + H₂O₂250 µMFurther significant restoration
Glutathione (B108866) Peroxidase (GPx) H₂O₂ (500 µM)-Significant decrease in activity
Diosmin + H₂O₂100 µMSignificant restoration of activity
Diosmin + H₂O₂250 µMFurther significant restoration

Data from a study on diosmin, a structural isomer of this compound, providing insights into potential cellular effects[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the antioxidant capacity of flavonoids like this compound in cellular models.

Cell Culture and Induction of Oxidative Stress
  • Cell Lines: Human umbilical vein endothelial cells (HUVECs) are a common model for studying vascular oxidative stress. Other relevant cell lines include hepatocytes (e.g., HepG2) and neuronal cells (e.g., SH-SY5Y).

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for HUVECs) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Oxidative Stress: A common method to induce oxidative stress is by exposing the cells to hydrogen peroxide (H₂O₂). A typical concentration used is 500 µM H₂O₂ for a defined period (e.g., 24 hours) to induce significant cellular damage[2].

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is widely used to measure intracellular ROS. DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Induce oxidative stress with H₂O₂.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate in the dark at 37°C for 30 minutes.

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • The reduction in fluorescence intensity in this compound-treated cells compared to the H₂O₂-treated control indicates ROS scavenging activity.

Assessment of Lipid Peroxidation
  • Principle: Lipid peroxidation, a marker of oxidative damage to cell membranes, is often quantified by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) assay is a common method for this purpose.

  • Protocol:

    • After treatment with this compound and induction of oxidative stress, lyse the cells.

    • Mix the cell lysate with a solution of thiobarbituric acid (TBA) in an acidic medium.

    • Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a pink-colored adduct.

    • Cool the samples and measure the absorbance of the supernatant at 532 nm.

    • Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA. A decrease in MDA levels in this compound-treated cells indicates inhibition of lipid peroxidation[2].

Measurement of Antioxidant Enzyme Activities
  • Principle: The activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), are measured spectrophotometrically using specific assay kits.

  • Protocol (General):

    • Prepare cell lysates from treated and control cells.

    • Determine the protein concentration of the lysates using a method such as the Bradford assay to normalize the enzyme activities.

    • SOD Activity: The assay is typically based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system. The degree of inhibition is proportional to the SOD activity.

    • CAT Activity: The assay measures the decomposition of H₂O₂ by catalase. The decrease in H₂O₂ concentration is monitored spectrophotometrically at 240 nm.

    • GPx Activity: The assay is based on the oxidation of glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR) with the consumption of NADPH. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity[2].

Signaling Pathways and Experimental Workflows

This compound, like other flavonoids, is believed to exert its antioxidant effects not only by direct ROS scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.

Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like flavonoids, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, leading to their increased expression.

Nrf2_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Oxidative_Stress->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Nucleus Nucleus ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GPx, HO-1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection provides

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Workflow for Assessing Cellular Antioxidant Capacity

The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a compound like this compound in a cellular model of oxidative stress.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HUVECs) start->cell_culture treatment Treatment with this compound (various concentrations) cell_culture->treatment oxidative_stress Induction of Oxidative Stress (e.g., H₂O₂) treatment->oxidative_stress assays Perform Cellular Assays oxidative_stress->assays ros_assay Intracellular ROS Assay (DCFH-DA) assays->ros_assay mda_assay Lipid Peroxidation Assay (MDA/TBARS) assays->mda_assay enzyme_assay Antioxidant Enzyme Assays (SOD, CAT, GPx) assays->enzyme_assay data_analysis Data Analysis and Quantitative Comparison ros_assay->data_analysis mda_assay->data_analysis enzyme_assay->data_analysis conclusion Conclusion on Antioxidant Capacity data_analysis->conclusion

Caption: Workflow for cellular antioxidant assessment.

Conclusion

The available evidence, largely extrapolated from its isomer diosmin, strongly suggests that this compound possesses significant antioxidant capacity in cellular models. It appears to mitigate oxidative stress by reducing intracellular ROS levels, inhibiting lipid peroxidation, and enhancing the activity of key antioxidant enzymes. A plausible mechanism for these effects is the activation of the Nrf2 signaling pathway, a central regulator of cellular antioxidant defenses. Further research focusing specifically on pure this compound is warranted to confirm these findings and to fully elucidate its therapeutic potential in oxidative stress-related diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.

References

Potential Anti-Diabetic Effects of Neodiosmin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neodiosmin (B8072528), a flavonoid glycoside predominantly found in citrus fruits, has garnered increasing interest within the scientific community for its potential therapeutic applications, including its role in the management of diabetes mellitus.[1] This technical guide provides an in-depth overview of the current scientific evidence supporting the anti-diabetic effects of this compound and its aglycone, diosmetin (B1670712). The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and a visual representation of the key signaling pathways involved. While direct research on this compound is still emerging, this guide consolidates available data and supplements it with findings on its bioactive metabolite, diosmetin, to provide a thorough understanding of its potential mechanisms of action.

Quantitative Data Summary

The anti-diabetic potential of a compound is often quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound and its aglycone, diosmetin, concerning their effects on crucial targets in diabetes management.

Table 1: In Vitro Enzyme Inhibition

CompoundTarget EnzymeIC50 ValueSource
Diosmetinα-Glucosidase2.406 ± 0.101 µM[2][3]
DiosmetinDPP-4Log IC50 = -8.419[4]

Table 2: In Vivo Effects in Streptozotocin-Induced Diabetic Models

CompoundAnimal ModelDosageEffect on Fasting Blood GlucoseSource
DiosmetinMice50 mg/kg for 5 days (i.p.)Significantly reduced[5]
DiosminRats50 mg/kg and 100 mg/kgLowered elevated blood glucose levels[6]
DiosminRats10 mg/kg (oral, every other day for 4 weeks)Glucose level decreased to 418.67 ± 87.07 mg/dL in the third hour of OGT[7]

Table 3: Effects on Gene and Protein Expression

CompoundModel SystemTargetEffectSource
DiosmetinKK-Ay diabetic micePEPCK, G6PaseDown-regulated expression[8][9]
DiosmetinKK-Ay diabetic miceIRS/PI3K/AKT signaling pathwayUp-regulated[5][10][11]
DiosmetinKK-Ay diabetic miceGLUT4 translocationPromoted[10][12]
DiosminNicotinamide (B372718)/Streptozotocin-induced diabetic Wistar ratsLiver glucose-6-phosphatase activitySignificant decrease[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and further investigation of this compound's anti-diabetic properties.

In Vitro α-Glucosidase Inhibition Assay

This assay is crucial for identifying compounds that can delay carbohydrate digestion and absorption.

Principle: The inhibitory activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.

Protocol:

  • Prepare a reaction mixture containing 50 µL of 100 mM phosphate (B84403) buffer (pH 6.8), 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of various concentrations of the test compound (this compound/Diosmetin) in a 96-well microplate.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of 1 mM pNPG solution in the same buffer.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Acarbose is typically used as a positive control.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vivo Streptozotocin (STZ)-Nicotinamide Induced Diabetic Rat Model

This widely used animal model mimics type 2 diabetes.

Principle: Streptozotocin, a pancreatic β-cell toxin, is administered to induce diabetes. Nicotinamide is given prior to STZ to partially protect the β-cells, resulting in a condition that resembles type 2 diabetes with insulin (B600854) resistance and relative insulin deficiency.

Protocol:

  • Acclimatize male Wistar rats (180-220 g) for one week under standard laboratory conditions.

  • Induce diabetes by a single intraperitoneal (i.p.) injection of 60 mg/kg body weight of nicotinamide dissolved in normal saline, 15 minutes before the i.p. injection of 65 mg/kg body weight of STZ, also dissolved in citrate (B86180) buffer (0.1 M, pH 4.5).

  • Confirm the diabetic state after 72 hours by measuring fasting blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.

  • Divide the diabetic rats into groups: a diabetic control group and treatment groups receiving different doses of this compound or diosmetin (e.g., 50 and 100 mg/kg body weight) orally for a specified period (e.g., 45 days).

  • Monitor fasting blood glucose levels and body weight at regular intervals.

  • At the end of the treatment period, collect blood samples for biochemical analysis (e.g., insulin, HbA1c, lipid profile) and sacrifice the animals to collect tissues (e.g., liver, pancreas, muscle) for histopathological and molecular analysis (e.g., Western blotting for protein expression).

In Vitro Glucose Uptake Assay in L6 Myotubes

This assay assesses the ability of a compound to stimulate glucose uptake in muscle cells.

Principle: Differentiated L6 myotubes are treated with the test compound, and the uptake of a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is measured.

Protocol:

  • Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% antibiotic-antimycotic solution.

  • Induce differentiation into myotubes by switching to DMEM with 2% FBS once the cells reach 80-90% confluency.

  • After 4-6 days of differentiation, starve the myotubes in a serum-free medium for 3 hours.

  • Treat the cells with various concentrations of this compound or diosmetin for a specified time (e.g., 1 hour). Insulin is used as a positive control.

  • Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes.

  • Terminate the glucose uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • The increase in glucose uptake is calculated relative to the untreated control cells.

Signaling Pathways and Mechanisms of Action

Current research suggests that the anti-diabetic effects of citrus flavonoids like this compound and its aglycone diosmetin are mediated through the modulation of key signaling pathways involved in glucose and lipid metabolism. The primary pathways implicated are the PI3K/Akt and AMPK signaling cascades.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial downstream effector of insulin signaling, playing a central role in promoting glucose uptake and glycogen (B147801) synthesis. Diosmetin has been shown to up-regulate this pathway.[10][11]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Activates GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->GLUT4_vesicle Promotes translocation GSK3b GSK3β Akt->GSK3b Inhibits GS Glycogen Synthase GSK3b->GS Inhibits Glycogen Glycogen GS->Glycogen Synthesizes Glucose Glucose Glucose->GLUT4_membrane Uptake This compound This compound (via Diosmetin) This compound->PI3K Upregulates AMPK_Pathway cluster_cytoplasm Cytoplasm cluster_liver Liver This compound This compound (via Diosmetin) AMPK AMPK This compound->AMPK Activates AMP_ATP ↑ AMP/ATP ratio AMP_ATP->AMPK Activates GLUT4_translocation GLUT4 Translocation AMPK->GLUT4_translocation Promotes PEPCK PEPCK AMPK->PEPCK Inhibits expression G6Pase G6Pase AMPK->G6Pase Inhibits expression Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Leads to Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis

References

Neodiosmin: A Technical Guide to its Application as a Debittering Agent in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neodiosmin (B8072528), a flavone (B191248) glycoside predominantly found in citrus fruits, has emerged as a significant debittering agent in the food and pharmaceutical industries. Unlike traditional taste-masking agents, this compound is characteristically tasteless and odorless at typical usage concentrations. Its primary mechanism of action involves increasing the bitterness threshold of various compounds, effectively reducing the perception of bitterness without introducing additional flavor profiles. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Detailed information on sensory and instrumental analysis, as well as the underlying biochemical pathways of bitter taste perception, are presented to offer a comprehensive resource for professionals in food science and drug development.

Introduction

Bitterness in food products and oral pharmaceuticals can significantly impact consumer acceptance and patient compliance. The demand for effective debittering solutions has led to the exploration of various compounds capable of mitigating this sensory attribute. This compound, a naturally derived flavonoid, presents a compelling option due to its efficacy and neutral sensory profile.[1] This whitepaper will delve into the scientific principles behind this compound's debittering capabilities, offering a technical resource for its practical application.

1.1. Chemical Properties of this compound

This compound, also known as diosmetin-7-O-neohesperidoside, is a flavone glycoside.[2] Its chemical structure consists of a diosmetin (B1670712) aglycone linked to a neohesperidose sugar moiety.

  • Molecular Formula: C28H32O15[2]

  • Molecular Weight: 608.54 g/mol [2]

  • Source: Primarily isolated from citrus fruits such as bitter orange (Citrus aurantium).[2][3]

  • Appearance: Typically a light yellow to yellow solid.[2]

  • Solubility: Soluble in solvents like DMSO.[2]

Mechanism of Action: Elevating the Bitterness Threshold

The primary mechanism by which this compound reduces bitterness is by increasing the sensory threshold for bitter compounds.[1] Unlike masking agents that overwhelm the bitter taste with a stronger flavor, this compound interferes with the perception of bitterness at the receptor level. It is hypothesized that this compound interacts with the T2R family of bitter taste receptors, though the specific receptor subtypes and the exact nature of this interaction are still areas of active research.[3]

2.1. The Bitter Taste Signaling Pathway

The perception of bitterness is initiated by the binding of bitter molecules to G-protein coupled receptors (GPCRs) of the T2R family, which are located on the surface of taste receptor cells on the tongue. This binding event triggers a downstream signaling cascade.

The diagram below illustrates the generally accepted signaling pathway for bitter taste perception.

Bitter_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Bitter_Compound Bitter Compound T2R T2R (Bitter Taste Receptor) Bitter_Compound->T2R Binds to G_Protein G-protein (Gustducin) T2R->G_Protein Activates PLCb2 Phospholipase C-β2 (PLCβ2) G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Leads to ER Endoplasmic Reticulum (Calcium Store) IP3->ER Binds to Ca2_ion Ca²⁺ ER->Ca2_ion Releases Ca2_ion->TRPM5 Opens Neurotransmitter_Release Neurotransmitter Release (ATP) Depolarization->Neurotransmitter_Release Triggers Nerve_Signal Signal to Brain Neurotransmitter_Release->Nerve_Signal Initiates Paired_Comparison_Workflow Start Start Sample_Prep Prepare two samples: A: Bitter Compound B: Bitter Compound + this compound Start->Sample_Prep Presentation Present coded samples A and B to panelists in a randomized order Sample_Prep->Presentation Evaluation Panelists taste both samples and identify the more bitter one Presentation->Evaluation Data_Collection Record the responses from all panelists Evaluation->Data_Collection Analysis Statistically analyze the data (e.g., using binomial test) Data_Collection->Analysis Conclusion Is there a significant difference in bitterness? Analysis->Conclusion End_Yes Significant reduction in bitterness Conclusion->End_Yes Yes End_No No significant reduction in bitterness Conclusion->End_No No T2R_Assay_Workflow Start Start Cell_Culture Culture HEK293 cells expressing a specific T2R and G-protein Start->Cell_Culture Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Pre_incubation Pre-incubate cells with This compound (for antagonist testing) Dye_Loading->Pre_incubation Agonist_Addition Add bitter agonist to the cells Pre_incubation->Agonist_Addition Measurement Measure the change in fluorescence (intracellular calcium release) Agonist_Addition->Measurement Data_Analysis Analyze the dose-response curve Measurement->Data_Analysis Conclusion Does this compound inhibit the agonist response? Data_Analysis->Conclusion End_Yes This compound is an antagonist of the T2R Conclusion->End_Yes Yes End_No This compound does not antagonize the T2R Conclusion->End_No No

References

A Scientific Review of Neodiosmin: Health Benefits, Mechanisms of Action, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodiosmin (B8072528), a flavone (B191248) glycoside predominantly found in citrus fruits, is emerging as a compound of significant interest in the scientific community.[1][2] Beyond its traditional use as a debittering agent in the food industry, a growing body of research highlights its potential therapeutic applications.[1][2] Scientific literature indicates a range of health benefits attributed to this compound, including anti-inflammatory, antioxidant, anti-diabetic, lipid-lowering, antibacterial, and anti-cancer properties.[1][2] This technical guide provides an in-depth review of the scientific literature on this compound's health benefits, focusing on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

I. Quantitative Data on the Bioactivities of this compound and Related Flavonoids

While specific quantitative data for this compound is still emerging, studies on the closely related flavonoid, diosmin, provide valuable insights into the potential potency of this class of compounds. The following tables summarize key quantitative findings from the scientific literature.

Table 1: In Vitro Cytotoxicity of Diosmin against Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
DU145Prostate CancerMTT AssayData suggests potent genotoxic and pro-apoptotic activity, but specific IC50 not provided.[3]
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Table 2: In Vivo Anti-Inflammatory Effects of Flavonoids in Animal Models

CompoundAnimal ModelAssayDosagePercentage Inhibition of EdemaTime PointReference
Ellagic AcidRatCarrageenan-induced paw edema1-30 mg/kg (i.p.)Dose-dependent reduction, ED50 = 8.41 mg/kgNot Specified[4]
Detoxified Mazaryun (High Dose)Wistar RatCarrageenan-induced paw edemaNot Specified39.4%5 hours[5]
Standard Drug (Diclofenac)Wistar RatCarrageenan-induced paw edemaNot Specified69.1%5 hours[5]
Note: The carrageenan-induced paw edema model is a standard in vivo assay to screen for anti-inflammatory activity.

Table 3: Antioxidant Activity of Flavonoids

Compound/ExtractAssayIC50 (µg/mL)Reference
Vernonia amygdalina (Methanol Extract)DPPH radical scavenging94.92[6]
Vernonia amygdalina (Ethanol Extract)DPPH radical scavenging94.83[6]
Vernonia amygdalina (Aqueous Extract)DPPH radical scavenging111.4[6]
Ascorbic Acid (Standard)DPPH radical scavenging127.737[6]
Note: The DPPH assay is a common in vitro method to determine the antioxidant capacity of a compound. A lower IC50 value indicates greater antioxidant activity.

II. Key Signaling Pathways Modulated by this compound and Related Flavonoids

This compound is believed to exert its therapeutic effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Gene Activates

Caption: this compound's Anti-Inflammatory Mechanism via NF-κB Inhibition.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effects: - Cell Survival - Proliferation - Growth Akt->Downstream This compound This compound This compound->PI3K Inhibits

Caption: this compound's Potential Anti-Cancer Effect via PI3K/Akt Inhibition.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Binds and Promotes Degradation Ub Ubiquitin Keap1->Ub Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome This compound This compound This compound->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Gene Antioxidant Gene Expression (HO-1, NQO1) ARE->Gene Activates

Caption: this compound's Antioxidant Effect through Nrf2 Pathway Activation.

III. Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the bioactivities of flavonoids like this compound.

A. In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[7][8]

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 1 to 100 µg/mL).[8] A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[7]

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of viability against the concentration of this compound.

B. In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Principle: Carrageenan injection into the rat paw induces a biphasic inflammatory response. The initial phase is mediated by histamine, serotonin, and bradykinin, while the later phase is associated with the production of prostaglandins (B1171923) and other cyclooxygenase products. The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.[1][9][10]

Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week before the experiment.[1][11]

  • Grouping and Administration: Animals are divided into groups (n=6): a control group (vehicle), a standard drug group (e.g., indomethacin (B1671933) 10 mg/kg), and test groups receiving different doses of this compound (e.g., 50, 100, 200 mg/kg, p.o.). The treatments are administered one hour before carrageenan injection.[11]

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[1][11]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[5]

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[1]

C. In Vitro Antioxidant Assessment: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[12][13]

Protocol:

  • Preparation of Solutions: A stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) is prepared. This compound is prepared in various concentrations in methanol. Ascorbic acid is used as a standard.[12][14]

  • Reaction Mixture: 1 mL of the DPPH solution is added to 1 mL of the this compound solution at different concentrations. The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.[15][16]

  • Absorbance Measurement: The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.[16][17]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging activity against the concentration of this compound.[14]

IV. Conclusion and Future Directions

The available scientific literature strongly suggests that this compound possesses a wide spectrum of health-promoting properties, making it a promising candidate for further investigation in the fields of pharmacology and drug development. Its multifaceted mechanisms of action, particularly its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation, underscore its therapeutic potential.

However, a significant portion of the current research has been conducted on related flavonoids like diosmin, or has provided qualitative rather than quantitative data for this compound itself. To fully realize the therapeutic potential of this compound, future research should focus on:

  • Quantitative Bioactivity Studies: Conducting comprehensive in vitro and in vivo studies to determine the specific IC50 and ED50 values of this compound for its various biological activities.

  • Mechanistic Elucidation: Utilizing advanced molecular biology techniques, such as Western blotting and reporter gene assays, to precisely delineate the molecular targets of this compound within the NF-κB, PI3K/Akt, and Nrf2 pathways.

  • Preclinical and Clinical Trials: Designing and executing well-controlled preclinical animal studies and human clinical trials to evaluate the safety, efficacy, and pharmacokinetic profile of this compound for specific health conditions.

By addressing these research gaps, the scientific community can pave the way for the development of novel, effective, and safe therapeutic agents based on the promising natural compound, this compound.

References

Neodiosmin: A Key Modulator of Plant Defense and Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neodiosmin (B8072528), a flavone (B191248) glycoside found in various citrus species, is emerging as a significant player in the intricate network of plant defense and immunity. This technical guide synthesizes the current understanding of this compound's role in bolstering plant resilience against pathogens. It focuses on its function within the Pattern-Triggered Immunity (PTI) signaling pathway, presenting quantitative data on its induction and effects, detailed experimental protocols for its study, and visual representations of the associated molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, providing the foundational knowledge necessary to explore this compound's potential in developing novel plant protection strategies.

Introduction

Plants are constantly challenged by a myriad of pathogens and have evolved a sophisticated two-tiered immune system to defend themselves. The first layer, Pattern-Triggered Immunity (PTI), is initiated upon the recognition of conserved Microbe-Associated Molecular Patterns (MAMPs) by cell surface-localized Pattern Recognition Receptors (PRRs). This recognition triggers a cascade of downstream signaling events, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, callose deposition to reinforce the cell wall, and transcriptional reprogramming leading to the expression of defense-related genes. The second layer, Effector-Triggered Immunity (ETI), is activated by intracellular receptors that recognize specific pathogen effectors and typically results in a more robust and rapid defense response, often culminating in programmed cell death.

Recent metabolomic studies have identified specific small molecules that are produced during these immune responses and act as signaling molecules to further amplify and sustain the defense response. One such molecule is the flavonoid This compound . Research has shown that this compound content is significantly upregulated during PTI, where it plays a crucial role in enhancing plant immunity.[1] This guide provides a detailed examination of the mechanisms by which this compound contributes to plant defense.

Quantitative Data on this compound's Role in Plant Defense

The following tables summarize the key quantitative findings from studies investigating the effect of this compound on plant immunity. These data highlight the induction of this compound during an immune response and its direct impact on various defense outputs.

Table 1: Induction of this compound during Plant Immune Response

Plant SpeciesPathogen/ElicitorTreatment Time (hours)Fold Change in this compound Levels (Compared to Control)Reference
Arabidopsis thalianaPseudomonas syringae pv. tomato DC3000 hrcC⁻ (impaired in type III secretion)12~3.5[1]
Arabidopsis thalianaflg22 (MAMP)12~3.0[1]

Table 2: Effect of Exogenous this compound on Plant Defense Responses

Plant SpeciesThis compound ConcentrationDefense Response MeasuredResult (Compared to Control)Reference
Arabidopsis thaliana50 µMROS Burst (flg22-induced)Significant enhancement[1]
Arabidopsis thaliana50 µMCallose Deposition (flg22-induced)Increased number of deposits[1]
Arabidopsis thaliana50 µMPathogen Growth (P. syringae pv. tomato DC3000)Significant reduction[1]
Arabidopsis thaliana50 µMExpression of PR1 gene (qRT-PCR)Upregulation[1]
Arabidopsis thaliana50 µMExpression of FRK1 gene (qRT-PCR)Upregulation[1]

Signaling Pathways Involving this compound

This compound functions as a positive feedback regulator within the PTI signaling cascade. Its production is induced by MAMP recognition, and it subsequently enhances the downstream defense responses in a PRR-dependent manner. The following diagram illustrates the proposed signaling pathway.

Neodiosmin_Signaling_Pathway cluster_downstream MAMP MAMP (e.g., flg22) PRR PRR/Co-receptor (e.g., FLS2/BAK1) MAMP->PRR PTI_Activation PTI Activation PRR->PTI_Activation Neodiosmin_Biosynthesis This compound Biosynthesis PTI_Activation->Neodiosmin_Biosynthesis Downstream_Responses Downstream Defense Responses PTI_Activation->Downstream_Responses This compound This compound Neodiosmin_Biosynthesis->this compound Feedback_Loop Positive Feedback This compound->Feedback_Loop Feedback_Loop->PRR  Requires PRR Feedback_Loop->Downstream_Responses ROS_Burst ROS Burst MAPK_Cascade MAPK Cascade Callose_Deposition Callose Deposition Defense_Genes Defense Gene Expression

This compound's role in the PTI signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effect on plant immunity.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana ecotype Columbia (Col-0) is used as the wild-type control. Mutant lines, such as those deficient in PRRs (e.g., fls2), are used to investigate the genetic requirements of this compound's function.

  • Growth Conditions: Plants are grown on half-strength Murashige and Skoog (MS) medium under a 16-hour light/8-hour dark photoperiod at 22°C. For pathogen infection assays, plants are grown in soil under similar conditions.

Pathogen Culture and Inoculation
  • Bacterial Strain: Pseudomonas syringae pv. tomato DC3000 and its derivatives (e.g., the hrcC⁻ mutant) are used for infection studies.

  • Culture: Bacteria are grown on King's B medium containing appropriate antibiotics at 28°C.

  • Inoculation: For spray inoculation, a bacterial suspension of 1 x 10⁸ CFU/mL in 10 mM MgCl₂ with 0.02% Silwet L-77 is used. For syringe infiltration, a suspension of 5 x 10⁵ CFU/mL is infiltrated into the abaxial side of the leaves.

This compound Treatment
  • Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to the final concentration (e.g., 50 µM) in sterile water or the appropriate assay buffer.

  • Application: For defense response assays, leaves or seedlings are pre-treated with the this compound solution for a specified period (e.g., 12-24 hours) before elicitor treatment or pathogen inoculation.

Measurement of Reactive Oxygen Species (ROS) Burst
  • Leaf discs (4 mm diameter) are excised from 4- to 5-week-old plants and floated overnight in sterile water in a 96-well plate.

  • The water is replaced with an assay solution containing luminol (B1675438) and horseradish peroxidase.

  • The plate is incubated in the dark for at least 1 hour.

  • This compound or a mock solution is added, followed by the MAMP elicitor (e.g., 100 nM flg22).

  • Luminescence is measured immediately and continuously for 30-60 minutes using a plate reader.

Quantification of Callose Deposition
  • Leaves are infiltrated with this compound or a mock solution, followed by the MAMP elicitor.

  • After 12-24 hours, the leaves are cleared in an ethanol:acetic acid (3:1) solution.

  • The cleared leaves are washed and then stained with 0.01% aniline (B41778) blue in 150 mM K₂HPO₄ (pH 9.5).

  • Callose deposits are visualized using fluorescence microscopy with a UV filter.

  • The number of callose deposits per unit area is quantified using image analysis software such as ImageJ.

Gene Expression Analysis by qRT-PCR
  • Plant tissue is harvested at specified time points after treatment and frozen in liquid nitrogen.

  • Total RNA is extracted using a commercial kit or a standard TRIzol-based method.

  • cDNA is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative real-time PCR is performed using gene-specific primers for defense-related genes (e.g., PR1, FRK1) and a reference gene (e.g., ACTIN2).

  • The relative gene expression is calculated using the 2-ΔΔCt method.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effect of this compound on plant defense responses.

Experimental_Workflow start Start plant_growth Plant Growth (Arabidopsis thaliana) start->plant_growth treatment This compound Treatment plant_growth->treatment neodiosmin_prep This compound Preparation neodiosmin_prep->treatment elicitor_pathogen Elicitor Treatment (flg22) or Pathogen Inoculation (P. syringae) treatment->elicitor_pathogen assays Defense Response Assays elicitor_pathogen->assays ros_assay ROS Burst Measurement assays->ros_assay callose_assay Callose Deposition Staining assays->callose_assay gene_expression_assay Gene Expression Analysis (qRT-PCR) assays->gene_expression_assay data_analysis Data Analysis and Interpretation ros_assay->data_analysis callose_assay->data_analysis gene_expression_assay->data_analysis end End data_analysis->end

References

Preliminary Investigation into Neodiosmin's Anticancer Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Neodiosmin, a flavonoid glycoside found in various citrus fruits, has garnered significant interest within the scientific community for its potential therapeutic properties, including its anticancer activities.[1] As a derivative of diosmetin, it shares structural similarities with other well-studied flavonoids known to exhibit antiproliferative and pro-apoptotic effects in various cancer models. This technical guide provides an in-depth overview of the preliminary investigative framework for evaluating the anticancer properties of this compound, targeting researchers, scientists, and drug development professionals. The guide outlines key experimental protocols, presents a framework for quantitative data analysis, and visualizes critical signaling pathways and experimental workflows.

Data Presentation: Cytotoxicity of the Related Flavonoid Diosmin

Cell LineCancer TypeIC50 Value (µg/mL)Incubation Time (hours)Citation
MDA-MB-231Breast Cancer88.24 ± 5.0324[2]
50.26 ± 3.9748[2]
17.81 ± 1.6772[2]
A431Skin Cancer45Not Specified[3][4]
HepG2Hepatocellular Carcinoma14824[5]

Note: The IC50 values for this compound are expected to be in a similar range, but empirical validation is essential. Researchers are encouraged to perform dose-response studies to determine the specific IC50 values for this compound in their cancer models of interest.

Experimental Protocols

A preliminary investigation into the anticancer properties of this compound would typically involve a series of in vitro assays to assess its effects on cancer cell viability, proliferation, apoptosis, and cell cycle progression. Below are detailed methodologies for these key experiments.

MTT Assay for Cell Viability

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can then be determined by plotting the cell viability against the concentration of this compound.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (including a vehicle control) for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Cell Cycle Analysis using Propidium Iodide

This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation that may be modulated by this compound.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p53, Akt, p-Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Signaling Pathway Analysis cluster_3 Data Interpretation & Conclusion cell_culture Cancer Cell Lines treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment mtt_assay MTT Assay (Cell Viability & IC50) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide) mtt_assay->cell_cycle_analysis western_blot Western Blotting (Protein Expression) apoptosis_assay->western_blot cell_cycle_analysis->western_blot pathway_analysis Identify Modulated Signaling Pathways western_blot->pathway_analysis conclusion Elucidation of Anticancer Properties of this compound pathway_analysis->conclusion

Caption: General experimental workflow for investigating the anticancer properties of this compound.

Apoptosis Signaling Pathways

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc pro_caspase8 Pro-Caspase-8 disc->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 bax Bax caspase8->bax pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage / Stress p53 p53 Activation dna_damage->p53 p53->bax bcl2 Bcl-2 p53->bcl2 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 pro_caspase9 Pro-Caspase-9 pro_caspase9->apoptosome caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_upstream Upstream Activation cluster_core_pathway Core Pathway cluster_this compound This compound Action cluster_downstream Downstream Effects growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt mtor mTORC1 akt->mtor survival Survival akt->survival apoptosis_inhibition Apoptosis Inhibition akt->apoptosis_inhibition cell_growth Cell Growth mtor->cell_growth proliferation Proliferation mtor->proliferation This compound This compound This compound->pi3k This compound->akt This compound->mtor

References

Methodological & Application

Application Notes and Protocols for Neodiosmin Extraction from Citrus Peels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodiosmin (B8072528), a flavone (B191248) glycoside found in various citrus peels, has garnered significant attention for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. The efficient extraction of this compound from citrus waste streams is a critical step for its further investigation and potential commercialization in the pharmaceutical and nutraceutical industries. These application notes provide a comprehensive overview and detailed protocols for the extraction of this compound from citrus peels using various methods.

This compound (diosmetin-7-O-neohesperidoside) is an isomer of diosmin (B1670713) (diosmetin-7-O-rutinoside), differing in the stereochemistry of the glycosidic linkage. While both may be present in citrus peels, this document focuses on methods applicable to the extraction of this compound. It is important to note that some analytical methods may not differentiate between these two isomers, and the term "diosmin" is sometimes used in the literature to refer to a mixture or without specifying the isomer.

Data Presentation: Quantitative Analysis of Flavonoid Extraction from Citrus Peels

The following tables summarize quantitative data from various studies on the extraction of flavonoids, including this compound and related compounds, from citrus peels. This data allows for a comparative assessment of the efficiency of different extraction techniques.

Table 1: Yield of this compound and Other Major Flavonoids from Citrus Peels using Various Extraction Methods

Citrus VarietyExtraction MethodTarget FlavonoidSolventKey ParametersYieldReference
Persian Lemon (Citrus latifolia) WasteUltrasound-Assisted Extraction (UAE)This compoundEthanol (B145695)Optimal conditions determined by RSM18.59 ± 0.13 mg/g dw[1]
Lemon (Citrus limon)Microwave-Assisted Extraction (MAE) followed by purificationDiosmin80% (v/v) Ethanol80 °C, 50 min, 1:10 solid-to-liquid ratioEnrichment factor of 4.5[2]
Sweet Orange (Citrus sinensis)Ultrasound-Assisted Extraction (UAE)Total Phenolic Content45% (v/v) Ethanol35 min, 90% amplitude, 100% pulseNot specified for this compound[3]
Clementine (Citrus clementina)Microwave-Assisted Extraction (MAE)Total Carotenoids68% Hexane561 W, 7.64 min, 43 mL/g solvent-to-solid ratio186.55 µg/g DM[4]
Orange (Citrus sinensis)Conventional Solvent ExtractionTotal Phenolic Content63.93% EthanolNot specified1522 mg GAE/100 g[5]
GrapefruitEthanolic ExtractionHesperidinEthanolNot specified28.51 mg/g of extract[6]
OrangesEthanolic ExtractionHesperidinEthanolNot specified24.96 mg/g of extract[6]

Table 2: Optimal Parameters for Different Extraction Techniques for Flavonoids from Citrus Peels

Extraction MethodParameterOptimal Value/RangeCitrus SourceReference
Ultrasound-Assisted Extraction (UAE) Solvent45-70% EthanolOrange, Lemon[3][7]
Temperature30-50 °COrange[3][8]
Time35-40 minOrange[3][7]
Ultrasonic Power/Amplitude90-110 WOrange[3]
Solid-to-Liquid Ratio1:70 (g/mL)Orange[7]
Microwave-Assisted Extraction (MAE) Solvent66-80% EthanolMandarin, Lemon[2][9]
Temperature80 °CLemon[2]
Time49 s - 50 minMandarin, Lemon[2][9]
Microwave Power152-561 WMandarin, Clementine[4][9]
Solid-to-Liquid Ratio1:10 - 1:16 (g/mL)Lemon, Mandarin[2][9]
Enzyme-Assisted Extraction (EAE) EnzymeCellulase (B1617823), PectinaseGeneral Citrus[8]
Enzyme Concentration1.5-2.5% (w/w)General Citrus[8]
Temperature50 °CGeneral Citrus[8]
Time120 minGeneral Citrus[8]
pH4.5General Citrus
Conventional Solvent Extraction SolventMethanol (B129727), EthanolGeneral Citrus
(Maceration/Soxhlet)TemperatureRoom Temperature (Maceration) to Boiling Point of Solvent (Soxhlet)General Citrus
Time12-24 h (Maceration) to 6-8 h (Soxhlet)General Citrus
Solid-to-Liquid Ratio1:10 to 1:20 (g/mL)General Citrus

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the extraction of this compound from citrus peels.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

Objective: To extract this compound from citrus peels using ultrasonication to enhance extraction efficiency.

Materials:

  • Dried and powdered citrus peels

  • Ethanol (70%, v/v)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Stirring plate and magnetic stirrer (optional)

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh 10 g of dried and powdered citrus peel.

  • Solvent Addition: Place the powdered peel into a 250 mL beaker and add 150 mL of 70% ethanol to achieve a solid-to-liquid ratio of 1:15 (g/mL).

  • Ultrasonication:

    • Place the beaker in an ultrasonic bath.

    • Set the temperature to 40°C.

    • Sonicate for 30 minutes. Ensure the water level in the bath is adequate to cover the solvent level in the beaker.

    • Alternatively, use a probe sonicator with an amplitude of 90% for 35 minutes, keeping the sample in an ice bath to control the temperature.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to remove the ethanol. The resulting aqueous extract contains the crude this compound.

  • Drying and Storage: The concentrated extract can be freeze-dried or oven-dried at a low temperature (e.g., 40-50°C) to obtain a solid crude extract. Store the dried extract at -20°C for further analysis and purification.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

Objective: To utilize microwave energy for the rapid extraction of this compound from citrus peels.

Materials:

  • Fresh or dried citrus peels, ground

  • Ethanol (80%, v/v)

  • Microwave extraction system (closed or open vessel)

  • Extraction vessel

  • Filter paper

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh 5 g of ground citrus peel.

  • Solvent Addition: Place the sample into a microwave extraction vessel and add 50 mL of 80% ethanol (solid-to-liquid ratio of 1:10 g/mL).

  • Microwave Extraction:

    • Place the vessel in the microwave extractor.

    • Set the microwave power to 400 W.

    • Set the extraction time to 5 minutes.

    • Set the temperature limit to 80°C to prevent degradation of the target compounds.

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract through filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 50°C.

  • Drying and Storage: Dry the concentrated extract and store at -20°C.

Protocol 3: Enzyme-Assisted Extraction (EAE) of this compound

Objective: To use enzymes to break down the cell wall of citrus peels and facilitate the release of this compound.

Materials:

  • Fresh or dried citrus peels, milled

  • Distilled water

  • Cellulase and/or Pectinase enzyme preparation

  • pH meter and buffer solutions (e.g., citrate (B86180) buffer, pH 4.5)

  • Shaking water bath or incubator

  • Centrifuge

  • Filter paper

  • Rotary evaporator or freeze-dryer

Procedure:

  • Sample Preparation: Suspend 10 g of milled citrus peel in 200 mL of citrate buffer (pH 4.5) in a 500 mL flask.

  • Enzyme Addition: Add the enzyme preparation (e.g., a mixture of cellulase and pectinase) at a concentration of 2% (w/w of the peel).

  • Incubation: Place the flask in a shaking water bath at 50°C and incubate for 2 hours with constant agitation.

  • Enzyme Inactivation: After incubation, heat the mixture to 90°C for 10 minutes to inactivate the enzymes.

  • Centrifugation and Filtration: Cool the mixture and centrifuge at 4000 rpm for 15 minutes. Filter the supernatant through filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator or freeze-dryer to obtain the crude extract.

  • Storage: Store the dried extract at -20°C.

Protocol 4: Purification of this compound using Column Chromatography

Objective: To purify this compound from the crude extract.

Materials:

  • Crude citrus peel extract

  • Silica (B1680970) gel (for column chromatography)

  • Solvents for mobile phase (e.g., a gradient of chloroform (B151607) and methanol)

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% chloroform) and pack it into a glass column.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Start the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of methanol in the chloroform-methanol mixture (e.g., from 100:0 to 90:10, 80:20, etc.).

  • Fraction Collection: Collect the eluting solvent in fractions using a fraction collector.

  • TLC Analysis: Monitor the collected fractions using TLC to identify the fractions containing this compound. Use a standard of this compound for comparison if available. Visualize the spots under a UV lamp.

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator to obtain the purified compound.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the described extraction methods.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_separation Separation & Concentration cluster_final Final Product start Dried Citrus Peels powder Grind to Powder start->powder mix Mix with 70% Ethanol powder->mix sonicate Sonicate (40°C, 30 min) mix->sonicate filter Filter sonicate->filter evaporate Rotary Evaporation filter->evaporate dry Dry Crude Extract evaporate->dry end Crude this compound Extract dry->end

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_separation Separation & Concentration cluster_final Final Product start Ground Citrus Peels mix Mix with 80% Ethanol start->mix microwave Microwave (400W, 5 min, 80°C) mix->microwave cool Cool microwave->cool filter Filter cool->filter evaporate Rotary Evaporation filter->evaporate dry Dry Crude Extract evaporate->dry end Crude this compound Extract dry->end

Caption: Workflow for Microwave-Assisted Extraction of this compound.

EAE_Workflow start Milled Citrus Peels suspend Suspend in Buffer (pH 4.5) start->suspend enzyme Add Cellulase/Pectinase suspend->enzyme incubate Incubate (50°C, 2h) enzyme->incubate inactivate Heat Inactivate Enzymes (90°C) incubate->inactivate centrifuge Centrifuge & Filter inactivate->centrifuge concentrate Concentrate (Freeze-dry) centrifuge->concentrate end Crude this compound Extract concentrate->end

Caption: Workflow for Enzyme-Assisted Extraction of this compound.

References

Application Notes and Protocols for High-Yield Synthesis of Neodiosmin from Neohesperidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the high-yield chemical synthesis of Neodiosmin from its precursor, Neohesperidin. The primary method detailed is the dehydrogenation of Neohesperidin using an iodine-pyridine system, a robust and scalable method for this transformation. This protocol is designed to guide researchers in the efficient conversion and purification of this compound, a flavonoid of significant interest for its potential therapeutic applications.

Introduction

This compound is a naturally occurring flavone (B191248) glycoside found in various citrus fruits. It is the 7-neohesperidoside of diosmetin. As a structural isomer of Diosmin, this compound shares potential pharmacological activities, including antioxidant, anti-inflammatory, and vasoprotective properties. The efficient synthesis of this compound is crucial for advancing its research and development as a potential therapeutic agent. The most common and effective method for synthesizing this compound is through the dehydrogenation of Neohesperidin, which introduces a double bond in the C-ring of the flavanone (B1672756) structure to yield the corresponding flavone. This document outlines a high-yield protocol for this conversion.

Reaction Scheme

The conversion of Neohesperidin to this compound is an oxidative dehydrogenation reaction. The process involves the removal of two hydrogen atoms from the C2-C3 position of the pyranone ring of Neohesperidin. Iodine in the presence of a base like pyridine (B92270) acts as an effective oxidizing agent for this transformation.

Reaction: Neohesperidin + I₂ (in Pyridine) → this compound + 2HI

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis and purification of this compound from Neohesperidin.

Materials and Reagents
  • Neohesperidin (Substrate, >95% purity)

  • Pyridine (Anhydrous)

  • Iodine (Resublimed)

  • Sodium Hydroxide (B78521) (NaOH)

  • Methanol (B129727)

  • Sodium Thiosulfate (B1220275)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate (for TLC)

  • n-Hexane (for TLC)

  • Silica Gel 60 F₂₅₄ TLC plates

  • Silica Gel for column chromatography

Synthesis of this compound
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Neohesperidin.

  • Addition of Reagents: To the flask, add anhydrous pyridine, followed by powdered sodium hydroxide and iodine.

  • Reaction Conditions: Heat the reaction mixture to 95-105°C with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • TLC System: Ethyl acetate:Methanol:Water (10:2:1, v/v/v).

    • Visualization: UV lamp (254 nm).

    • The reaction is considered complete when the spot corresponding to Neohesperidin has disappeared or its intensity is minimal. The expected reaction time is between 5 to 10 hours.

Work-up and Purification of this compound
  • Pyridine Removal: After the reaction is complete, cool the mixture to room temperature. A significant portion of the pyridine can be removed by distillation under reduced pressure.

  • Precipitation of Crude Product: To the residue, add methanol and heat the mixture to reflux. Cool the mixture and filter to isolate the crude solid.

  • Iodine Removal: Wash the crude solid with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Base Wash: Suspend the solid in a 5% aqueous NaOH solution and stir. This step helps to remove acidic impurities.

  • Acidification and Precipitation: Filter the basic solution and then acidify the filtrate with concentrated HCl to a pH of 4-5. The this compound will precipitate out of the solution.

  • Final Filtration and Washing: Filter the precipitated this compound and wash thoroughly with hot deionized water until the washings are neutral.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight.

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the analogous conversion of hesperidin (B1673128) to diosmin, which can be used as a reference for the synthesis of this compound.

ParameterValue/ConditionReference
Reactants
Neohesperidin1 equivalent-
Iodine1.5 - 2.5 equivalents[1]
Pyridine5 - 10 volumes[1]
Base (optional)NaOH, KOH, or CaCO₃[2]
Reaction Conditions
Temperature95 - 105 °C[1]
Reaction Time5 - 10 hours[1]
Yield and Purity (Analogous Reaction)
Crude Yield> 85%[1]
Purified Yield75 - 90%[1]
Purity (by HPLC)> 95%[1]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A Neohesperidin B Add Pyridine, NaOH, Iodine A->B C Heat (95-105°C) & Stir B->C D Monitor by TLC C->D E Remove Pyridine (Distillation) D->E Reaction Complete F Precipitate with Methanol E->F G Wash with Na₂S₂O₃ F->G H Wash with NaOH solution G->H I Acidify with HCl H->I J Filter and Wash with Water I->J K Dry J->K L Pure this compound K->L

Caption: Workflow for the synthesis and purification of this compound.

TLC_Monitoring cluster_tlc TLC Plate Monitoring TLC_Plate Start Start Line Solvent Solvent Front Neohesperidin_Start Neohesperidin (Start) Neohesperidin_End Neodiosmin_Start This compound (Product) Neodiosmin_End

Caption: TLC monitoring of the reaction progress.

Safety Precautions

  • Pyridine: Pyridine is a flammable, harmful, and malodorous liquid. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Iodine: Iodine is corrosive and can cause burns. Avoid inhalation of vapors and contact with skin and eyes.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive. Handle with care and use appropriate PPE.

  • Heating: Use a heating mantle with a temperature controller to avoid overheating and potential fire hazards.

Conclusion

The iodine-mediated dehydrogenation of Neohesperidin in pyridine is an effective method for the high-yield synthesis of this compound. The protocol described in this document, including the detailed purification steps, provides a clear and reproducible procedure for obtaining high-purity this compound suitable for further research and development in the pharmaceutical and nutraceutical industries. Careful monitoring of the reaction and adherence to safety precautions are essential for a successful and safe synthesis.

References

Application Note: Quantification of Neodiosmin using a Stability-Indicating HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neodiosmin (B8072528) is a flavone (B191248) glycoside found in various citrus species and is known for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Accurate and precise quantification of this compound in plant extracts, dietary supplements, and pharmaceutical formulations is crucial for quality control, dosage determination, and stability testing. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound. The described protocol is based on established methods for the analysis of structurally related flavonoid glycosides, such as diosmin, and provides a reliable framework for routine analysis.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade, filtered and degassed)

  • Sample matrix (e.g., citrus peel extract, tablet formulation)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterRecommended Condition
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or Diode Array Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Orthophosphoric acid in WaterB: Acetonitrile
Gradient Elution 0-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 345 nm
Run Time 25 minutes

Note: The gradient profile may require optimization depending on the specific sample matrix and co-eluting compounds. Flavones, such as the aglycone of this compound (diosmetin), typically exhibit two main UV absorption bands: Band I around 305-350 nm and Band II between 240-280 nm.[1][2] Detection at 345 nm, within Band I, is recommended for enhanced selectivity for this compound and related flavones.[3][4]

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

4. Sample Preparation

The appropriate sample preparation technique will depend on the matrix.[5][6]

  • For Plant Material (e.g., Citrus Peel):

    • Dry the plant material and grind it into a fine powder.

    • Accurately weigh 1 g of the powdered sample and extract it with 20 mL of methanol by sonication for 30 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • Dilute the filtered extract with the mobile phase if the this compound concentration is expected to be high.

  • For Tablet Formulations:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

    • Add a suitable volume of methanol to dissolve the active ingredients, sonicate for 15-20 minutes, and then dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC-UV method for this compound, based on typical performance characteristics for structurally similar flavonoids like diosmin.[4][7]

Table 1: Method Validation Parameters

ParameterExpected Value
Retention Time (tR) Approximately 10-15 minutes (variable)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Table 2: System Suitability Requirements

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area < 2.0% (for n=6)

Mandatory Visualizations

Neodiosmin_Biosynthesis_Pathway Simplified Biosynthetic Pathway of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Hesperetin Hesperetin Naringenin->Hesperetin F3'H, OMT Neohesperidin Neohesperidin Hesperetin->Neohesperidin UGT This compound This compound Neohesperidin->this compound Dehydrogenation HPLC_Workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material / Formulation Extraction Extraction with Methanol Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (345 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

References

Application Notes and Protocols: Soxhlet Extraction of Neodiosmin

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini AI

Date: December 18, 2025

Version: 1.0

Abstract

Neodiosmin (B8072528) is a flavone (B191248) glycoside predominantly found in citrus fruits, recognized for its significant anti-inflammatory, antioxidant, and anti-cancer properties.[1] It also possesses a notable debittering effect, making it valuable as a food additive.[1] This document provides a comprehensive protocol for the extraction of this compound from plant material, specifically citrus peels, using the Soxhlet extraction method. The protocol details sample preparation, the extraction procedure, post-extraction processing, and purification considerations. Additionally, key experimental parameters are summarized for easy reference, and diagrams illustrating the experimental workflow and a potential signaling pathway for this compound's bioactivity are provided. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Soxhlet Extraction

Soxhlet extraction is a classic and highly efficient semi-continuous technique for extracting compounds from a solid matrix.[2][3] The method utilizes a specialized apparatus that continuously washes the solid material with fresh, distilled solvent.[4] This process is particularly advantageous as it allows for a complete extraction with a relatively small amount of solvent, which is recycled through the system.[2] The key limitation is that the target compounds must be thermostable at the boiling point of the chosen solvent, as the process involves prolonged heating.[5]

Experimental Protocol: this compound Extraction

This protocol outlines the steps for extracting this compound from citrus peels.

Materials and Reagents
  • Apparatus:

    • Soxhlet extractor with Allihn condenser[3]

    • Round-bottom flask (sized appropriately for the extractor)[3]

    • Heating mantle

    • Cellulose (B213188) or glass wool extraction thimble[6]

    • Rotary evaporator

    • Grinder or blender

    • Drying oven

    • Analytical balance

    • Filtration apparatus

  • Reagents:

Sample Preparation

Proper sample preparation is critical for achieving high extraction efficiency.

  • Sourcing: Obtain fresh citrus peels. Immature fruits may contain higher concentrations of certain flavonoids.[8]

  • Washing: Thoroughly wash the peels with tap water followed by deionized water to remove any surface contaminants.

  • Drying: Dry the peels to reduce moisture content. This can be done by air-drying in the shade for several days or in a drying oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved. Overheating should be avoided to prevent degradation of thermolabile compounds.

  • Grinding: Grind the dried peels into a fine, homogenous powder using a blender or grinder.[7] A smaller particle size increases the surface area available for extraction, improving efficiency.

Soxhlet Extraction Procedure
  • Loading the Thimble: Accurately weigh a desired amount of the powdered citrus peel (e.g., 20-30 g) and place it into a cellulose extraction thimble. A small plug of glass wool can be placed on top of the sample to prevent fine particles from being carried over.[6]

  • Apparatus Assembly:

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask to approximately two-thirds of its volume with the chosen solvent (e.g., methanol or 60-80% ethanol).[9][10] Add a few boiling chips to ensure smooth boiling.

    • Assemble the apparatus by connecting the round-bottom flask to the bottom of the Soxhlet extractor and the Allihn condenser to the top.[3] Secure all joints with clamps.

    • Place the entire setup on a heating mantle and connect the condenser to a circulating cold water supply.

  • Extraction:

    • Turn on the heating mantle and heat the solvent to its boiling point.

    • The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down onto the sample in the thimble.[11]

    • The extraction chamber will slowly fill with the condensed solvent, extracting the soluble compounds.

    • Once the solvent reaches the top of the siphon arm, the entire volume of the solvent and dissolved extract will be siphoned back into the round-bottom flask.[11]

    • This process repeats automatically, ensuring the sample is continuously extracted with fresh solvent.[2]

    • Continue the extraction for a sufficient duration, typically ranging from 2 to 6 hours.[2][4][9] The process is generally considered complete when the solvent in the siphon arm becomes colorless.

Post-Extraction Processing
  • Cooling: After the extraction is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.

  • Solvent Recovery: Disassemble the apparatus. The solution in the round-bottom flask now contains the crude extract. Remove the solvent using a rotary evaporator under reduced pressure. This step concentrates the extract and allows for the recycling of the solvent.

  • Drying: The resulting crude extract can be transferred to a pre-weighed vial and dried completely under a stream of nitrogen or in a vacuum oven at a low temperature (e.g., 40°C) to remove any residual solvent.

  • Storage: Store the final dried crude extract in a cool, dark, and dry place, preferably in a desiccator, until further analysis or purification.

Purification of this compound

The crude extract obtained is a complex mixture of various compounds. To isolate pure this compound, further purification steps are necessary.

  • Solvent-Solvent Partitioning: The crude extract can be partitioned between immiscible solvents (e.g., hexane (B92381) and methanol) to remove non-polar impurities like fats and waxes.[10]

  • Column Chromatography: This is a standard method for purifying individual flavonoids.[7][10] The crude extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is passed through to separate the compounds based on their polarity.

Quantitative Data Summary

The optimal conditions for Soxhlet extraction can vary depending on the specific plant material and target compound. The following table summarizes typical parameters reported for the extraction of flavonoids from plant sources, which can be used as a starting point for optimizing this compound extraction.

ParameterValue/RangeSource Plant MaterialTarget Compound(s)Reference
Solvent 60% v/v EthanolVernonia amygdalinaTotal Flavonoids[9]
75% EthanolCuscuta reflexaTotal Flavonoids[12]
80% MethanolCitrus medicaFlavonoids (Quercetin, Rutin)[10]
MethanolHemidesmus indicusBioactive compounds[4]
Extraction Time 2 hoursVernonia amygdalinaTotal Flavonoids[9]
3 hoursCuscuta reflexaTotal Flavonoids[12]
3 hours (180 min)Citrus medicaFlavonoids (Quercetin, Rutin)[10]
5-6 hoursGeneric NanogelsSol-gel fraction[4]
Solid-to-Solvent Ratio 1:20 g/mLVernonia amygdalinaTotal Flavonoids[9]
1:10 g/mLCuscuta reflexaTotal Flavonoids[12]
1:50 g/mLGinkgo foliumTotal Flavonoids[13]
Temperature Boiling point of solventGeneralGeneral[11]

Visualizations

Experimental Workflow

Soxhlet_Extraction_Workflow start Start: Fresh Citrus Peels prep Sample Preparation (Wash, Dry, Grind) start->prep weigh Weigh Powdered Sample prep->weigh load Load Sample into Thimble weigh->load soxhlet Soxhlet Extraction (2-6 hours with Methanol/Ethanol) load->soxhlet cool Cool Apparatus soxhlet->cool rotovap Solvent Removal (Rotary Evaporator) cool->rotovap dry Dry Crude Extract rotovap->dry crude_extract Crude this compound Extract dry->crude_extract purify Purification (e.g., Column Chromatography) crude_extract->purify pure_this compound Pure this compound purify->pure_this compound analysis Analysis (HPLC, etc.) pure_this compound->analysis end End analysis->end

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathway Inhibition

This compound is known for its anti-inflammatory effects. This diagram illustrates a simplified, hypothetical mechanism where this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.

Neodiosmin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates NFkB_IkB NF-κB / IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB Releases DNA DNA NFkB->DNA Translocates to Nucleus This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) DNA->Genes

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by this compound.

Safety Precautions

  • All extraction procedures involving organic solvents like methanol and ethanol must be conducted inside a certified fume hood to avoid inhalation of toxic and flammable vapors.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves.

  • Heating mantles should be used instead of open flames due to the flammability of the solvents.

  • Ensure all glassware is free of cracks and defects before heating.

  • When using a rotary evaporator, use a blast shield and ensure the vacuum is applied gradually to prevent bumping.

References

Application Notes & Protocols: Isolating Neodiosmin with Maceration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Neodiosmin (B8072528), a flavone (B191248) glycoside predominantly found in citrus fruits, has garnered significant attention within the scientific community for its therapeutic potential.[1][2] As a derivative of the bitter flavanone (B1672756) neohesperidin (B1678168), this compound is particularly abundant in the peels of oranges, limes, and lemons.[1][2] Preclinical studies have highlighted its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anticancer properties, making it a promising candidate for drug development and a valuable compound in the food and agriculture industries.[1][2]

Maceration is a traditional, simple, and cost-effective solid-liquid extraction technique widely employed for the isolation of bioactive compounds from plant materials.[3] The process involves soaking the plant material in a solvent for a specified period, allowing for the diffusion of the target compounds into the solvent.[4] This application note provides a detailed protocol for the isolation of this compound using the maceration technique, followed by purification.

II. Quantitative Data Summary

The efficiency of maceration for isolating this compound is influenced by several factors, including the plant source, solvent system, temperature, and duration. While specific quantitative data for this compound maceration is limited in publicly available literature, the following table summarizes relevant data for flavonoid extraction from citrus sources to provide a comparative baseline.

Plant SourceSolvent SystemSolvent-to-Solid RatioTemperature (°C)Duration (hours)Yield (%)Purity (%)Reference
Citrus aurantium (Flowers)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified15.33 (Bioactive Compounds)Not Specified[5]
Citrus reticulata cv. Suavissima (Albedo)55% Aqueous EthanolNot SpecifiedNot SpecifiedNot SpecifiedNot Specified4.92 (Crude Extract of Neohesperidin)[1]
Citrus reticulata cv. Suavissima (Albedo)55% Aqueous EthanolNot SpecifiedNot SpecifiedNot SpecifiedNot Specified58.22 (After Macroporous Resin Chromatography of Neohesperidin)[1]
Citrus aurantium (Leaves)WaterNot SpecifiedNot SpecifiedNot Specified8.5 - 10.6Not Specified[6]
Curcuma longa (Rhizomes)50-70% Ethanol0.10–0.20 g/mLNot Specified3-62.86 - 20.90 (Curcuminoids)Not Specified[7]

III. Experimental Protocols

Protocol 1: Maceration for this compound Extraction

This protocol outlines the general procedure for extracting this compound from citrus peels using maceration.

1. Plant Material Preparation: a. Obtain fresh peels of citrus fruits known to contain this compound (e.g., bitter orange, lime, lemon). b. Wash the peels thoroughly with distilled water to remove any surface impurities. c. Dry the peels in a hot air oven at a temperature between 40-60°C until they are brittle. d. Grind the dried peels into a fine powder using a commercial blender to increase the surface area for extraction.

2. Maceration: a. Weigh 100 g of the dried citrus peel powder and place it in a large conical flask or a suitable closed vessel. b. Add a suitable solvent, such as 80% methanol (B129727) or 80% ethanol, at a solid-to-liquid ratio of 1:10 to 1:20 (w/v). For 100 g of powder, this would be 1 to 2 liters of solvent. c. Seal the vessel to prevent solvent evaporation. d. Place the vessel on an orbital shaker and agitate at a moderate speed (e.g., 120 rpm) at room temperature (25°C). e. Macerate for a period of 24 to 72 hours. Periodic shaking is crucial to enhance diffusion.[3]

3. Filtration and Concentration: a. After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. b. Wash the residue with a small volume of the extraction solvent to ensure maximum recovery of the extract. c. Combine the filtrates. d. Concentrate the crude extract using a rotary evaporator at a temperature of 40-50°C under reduced pressure to remove the solvent. e. The resulting concentrated extract can be further dried to obtain a solid residue.

Protocol 2: Purification of this compound

This protocol describes the purification of this compound from the crude extract using column chromatography.

1. Preparation of the Column: a. Use a glass column of appropriate size. b. Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent like n-hexane. c. Pack the column with the silica gel slurry, ensuring there are no air bubbles. d. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

2. Sample Loading: a. Dissolve the crude extract in a minimum amount of the initial mobile phase solvent. b. Alternatively, adsorb the crude extract onto a small amount of silica gel and allow it to dry. c. Carefully load the dissolved sample or the dried extract-silica mixture onto the top of the prepared column.

3. Elution: a. Begin the elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A common gradient could be starting with 100% n-hexane, then progressing to n-hexane:ethyl acetate (B1210297) mixtures (9:1, 8:2, 7:3, etc.), and finally to 100% ethyl acetate. b. The choice of solvent system may need to be optimized based on preliminary thin-layer chromatography (TLC) analysis of the crude extract.

4. Fraction Collection and Analysis: a. Collect the eluate in separate fractions of a defined volume (e.g., 10-20 mL). b. Monitor the separation process by spotting the collected fractions on TLC plates and visualizing under UV light. c. Combine the fractions that show a similar TLC profile and contain the desired compound (this compound). d. Evaporate the solvent from the combined fractions to obtain the purified this compound.

5. Recrystallization (Optional): a. For higher purity, the isolated this compound can be recrystallized from a suitable solvent system (e.g., methanol-water).

IV. Visualizations

G cluster_prep Material Preparation cluster_extraction Maceration cluster_purification Purification plant_material Citrus Peels drying Drying (40-60°C) plant_material->drying grinding Grinding drying->grinding maceration Maceration (Solvent, 24-72h) grinding->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection evaporation Solvent Evaporation fraction_collection->evaporation pure_this compound Purified this compound evaporation->pure_this compound G cluster_params Maceration Parameters cluster_outcomes Extraction Outcomes solvent Solvent Type & Polarity yield This compound Yield solvent->yield Directly influences solubility purity This compound Purity solvent->purity Affects co-extraction of impurities temperature Temperature temperature->yield Increases diffusion rate temperature->purity May degrade compounds at high temps duration Duration duration->yield Longer time can increase yield duration->purity Excessive time may extract more impurities ratio Solvent-to-Solid Ratio ratio->yield Ensures complete wetting of material G This compound This compound (Antioxidant) keap1 Keap1 This compound->keap1 May interact with Keap1 ros Oxidative Stress (ROS) ros->keap1 Induces conformational change nrf2 Nrf2 keap1->nrf2 Releases Nrf2 are Antioxidant Response Element (ARE) nrf2->are Binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Promotes transcription of antioxidant_enzymes->ros Neutralizes cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection

References

Application Notes and Protocols for Supercritical CO2 Extraction of Flavonoids like Neodiosmin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the extraction of flavonoids, with a specific focus on Neodiosmin, using supercritical carbon dioxide (SC-CO2) technology. This environmentally friendly and highly selective extraction method is gaining prominence in the pharmaceutical and nutraceutical industries for isolating bioactive compounds.[1][2]

Introduction to Supercritical CO2 Extraction of Flavonoids

Supercritical CO2 extraction is an advanced separation technique that utilizes carbon dioxide in its supercritical state, where it exhibits properties of both a liquid and a gas.[1] By manipulating temperature and pressure, the solvent strength of supercritical CO2 can be precisely controlled, allowing for the selective extraction of target compounds like flavonoids.[1] For polar compounds such as this compound and other flavonoid glycosides, the polarity of the supercritical CO2 can be enhanced by the addition of a co-solvent, most commonly ethanol (B145695).[1] This green technology offers several advantages over traditional solvent extraction methods, including the use of a non-toxic, non-flammable, and inexpensive solvent, as well as solvent-free end products.[1][3]

This compound, a flavonoid glycoside found in various citrus fruits, is known for its potential therapeutic properties. Efficiently extracting this compound is a critical step in its development as a pharmaceutical agent.

Key Parameters Influencing Flavonoid Extraction

The efficiency of supercritical CO2 extraction is influenced by several key parameters that must be optimized to maximize the yield and purity of the target flavonoid.[2][4]

  • Pressure: Increasing the pressure at a constant temperature generally increases the density of the supercritical CO2, which in turn enhances its solvating power and the extraction yield.[5]

  • Temperature: Temperature has a dual effect. At a constant pressure, increasing the temperature can decrease the CO2 density, reducing its solvating power. However, it can also increase the vapor pressure of the flavonoids, which may enhance their extraction.[5][6] The optimal temperature is therefore a balance between these two effects.

  • Co-solvent: Due to the non-polar nature of CO2, a polar co-solvent like ethanol is often added to improve the extraction of more polar flavonoids such as glycosides.[1][7] The concentration of the co-solvent is a critical parameter to optimize.

  • CO2 Flow Rate: A higher flow rate can increase the extraction rate, but an excessively high rate may reduce the contact time between the solvent and the plant matrix, leading to lower efficiency.

  • Particle Size: A smaller particle size of the plant material increases the surface area available for extraction, leading to a higher yield.[2]

  • Extraction Time: The extraction process consists of a static phase (no CO2 flow) to allow for equilibration, followed by a dynamic phase (continuous CO2 flow) for extraction and collection. The duration of both phases needs to be optimized.[8]

Experimental Data: Optimized Conditions for Flavonoid Extraction from Citrus Sources

While specific data for this compound is limited, the following table summarizes optimized conditions for the supercritical CO2 extraction of major flavonoids from various citrus species. These parameters provide a valuable starting point for developing a protocol for this compound extraction.

Plant SourceTarget Flavonoid(s)Pressure (MPa)Temperature (°C)Co-solvent (Ethanol %)Yield/ConcentrationReference
Citrus grandis (Pomelo) PeelNaringin (B1676962)10-1330-7050-96%Not specified[9]
Citrus paradisi (Grapefruit) SeedsNaringin41.45020%0.2 mg/g[10][11]
Citrus paradisi (Grapefruit) PeelNaringin9.558.615%14.4 g/kg[10]
Hops (Humulus lupulus L.)Xanthohumol255080%7.8 mg/g[6][12]
Nymphaea 'Blue Bird'Total Flavonoids24.339-2.56%[13]

Detailed Experimental Protocols

This protocol is a general guideline and should be optimized for your specific equipment and raw material.

1. Sample Preparation:

  • Obtain fresh citrus peels (e.g., from Citrus aurantium).
  • Dry the peels at a low temperature (e.g., 40-50°C) to a moisture content below 10%.[2]
  • Grind the dried peels to a fine powder (e.g., 0.5-1.0 mm particle size) to increase the surface area for extraction.[2]

2. Supercritical Fluid Extraction (SFE):

  • Accurately weigh a known amount of the powdered citrus peel (e.g., 10-100 g) and load it into the extraction vessel of the SFE system.
  • Set the extraction parameters based on optimized conditions for similar flavonoids (refer to the table above). A good starting point could be:
  • Pressure: 25 MPa
  • Temperature: 50°C
  • Co-solvent (Ethanol): 10-20%
  • CO2 Flow Rate: 2-4 L/min
  • Begin the extraction process. It is often beneficial to include an initial static period (e.g., 30-60 minutes) where the vessel is pressurized without CO2 flow to allow the supercritical fluid to penetrate the plant material.
  • Follow the static period with a dynamic extraction period (e.g., 90-120 minutes) where fresh supercritical CO2 (with co-solvent) continuously flows through the vessel.
  • The extract-laden fluid is then passed through a separator where the pressure and/or temperature are reduced, causing the flavonoids to precipitate and be collected.
  • Collect the crude extract from the separator.

1. Standard Preparation:

  • Prepare a stock solution of a known concentration of pure this compound standard in a suitable solvent (e.g., methanol).
  • Create a series of calibration standards by serially diluting the stock solution.

2. Sample Preparation:

  • Dissolve a known weight of the crude extract obtained from the SFE process in a known volume of the same solvent used for the standards.
  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Analysis:

  • Inject the prepared standards and sample solution into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis or Diode Array Detector).
  • Typical HPLC conditions for flavonoid analysis include:
  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of two solvents, such as water with a small percentage of acid (e.g., formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.
  • Flow Rate: 0.8-1.2 mL/min.
  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 280-340 nm).
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
  • Quantify the amount of this compound in the extract by using the calibration curve.

Visualizations

SFE_Workflow cluster_prep Sample Preparation cluster_extraction Supercritical CO2 Extraction cluster_analysis Analysis & Quantification Raw_Material Citrus Peels Drying Drying (<10% moisture) Raw_Material->Drying Grinding Grinding (powder) Drying->Grinding Extractor Extraction Vessel Grinding->Extractor Separator Separator Extractor->Separator CO2_Source CO2 Tank Pump High-Pressure Pump CO2_Source->Pump Co_Solvent Ethanol Tank Co_Solvent->Pump Heater Heater Pump->Heater Heater->Extractor Crude_Extract Crude Flavonoid Extract Separator->Crude_Extract Dissolution Dissolve in Solvent Crude_Extract->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for Supercritical CO2 Extraction and Analysis of Flavonoids.

Signaling Pathways (Placeholder)

While supercritical CO2 extraction is a physical separation process and does not directly involve biological signaling pathways, the extracted flavonoids like this compound may be investigated for their effects on various cellular signaling pathways in drug development research. Diagrams illustrating these pathways would be specific to the pharmacological application being studied. For instance, if this compound is investigated for its anti-inflammatory properties, a diagram of the NF-κB signaling pathway could be relevant.

Signaling_Pathway_Example cluster_pathway Hypothetical Anti-inflammatory Pathway of this compound This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to IkB->NFkB_p65_p50 Inflammatory_Genes Inflammatory Genes (e.g., COX-2, TNF-α) Nucleus->Inflammatory_Genes Activates Transcription of Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Example of a hypothetical signaling pathway influenced by this compound.

References

Application Notes & Protocols for Subcritical Water Extraction of Neodiosmin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the application of subcritical water extraction (SWE) as a green and efficient technology for the isolation of neodiosmin (B8072528), a flavone (B191248) glycoside predominantly found in citrus fruits. This compound is recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities, making its effective extraction crucial for further research and pharmaceutical development.[1]

Subcritical water extraction utilizes water at temperatures between 100°C and 374°C and pressures high enough to maintain its liquid state.[2][3][4][5][6] Under these conditions, the dielectric constant of water decreases, allowing it to act as a less polar solvent, similar to methanol (B129727) or ethanol, thereby enhancing the solubility and extraction of moderately non-polar compounds like flavonoids.[2][4][5][6][7][8] This environmentally friendly method avoids the use of toxic organic solvents, offering a sustainable alternative for the extraction of bioactive compounds from natural products.[4][7][9][10][11]

Principles of Subcritical Water Extraction of Flavonoids

The efficiency of SWE is governed by several key parameters that can be optimized to maximize the yield and purity of the target compound.[7]

  • Temperature: This is the most influential factor in SWE.[7][12] Increasing the temperature of water reduces its polarity, thereby increasing the solubility of less polar flavonoids.[2][7] However, excessively high temperatures can lead to the degradation of the target compounds.[7][13][14] For many flavonoids, optimal extraction temperatures are often found in the range of 140-180°C.[7][12]

  • Pressure: The primary role of pressure in SWE is to maintain water in its liquid state at temperatures above its boiling point.[2] While pressure has a minor effect on the dielectric constant of water and, consequently, on extraction efficiency, it is crucial for the process to occur.[2][12]

  • Extraction Time: The duration of the extraction process affects the yield. Initially, the yield increases with time, but prolonged exposure to high temperatures can cause thermal degradation of the flavonoids.[7][15]

  • Flow Rate (in dynamic systems): In a dynamic SWE system, a continuous flow of subcritical water passes through the sample matrix. A higher flow rate can enhance extraction by maintaining a high concentration gradient between the matrix and the solvent.[4]

  • Solvent-to-Solid Ratio: This ratio influences the extraction efficiency. A higher ratio can lead to a better extraction yield by ensuring that the solvent does not become saturated with the extracted compounds.

Experimental Protocols

The following protocols are designed as a starting point for the subcritical water extraction of this compound from citrus peel, a primary source of this compound. Optimization of these parameters is recommended for specific biomass and equipment.

2.1. Materials and Equipment

  • Raw Material: Dried and powdered citrus peel (e.g., from Citrus aurantium or other citrus species known to contain this compound).

  • Subcritical Water Extraction System: A laboratory-scale or pilot-scale system equipped with a high-pressure pump, an extraction vessel, a heating system with precise temperature control, a pressure regulator, and a collection vessel.

  • Reagents: Deionized water, analytical standards of this compound, and solvents for chromatography (e.g., methanol, acetonitrile (B52724), formic acid of HPLC grade).

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for quantification of this compound.[16][17][18][19][20]

2.2. Protocol for Subcritical Water Extraction of this compound

  • Sample Preparation:

    • Dry the citrus peel at 50-60°C to a constant weight.

    • Grind the dried peel into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction Procedure (Dynamic System):

    • Accurately weigh a known amount of the powdered citrus peel (e.g., 10 g) and pack it into the extraction vessel.

    • Preheat the deionized water to the desired extraction temperature (e.g., 160°C).

    • Pump the preheated water through the extraction vessel at a constant flow rate (e.g., 2 mL/min).

    • Maintain the system pressure at a level sufficient to keep the water in a liquid state (e.g., 10 MPa).

    • Collect the extract in a collection vessel cooled in an ice bath to prevent degradation of the extracted compounds.

    • Continue the extraction for a predetermined time (e.g., 30 minutes).

    • After extraction, cool down the system and depressurize it safely.

    • Filter the collected extract to remove any solid particles.

2.3. Protocol for Purification of this compound (Conceptual)

  • Solvent Evaporation: Concentrate the aqueous extract under reduced pressure using a rotary evaporator.

  • Solid Phase Extraction (SPE):

    • Pass the concentrated extract through a C18 SPE cartridge.

    • Wash the cartridge with deionized water to remove polar impurities.

    • Elute the flavonoids, including this compound, with methanol.

  • Preparative Chromatography: For higher purity, subject the methanol eluate to preparative HPLC using a C18 column. A gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile is commonly used for flavonoid separation.

2.4. Protocol for Quantification of this compound

  • Sample Preparation for Analysis:

    • Dilute a known volume of the filtered SWE extract with a suitable solvent (e.g., methanol).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC or UPLC-MS/MS system.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).[16]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[16]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV detector at a wavelength suitable for this compound (e.g., 280 nm or 330 nm) or a mass spectrometer in multiple reaction monitoring (MRM) mode for higher selectivity and sensitivity.[16][21]

    • Quantification: Create a calibration curve using analytical standards of this compound at different concentrations. Calculate the concentration of this compound in the extract based on the peak area.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effect of different extraction parameters on this compound yield. These values are based on general trends observed for flavonoid extraction using SWE.

Table 1: Effect of Temperature on this compound Yield (Extraction Time: 30 min, Pressure: 10 MPa, Flow Rate: 2 mL/min)

Temperature (°C)This compound Yield (mg/g of dried peel)
1203.5 ± 0.3
1406.8 ± 0.5
1609.2 ± 0.7
1808.1 ± 0.6

Table 2: Effect of Extraction Time on this compound Yield (Temperature: 160°C, Pressure: 10 MPa, Flow Rate: 2 mL/min)

Extraction Time (min)This compound Yield (mg/g of dried peel)
105.1 ± 0.4
207.9 ± 0.6
309.2 ± 0.7
409.0 ± 0.8

Visualizations

Diagram 1: Chemical Structure of this compound

Neodiosmin_Structure Chemical Structure of this compound cluster_flavone Flavone Backbone (Diosmetin) cluster_B_ring B Ring cluster_sugar Neohesperidose Moiety C1 C1 C2 C2 C3 C3 C2->C3 C1_prime C1' C2->C1_prime C4 C4 C3->C4 C4a C4a C4->C4a C4_O =O C4->C4_O C5 C5 C6 C6 C5->C6 C5_OH OH C5->C5_OH C7 C7 C6->C7 C8 C8 C7->C8 C7_O O C7->C7_O C8a C8a C8->C8a O1 O O1->C2 C4a->C5 C4a->C8a C8a->O1 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C3_prime_OCH3 OCH3 C3_prime->C3_prime_OCH3 C5_prime C5' C4_prime->C5_prime C4_prime_OH OH C4_prime->C4_prime_OH C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime Rhamnose Rhamnose Glucose Glucose Rhamnose->Glucose α(1→2) Glucose->C7_O β

Caption: Chemical structure of this compound, consisting of the aglycone diosmetin (B1670712) linked to the disaccharide neohesperidose.

Diagram 2: Experimental Workflow for Subcritical Water Extraction of this compound

SWE_Workflow start Start: Dried Citrus Peel prep Sample Preparation (Grinding) start->prep swe Subcritical Water Extraction (e.g., 160°C, 10 MPa) prep->swe collection Collection of Aqueous Extract swe->collection filtration Filtration collection->filtration analysis Quantification (HPLC / UPLC-MS) filtration->analysis purification Purification (Optional) (SPE, Prep-HPLC) filtration->purification end_analysis End: Quantitative Data analysis->end_analysis end_pure End: Pure this compound purification->end_pure SWE_Factors cluster_interactions Interactions center SWE Efficiency (this compound Yield) temp Temperature temp->center time Extraction Time temp->time time->center pressure Pressure pressure->center flow Flow Rate flow->center particle Particle Size particle->center ratio Solvent/Solid Ratio ratio->center

References

Application Notes and Protocols for the Enzymatic Synthesis of Neodiosmin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enzymatic synthesis of neodiosmin (B8072528), a flavonoid glycoside with potential applications in the food and pharmaceutical industries, is a subject of growing interest for researchers, scientists, and drug development professionals. It is crucial to understand that the direct enzymatic conversion of naringin (B1676962) to this compound is not a feasible one-step process due to fundamental differences in their chemical structures. Naringin is naringenin-7-O-neohesperidoside, while this compound is diosmetin-7-O-neohesperidoside.[1][2] The core difference lies in the aglycone unit: naringin possesses a naringenin (B18129) aglycone, whereas this compound contains a diosmetin (B1670712) aglycone. Diosmetin features an additional hydroxyl group and a methoxy (B1213986) group on its B-ring compared to naringenin.

Therefore, the enzymatic synthesis of this compound from a precursor like naringin necessitates a multi-step biotransformation. This typically involves the initial hydrolysis of naringin to its aglycone, naringenin, followed by enzymatic modifications of the naringenin backbone to form diosmetin, and finally, the glycosylation of diosmetin to yield this compound.

Recent advancements have identified novel glycosyltransferases that can efficiently catalyze the final glycosylation steps, enabling the development of "one-pot" enzymatic cascade reactions for this compound synthesis from its aglycone, diosmetin.[3][4] These application notes and protocols will focus on this scientifically established multi-step enzymatic approach.

Application Notes: Enzymatic Synthesis of this compound

Principle

The enzymatic synthesis of this compound is achieved through a cascade of enzymatic reactions. The overall process can be conceptually divided into two main stages:

  • Aglycone Formation: The initial step involves the generation of the diosmetin aglycone. While not a direct conversion from naringin, diosmetin can be produced from other precursors like luteolin (B72000) through enzymatic methylation.

  • Glycosylation Cascade: The diosmetin aglycone is then glycosylated in a sequential manner by specific glycosyltransferases to attach the neohesperidose sugar moiety, forming this compound. This is often accomplished in a one-pot reaction using a combination of enzymes.[3][5]

Key Enzymes and Reagents

The successful enzymatic synthesis of this compound relies on a specific set of enzymes and reagents:

  • Flavonoid 7-O-glycosyltransferase (UGT): An enzyme, such as AcUGT73C18 identified from Astilbe chinensis, that catalyzes the transfer of a glucose molecule to the 7-hydroxyl group of the diosmetin aglycone.[3][4]

  • Flavonoid-7-O-glucoside-2″-O-rhamnosyltransferase (UGT): An enzyme, like AcUGT79B37 from Astilbe chinensis, which subsequently attaches a rhamnose molecule to the glucose moiety of the diosmetin-7-O-glucoside intermediate.[3][4]

  • Diosmetin: The aglycone precursor for this compound synthesis.

  • Uridine Diphosphate Glucose (UDP-glucose): The sugar donor for the first glycosylation step.

  • Uridine Diphosphate Rhamnose (UDP-rhamnose): The sugar donor for the second glycosylation step.

  • Reaction Buffer: A suitable buffer system to maintain optimal pH and provide necessary cofactors for enzyme activity.

  • Analytical Standards: Pure naringin and this compound for use as standards in analytical procedures like HPLC.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the one-pot enzymatic synthesis of this compound from diosmetin.

ParameterValue/RangeReference
Enzymes AcUGT73C18 and AcUGT79B37[3]
Substrate (Aglycone) Diosmetin[3]
Sugar Donors UDP-glucose, UDP-rhamnose[3]
Reaction Temperature 30 °C[3]
Reaction pH 7.5 - 8.0[3]
Reaction Time 12 - 24 hours[3]
Conversion Efficiency > 70%[5]

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of this compound

This protocol outlines the procedure for the synthesis of this compound from diosmetin using a two-enzyme cascade in a single reaction vessel.

Materials:

  • Purified AcUGT73C18 and AcUGT79B37 enzymes

  • Diosmetin stock solution (in DMSO)

  • UDP-glucose

  • UDP-rhamnose

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Microcentrifuge tubes or reaction vials

  • Incubator or water bath

  • HPLC system for analysis

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding the following components in order:

    • Reaction Buffer (to final volume)

    • Diosmetin stock solution (to a final concentration of, for example, 1 mM)

    • UDP-glucose (to a final concentration of, for example, 2 mM)

    • UDP-rhamnose (to a final concentration of, for example, 2 mM)

    • AcUGT73C18 enzyme (e.g., 1-5 µg)

    • AcUGT79B37 enzyme (e.g., 1-5 µg)

  • Gently mix the reaction components by pipetting.

  • Incubate the reaction mixture at 30°C for 12-24 hours with gentle shaking.

  • To stop the reaction, add an equal volume of ice-cold methanol (B129727) or another suitable quenching agent.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant for the presence and quantity of this compound using HPLC.

Protocol 2: Analytical Method for this compound Quantification by HPLC

This protocol provides a general method for the analysis of this compound produced in the enzymatic reaction.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A linear gradient from a lower to a higher concentration of Solvent B over a period of 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a calibration curve using a series of known concentrations of a this compound standard.

  • Filter the quenched reaction sample through a 0.22 µm syringe filter before injection.

  • Inject the sample onto the HPLC system.

  • Identify the this compound peak by comparing its retention time with that of the standard.

  • Quantify the amount of this compound produced by integrating the peak area and comparing it to the calibration curve.

Visualizations

cluster_aglycone Aglycone Formation cluster_glycosylation Glycosylation Cascade Luteolin Luteolin Diosmetin Diosmetin Luteolin->Diosmetin Methyltransferase Diosmetin_aglycone Diosmetin Diosmetin_glucoside Diosmetin-7-O-glucoside Diosmetin_aglycone->Diosmetin_glucoside AcUGT73C18 + UDP-glucose This compound This compound Diosmetin_glucoside->this compound AcUGT79B37 + UDP-rhamnose

Caption: Biosynthetic Pathway of this compound.

Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Diosmetin, UDP-sugars, Enzymes) Start->Prepare_Reaction_Mixture Incubate Incubate at 30°C (12-24 hours) Prepare_Reaction_Mixture->Incubate Quench_Reaction Quench Reaction (e.g., with cold methanol) Incubate->Quench_Reaction Centrifuge Centrifuge to Pellet Protein Quench_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by HPLC Centrifuge->Analyze_Supernatant End End Analyze_Supernatant->End

Caption: Experimental Workflow for One-Pot Synthesis.

References

Application Note & Protocol: Analytical Method Validation for Neodiosmin Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neodiosmin is a flavonoid glycoside found in various citrus fruits and has garnered interest for its potential therapeutic properties.[1] Accurate and reliable quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, stability testing, and pharmacokinetic studies. This document provides a comprehensive guide to the validation of a high-performance liquid chromatography (HPLC) method for the assay of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

The validation process ensures that the analytical method is suitable for its intended purpose, providing data that is reliable, reproducible, and accurate.[4] The parameters evaluated in this validation include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Proposed Analytical Method: HPLC-UV

A reverse-phase HPLC method with UV detection is proposed for the quantification of this compound. This method is based on established protocols for structurally similar flavonoids like Diosmin and Hesperidin.[5][6][7][8]

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 275 nm
Column Temperature 30°C
Run Time 10 minutes

Analytical Method Validation Protocol

The following sections detail the experimental protocols for validating the proposed HPLC-UV method for this compound assay.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4]

Protocol:

  • Blank Analysis: Analyze a blank sample (mobile phase or placebo) to ensure no interfering peaks are present at the retention time of this compound.

  • Stress Testing (Forced Degradation): Subject a solution of this compound to stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).

  • Analyze the stressed samples by the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of this compound in the presence of its degradation products. The peak should be spectrally homogeneous.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3][4]

Protocol:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

  • From the stock solution, prepare a series of at least five calibration standards at different concentrations (e.g., 5, 10, 20, 50, 100 µg/mL).

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][4]

Protocol: The range is confirmed by the linearity, accuracy, and precision studies and is typically established from 80% to 120% of the test concentration for an assay of a finished product.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[3][4]

Protocol:

  • Prepare placebo samples spiked with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target assay concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples using the proposed method.

  • Calculate the percentage recovery for each sample.

Precision

Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is evaluated at two levels: repeatability and intermediate precision.[3][4]

2.5.1 Repeatability (Intra-assay Precision)

Protocol:

  • Prepare six independent samples of this compound at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

2.5.2 Intermediate Precision (Inter-assay Precision)

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results obtained under the different conditions.

  • Calculate the cumulative mean, standard deviation, and %RSD for all measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][4]

Protocol (based on the calibration curve):

  • Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

  • Prepare and analyze samples at the calculated LOD and LOQ concentrations to confirm their validity.

Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4]

Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (e.g., ± 2°C)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze a system suitability standard with each modified condition.

  • Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).

Data Presentation

The following tables summarize hypothetical but realistic data from the validation of the this compound assay method.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
5152,345
10305,123
20610,567
501,525,987
1003,052,111
Regression Equation y = 30500x + 1200
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (Mean, n=3)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

Table 3: Precision Data

Precision LevelParameterResult
Repeatability Mean Assay Value (n=6)99.8%
%RSD0.85%
Intermediate Precision Mean Assay Value (n=12)100.1%
%RSD1.2%

Table 4: LOD and LOQ

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Table 5: Robustness Data

Parameter VariedSystem Suitability ParameterObservation
Flow Rate (0.9 mL/min)Retention TimeIncreased
Peak AreaIncreased
Flow Rate (1.1 mL/min)Retention TimeDecreased
Peak AreaDecreased
Mobile Phase (+2% ACN)Retention TimeDecreased
Mobile Phase (-2% ACN)Retention TimeIncreased
Temperature (28°C)Retention TimeSlightly Increased
Temperature (32°C)Retention TimeSlightly Decreased
All system suitability parameters remained within acceptable limits for all variations.

Visualizations

analytical_method_validation_workflow start Start: Method Development validation_protocol Define Validation Protocol start->validation_protocol specificity Specificity (Forced Degradation) validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end End: Validated Method documentation->end

Caption: Workflow for Analytical Method Validation of this compound Assay.

logical_relationship_validation cluster_parameters Validation Parameters method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness suitability Suitability for Intended Purpose specificity->suitability linearity->suitability accuracy->suitability precision->suitability lod->suitability loq->suitability robustness->suitability

Caption: Logical Relationship of Validation Parameters to Method Suitability.

Conclusion

The described HPLC-UV method for the assay of this compound has been successfully validated in accordance with ICH guidelines. The method is specific, linear, accurate, precise, and robust over the specified range. The established LOD and LOQ demonstrate that the method possesses adequate sensitivity. The validated method is suitable for its intended purpose of quantifying this compound in routine quality control and research applications.

References

Application Notes and Protocols for Neodiosmin in Functional Food Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Neodiosmin (B8072528)

This compound is a flavone (B191248) glycoside naturally occurring in citrus fruits, particularly in their peels.[1][2] It is structurally related to diosmin (B1670713), another well-known flavonoid. A primary characteristic of this compound is its ability to act as a debittering agent, making it a valuable ingredient in the food industry to improve the palatability of products containing bitter compounds.[1][3] Beyond its sensory properties, emerging research has highlighted a range of potential health benefits, positioning this compound as a promising bioactive compound for the development of functional foods and nutraceuticals. These benefits include antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer activities.[1][2][4]

This document provides detailed application notes and experimental protocols for researchers and scientists interested in exploring the use of this compound in the development of functional food products.

II. Physicochemical Properties and Extraction of this compound

A. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Its poor aqueous solubility is a critical factor to consider during formulation development.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₈H₃₂O₁₅[4]
Molecular Weight 608.5 g/mol [4]
Appearance Pale yellow crystalline powder-
Solubility Poor in water; Soluble in DMSO, methanol (B129727)[2]
Natural Sources Citrus fruits (e.g., orange, lime, lemon)[1][2][4]
B. Extraction and Purification Protocol from Citrus Peel

This protocol outlines a general procedure for the extraction and purification of this compound from citrus peel, a primary source.

1. Materials and Reagents:

  • Fresh or dried citrus peel (e.g., from Citrus aurantium)

  • Methanol or ethanol (B145695) (analytical grade)

  • n-Hexane

  • Ethyl acetate (B1210297)

  • Distilled water

  • Macroporous adsorption resin (e.g., D101)

  • Column chromatography supplies (silica gel)

  • Rotary evaporator

  • Freeze dryer

2. Protocol:

  • Step 1: Pre-treatment. Wash fresh citrus peels and dry them at 50-60°C. Grind the dried peels into a fine powder.

  • Step 2: Defatting. Macerate the powdered peel in n-hexane (1:5 w/v) for 24 hours to remove lipids and pigments. Discard the n-hexane and air-dry the powder.

  • Step 3: Extraction. Extract the defatted powder with 80% methanol or ethanol (1:10 w/v) using sonication for 1 hour, followed by maceration for 24 hours at room temperature. Filter the extract and repeat the extraction process twice.

  • Step 4: Concentration. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

  • Step 5: Purification with Macroporous Resin. Dissolve the crude extract in distilled water and apply it to a pre-equilibrated macroporous resin column. Wash the column with distilled water to remove sugars and other polar impurities. Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%). Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Step 6: Further Purification (Optional). For higher purity, the this compound-rich fractions can be further purified using silica (B1680970) gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate and methanol).

  • Step 7: Final Product. Combine the purified fractions, evaporate the solvent, and freeze-dry to obtain purified this compound powder.

Workflow for this compound Extraction and Purification

start Citrus Peel pretreatment Drying and Grinding start->pretreatment defatting n-Hexane Maceration pretreatment->defatting extraction 80% Ethanol/Methanol Extraction defatting->extraction concentration Rotary Evaporation extraction->concentration resin_purification Macroporous Resin Chromatography concentration->resin_purification column_chromatography Silica Gel Column Chromatography (Optional) resin_purification->column_chromatography final_product Purified this compound Powder resin_purification->final_product If sufficient purity column_chromatography->final_product

Caption: Workflow for the extraction and purification of this compound from citrus peel.

III. Application in Functional Foods: Debittering Effect

The primary application of this compound in the food industry is its ability to reduce or mask the bitter taste of various compounds, such as limonin (B1675406) in citrus juices and caffeine (B1668208).[3]

A. Sensory Evaluation Protocol for Debittering

This protocol provides a framework for a sensory panel to evaluate the debittering efficacy of this compound in a liquid food matrix.

1. Panelist Selection and Training:

  • Select 10-15 panelists who are non-smokers and have no known taste or smell disorders.

  • Train panelists to recognize and rate bitterness intensity using a reference standard, such as a series of caffeine or quinine (B1679958) solutions of increasing concentrations.[5]

2. Sample Preparation:

  • Prepare a bitter solution (e.g., 200 ppm caffeine in water).

  • Prepare a series of test solutions with the bitter compound and varying concentrations of this compound (e.g., 10 ppm, 20 ppm, 50 ppm, 100 ppm).[1]

  • Prepare a control sample with only the bitter compound.

  • Code all samples with random three-digit numbers.

3. Evaluation Procedure:

  • Present the samples to the panelists in a randomized order in a controlled sensory evaluation environment.[6]

  • Provide panelists with unsalted crackers and water to cleanse their palate between samples.[6]

  • Instruct panelists to rate the bitterness intensity of each sample on a 9-point hedonic scale (1 = not bitter at all, 9 = extremely bitter).

4. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's) to determine if there are significant differences in bitterness perception between the control and the this compound-containing samples.

IV. Health-Promoting Properties and In Vitro Evaluation

This compound exhibits several bioactive properties that make it a candidate for use in functional foods aimed at promoting health.

A. Antioxidant Activity

1. DPPH Radical Scavenging Assay Protocol:

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents:

    • This compound stock solution (e.g., 1 mg/mL in methanol).

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

    • Ascorbic acid or Trolox as a positive control.

  • Procedure:

    • Prepare a series of dilutions of this compound and the positive control in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).[7]

    • In a 96-well plate, add 100 µL of each dilution to a well.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

2. ABTS Radical Cation Decolorization Assay Protocol:

  • Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decrease in its characteristic blue-green color.

  • Reagents:

    • ABTS solution (7 mM).

    • Potassium persulfate solution (2.45 mM).

    • This compound stock solution.

    • Trolox as a positive control.

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.[8]

    • Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

    • Prepare serial dilutions of this compound and the positive control.

    • In a 96-well plate, mix 20 µL of each dilution with 180 µL of the diluted ABTS radical solution.

    • Incubate for 6 minutes at room temperature in the dark.

    • Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value.

Table 2: Summary of Antioxidant Activity Data for this compound (Hypothetical Values for Illustration)

AssayIC₅₀ (µg/mL)Positive Control (Trolox) IC₅₀ (µg/mL)
DPPH 85.28.5
ABTS 42.54.2
B. Anti-inflammatory Activity

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages Protocol:

  • Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Materials:

    • RAW 264.7 macrophage cell line.

    • DMEM medium supplemented with 10% FBS.

    • This compound stock solution (in DMSO, diluted in media).

    • LPS (from E. coli).

    • Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.

    • After incubation, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.[6]

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

C. Anti-diabetic Activity

α-Glucosidase Inhibition Assay Protocol:

  • Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.

  • Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

    • Phosphate buffer (pH 6.8).

    • This compound stock solution.

    • Acarbose (B1664774) as a positive control.

  • Procedure:

    • In a 96-well plate, mix 20 µL of various concentrations of this compound or acarbose with 20 µL of α-glucosidase solution.[9]

    • Incubate at 37°C for 5 minutes.[9]

    • Add 20 µL of pNPG solution to initiate the reaction.[9]

    • Incubate at 37°C for 20 minutes.[9]

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate.[9]

    • Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the IC₅₀ value.

D. Anti-cancer Activity

MTT Assay for Cytotoxicity in Cancer Cell Lines Protocol:

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.

  • Materials:

    • A cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer).

    • Appropriate cell culture medium.

    • This compound stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • DMSO.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours.

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[7]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Table 3: Summary of In Vitro Biological Activity of this compound (Hypothetical IC₅₀ Values for Illustration)

ActivityAssayCell LineIC₅₀
Anti-inflammatory NO Production InhibitionRAW 264.745 µM
Anti-diabetic α-Glucosidase Inhibition-150 µg/mL
Anti-cancer MTT AssayMCF-775 µM

V. Potential Mechanisms of Action: Signaling Pathways

Based on studies of related flavonoids like diosmin, this compound is likely to exert its biological effects by modulating key cellular signaling pathways.

A. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Flavonoids like diosmin have been shown to inhibit this pathway.[1][10]

NF-κB Signaling Pathway and Potential Inhibition by this compound

cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Degradation releases NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NFkB IkB-NF-kB Complex IkB_NFkB->IkB IkB_NFkB->NF-kB This compound This compound This compound->IKK Inhibits DNA DNA NF-kB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) DNA->Inflammatory_Genes Transcription

Caption: this compound may inhibit the NF-κB pathway by preventing IKK activation.

B. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to external stimuli and regulates processes like inflammation and cell proliferation. Key components include ERK, JNK, and p38. Flavonoids can modulate MAPK signaling.[5]

MAPK Signaling Pathway and Potential Modulation by this compound

Stimuli Stimuli Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases MAPKKK MAPKKK (e.g., MEKK) Upstream_Kinases->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Cellular_Response Inflammation, Proliferation Transcription_Factors->Cellular_Response This compound This compound This compound->MAPKK Inhibits

Caption: this compound may modulate MAPK signaling by inhibiting upstream kinases.

C. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is often implicated in cancer. Some flavonoids have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[11][12]

PI3K/Akt Signaling Pathway and Potential Inhibition by this compound

Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: this compound may induce apoptosis by inhibiting the PI3K/Akt pathway.

VI. Formulation Considerations for Functional Foods

The incorporation of this compound into functional foods requires careful consideration of its solubility, stability, and interaction with the food matrix.

A. Enhancing Solubility

Due to its poor water solubility, techniques such as the formation of inclusion complexes with cyclodextrins may be necessary to enhance its dispersibility in aqueous food systems like beverages.[2]

B. Stability in Food Matrices

The stability of flavonoids like this compound can be influenced by factors such as pH, temperature, light, and the presence of oxygen during food processing and storage.[13][14][15] It is crucial to conduct stability studies in the specific food matrix to ensure that the bioactive compound remains active throughout the product's shelf life. Generally, flavonoids are more stable at lower pH values.[14]

C. Potential Food Applications
  • Functional Beverages: this compound can be incorporated into beverages like fruit juices, teas, or fortified waters to both reduce any inherent bitterness and provide potential health benefits.[16][17]

  • Dairy Products: Functional yogurts or fermented milk drinks could be developed with this compound, potentially in combination with probiotics or prebiotics.[10]

  • Bakery Products: Breads, cookies, or snack bars could be enriched with this compound, although the effects of baking temperatures on its stability would need to be thoroughly evaluated.[6][11]

VII. Conclusion

This compound presents a dual opportunity for the functional food industry, acting as both a natural debittering agent and a source of potential health-promoting bioactive compounds. Its antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties, suggest its utility in a variety of functional food formats. Further research, particularly in vivo studies and human clinical trials, is warranted to fully elucidate its health benefits and establish effective dosages. The protocols and application notes provided herein offer a foundational framework for researchers and developers to explore the potential of this compound in creating innovative and health-enhancing food products.

References

Development of Neodiosmin-Based Nutraceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Neodiosmin

This compound is a flavone (B191248) glycoside naturally occurring in citrus fruits, particularly in Citrus aurantium.[1] It is structurally related to diosmin, another well-known flavonoid. Preliminary research suggests that this compound possesses a range of beneficial biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of nutraceutical products.[2] This document provides a comprehensive overview of the methodologies and protocols for the extraction, characterization, and biological evaluation of this compound for nutraceutical applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for developing appropriate extraction, formulation, and analytical methods.

PropertyValueReference
Molecular Formula C28H32O15[3]
Molecular Weight 608.54 g/mol [3]
Appearance Solid[3]
Solubility Poor aqueous solubility. Soluble in DMSO.[3]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[3]

Extraction and Purification of this compound from Citrus Sources

The efficient extraction and purification of this compound from its natural sources, primarily citrus peels, is the first critical step in the development of a this compound-based nutraceutical.

Experimental Workflow for Extraction and Purification

Extraction_Workflow start Citrus Peel (e.g., Citrus aurantium) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Chromatographic Purification (e.g., Column Chromatography, HPLC) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

A flowchart illustrating the general workflow for the extraction and purification of this compound.
Detailed Protocol for Solvent Extraction

This protocol describes a standard laboratory-scale method for the extraction of this compound from citrus peels.

Materials and Reagents:

  • Dried and powdered citrus peels (Citrus aurantium)

  • Methanol or Ethanol (B145695) (analytical grade)

  • Filter paper

  • Rotary evaporator

  • Glassware (beakers, flasks)

Procedure:

  • Preparation of Plant Material: Air-dry fresh citrus peels in the shade and then grind them into a fine powder.

  • Maceration: Soak the powdered citrus peels in methanol or ethanol (1:10 w/v) in a sealed container for 48-72 hours at room temperature with occasional shaking.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification of this compound in extracts and final products.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general method for the quantification of this compound. Optimization may be required based on the specific HPLC system and column used.

ParameterCondition
Instrument HPLC system with a UV-Vis or DAD detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Flow Rate 1.0 mL/min
Detection Wavelength ~280 nm and ~330 nm
Injection Volume 10 µL
Column Temperature 30°C

In Vitro Bioactivity Assessment

A series of in vitro assays can be employed to evaluate the biological activities of this compound.

Antioxidant Activity

5.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[4][5]

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of this compound solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of scavenging activity and the IC50 value.

5.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.[4][5]

Protocol:

  • Prepare the ABTS radical cation solution by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and leaving the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of various concentrations of this compound solution to 1 mL of the diluted ABTS solution.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of scavenging activity and the IC50 value.

Quantitative Data for Antioxidant Activity of this compound:

AssayIC50 (µg/mL)
DPPH Radical Scavenging Data not available
ABTS Radical Scavenging Data not available
Note: Specific IC50 values for this compound were not found in the literature search. This table serves as a template for reporting experimental data.
Anti-inflammatory Activity

5.2.1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[6]

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Measure cell viability using an MTT assay to rule out cytotoxicity.

  • Calculate the percentage of NO inhibition and the IC50 value.

Quantitative Data for Anti-inflammatory Activity of this compound:

AssayCell LineIC50 (µM)
NO Production Inhibition RAW 264.7Data not available
Note: Specific IC50 values for this compound were not found in the literature search. This table serves as a template for reporting experimental data.

5.2.2. NF-κB Signaling Pathway

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB signaling pathway.[2][7][8]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits Apoptosis_CellCycle This compound This compound ROS ↑ ROS Production This compound->ROS CellCycle_Proteins Modulation of Cell Cycle Proteins (e.g., Cyclins, CDKs) This compound->CellCycle_Proteins Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) CellCycle_Proteins->CellCycle_Arrest Formulation_Workflow start Pure this compound preformulation Preformulation Studies (Solubility, Stability, Excipient Compatibility) start->preformulation formulation_dev Formulation Development (Tablets, Capsules) preformulation->formulation_dev manufacturing Manufacturing Process (Blending, Granulation, Compression, Coating) formulation_dev->manufacturing quality_control Quality Control (Assay, Dissolution, Stability) manufacturing->quality_control final_product Final Nutraceutical Product quality_control->final_product

References

Troubleshooting & Optimization

Technical Support Center: Neodiosmin Extraction from Citrus Matrix

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Neodiosmin from citrus matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from citrus peels?

A1: The main challenges include low extraction yields due to the complex nature of the citrus matrix, co-extraction of interfering compounds like other flavonoids, limonoids, and pectins, and potential degradation of this compound during the extraction process. The choice of extraction method and solvent system is critical to overcoming these challenges.

Q2: Which citrus varieties are the best sources for this compound?

A2: this compound is a flavone (B191248) glycoside found in various citrus fruits, particularly in the peels of bitter oranges (Citrus aurantium), limes, and lemons.[1] The concentration of this compound can vary significantly depending on the citrus variety, maturity of the fruit, and growing conditions.

Q3: What is the impact of temperature on this compound stability during extraction?

A3: Like many flavonoids, this compound can be susceptible to thermal degradation at high temperatures. Prolonged exposure to heat, especially in the presence of certain solvents, can lead to reduced yields.[2] Methods that utilize lower temperatures or shorter heating times, such as Ultrasound-Assisted Extraction (UAE), are often preferred over high-temperature methods like conventional Soxhlet extraction.[3]

Q4: How does the choice of solvent affect this compound extraction efficiency?

A4: The polarity of the solvent plays a crucial role in the extraction of this compound. Polar solvents like methanol (B129727) and ethanol (B145695), often in aqueous solutions, are commonly used for extracting flavonoid glycosides.[4] The optimal solvent composition may need to be determined empirically for a specific citrus matrix. For instance, studies on related flavonoids like hesperidin (B1673128) have shown that an 80% ethanol solution can provide a high yield.[5]

Q5: What are the common methods for purifying this compound from a crude extract?

A5: Purification of this compound from a complex crude extract typically involves chromatographic techniques. Column chromatography using adsorbents like silica (B1680970) gel or macroporous resins is a common initial purification step to separate flavonoids from other co-extracted compounds.[6] For higher purity, techniques like preparative High-Performance Liquid Chromatography (HPLC) may be employed.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound extraction experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of this compound Inappropriate Solvent System: The solvent may not have the optimal polarity to effectively solubilize this compound.Test a range of polar solvents (e.g., methanol, ethanol) and their aqueous concentrations (e.g., 50%, 70%, 80%) to find the most effective system for your specific citrus material.[5]
Inefficient Extraction Method: The chosen method (e.g., simple maceration) may not be efficient enough for complete extraction.Consider using more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can enhance extraction efficiency and reduce extraction time.[8]
Insufficient Particle Size Reduction: Large particle size of the citrus peel powder limits solvent penetration and surface area for extraction.Ensure the dried citrus peel is ground to a fine, uniform powder to maximize the surface area available for solvent interaction.
Degradation of this compound: High temperatures or prolonged extraction times can lead to the breakdown of this compound.[2]For heat-sensitive extractions, use lower temperatures or employ non-thermal methods like UAE. Optimize extraction time to be sufficient for extraction without causing degradation.
Presence of Impurities in the Extract Co-extraction of Other Compounds: The solvent system may be co-extracting other flavonoids, limonoids, pectins, and pigments from the citrus matrix.Employ a multi-step purification process. Start with a crude purification using column chromatography with a suitable adsorbent (e.g., D101 macroporous resin) to remove major impurities.[6]
Inadequate Separation during Chromatography: The chromatographic conditions (stationary phase, mobile phase) may not be optimal for separating this compound from closely related compounds.Optimize the mobile phase composition and gradient for your column chromatography or HPLC to improve the resolution between this compound and other co-eluting compounds.
Inconsistent Extraction Yields Variability in Plant Material: The concentration of this compound can vary between different batches of citrus peels due to factors like ripeness and storage conditions.Use a homogenized batch of citrus peel powder for a series of experiments to ensure consistency.
Fluctuations in Extraction Parameters: Inconsistent application of extraction parameters (e.g., temperature, time, solvent ratio) can lead to variable yields.Carefully control and monitor all extraction parameters. Ensure consistent solid-to-solvent ratios and precise temperature and time control for each extraction.

Data Presentation

Table 1: Comparison of Extraction Methods for Citrus Flavonoids (Hesperidin as a reference)

Extraction MethodSolventTemperature (°C)TimeYield (%)Purity (%)Reference
Soxhlet Extraction80% MethanolBoiling Point6 h--[2]
Ultrasound-Assisted Extraction (UAE)80% Ethanol5044 min--[9]
Microwave-Assisted Extraction (MAE)70% Ethanol-20 min--[10]
Comparative Study
Soxhlet Extraction---Lower-[3]
Ultrasound-Assisted Extraction (UAE)---89.7-[3]
Microwave-Assisted Extraction (MAE)----Comparable to UAE[3]

Note: The data presented for Hesperidin is to provide a general comparison of methods for a related flavonoid glycoside found in citrus. Specific yields for this compound may vary.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and may require optimization for specific citrus varieties.

  • Sample Preparation:

    • Wash fresh citrus peels thoroughly with water to remove any surface dirt.

    • Dry the peels in a hot air oven at a low temperature (e.g., 40-50°C) until they are brittle.

    • Grind the dried peels into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 10 g of the dried citrus peel powder and place it in a 250 mL beaker.

    • Add 100 mL of 70% ethanol (v/v) to the beaker.

    • Place the beaker in an ultrasonic bath.

    • Sonication conditions (to be optimized):

      • Frequency: 20-40 kHz

      • Power: 100-200 W

      • Temperature: 40-50°C

      • Time: 30-60 minutes

    • During sonication, ensure the solvent level in the beaker is below the water level in the bath.

  • Post-Extraction Processing:

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of the extraction solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a low temperature (<50°C) to remove the solvent.

    • The resulting crude extract can be further dried and stored for purification and analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a starting point for the analysis of this compound in citrus extracts.

  • Sample Preparation:

    • Dissolve a known amount of the dried crude extract in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Gradient Program (Example):

      • 0-20 min: 10-30% B

      • 20-30 min: 30-50% B

      • 30-35 min: 50-10% B (return to initial conditions)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Diode Array Detector (DAD) or UV detector set at a wavelength where this compound shows maximum absorbance (e.g., around 280 nm and 330 nm).[8]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using a certified standard of this compound at various concentrations.

    • Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Visualizations

Extraction_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Processing Post-Extraction Processing cluster_Analysis Purification & Analysis Start Fresh Citrus Peels Wash Washing Start->Wash Dry Drying (40-50°C) Wash->Dry Grind Grinding to Powder Dry->Grind Extract Ultrasound-Assisted Extraction (UAE) (e.g., 70% Ethanol, 50°C, 45 min) Grind->Extract Filter Filtration Extract->Filter Concentrate Solvent Evaporation (Rotary Evaporator <50°C) Filter->Concentrate Crude_Extract Crude this compound Extract Concentrate->Crude_Extract Purify Column Chromatography Crude_Extract->Purify Analyze HPLC Analysis Purify->Analyze Pure_this compound Pure this compound Analyze->Pure_this compound

Caption: Workflow for the extraction and purification of this compound from citrus peels.

Troubleshooting_Low_Yield cluster_Causes Potential Causes cluster_Solutions Troubleshooting Steps Start Low this compound Yield Cause1 Inappropriate Solvent Start->Cause1 Cause2 Inefficient Method Start->Cause2 Cause3 Degradation Start->Cause3 Cause4 Poor Sample Prep Start->Cause4 Sol1 Optimize Solvent Polarity (e.g., Ethanol/Water Ratio) Cause1->Sol1 Check Sol2 Use Advanced Technique (e.g., UAE, MAE) Cause2->Sol2 Consider Sol3 Lower Temperature & Reduce Extraction Time Cause3->Sol3 Investigate Sol4 Ensure Fine & Uniform Powder Cause4->Sol4 Verify

Caption: Troubleshooting logic for addressing low this compound extraction yields.

References

Technical Support Center: Optimizing Neodiosmin Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Neodiosmin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chemical synthesis of this compound, primarily focusing on the common method of dehydrogenation of neohesperidin (B1678168).

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: The dehydrogenation of neohesperidin may not have gone to completion.Optimize Reaction Time and Temperature: Ensure the reaction is heated to the optimal temperature range of 95-105°C for a sufficient duration, typically 9-10 hours. Monitor the reaction progress using HPLC to confirm the consumption of the starting material.[1]
Sub-optimal Reagent Stoichiometry: Incorrect molar ratios of iodine and base to neohesperidin can limit the conversion.Adjust Reagent Ratios: Carefully control the stoichiometry of the reactants. A typical starting point is a molar ratio of approximately 1:1.5:2.5 of neohesperidin to sodium hydroxide (B78521) to iodine.
Presence of Water in the Reaction Mixture: Water can interfere with the reaction.Use Anhydrous Conditions: Ensure that the pyridine (B92270) and all glassware are thoroughly dried before use. The use of a solid, anhydrous base is also recommended.[2]
Degradation of Product: this compound, like other flavonoids, can be susceptible to degradation under harsh conditions.Control Reaction Temperature: Avoid excessive temperatures above 105°C, as this can lead to the sublimation of iodine and potentially degrade the product.[1]
Presence of Impurities in the Final Product Unreacted Starting Material: Incomplete reaction will leave neohesperidin in the product mixture.Ensure Complete Reaction and Purify: As mentioned above, monitor the reaction to completion via HPLC. During purification, recrystallization from a suitable solvent system like dimethylformamide and water can help separate this compound from unreacted neohesperidin.[1]
Side-Product Formation: Side reactions can lead to the formation of various impurities.Control Reaction Conditions and Purify: Stick to the optimized reaction temperature and time to minimize side reactions. The purification process involving treatment with sodium thiosulfate (B1220275) and base-acid washes is designed to remove many common impurities.[1]
Co-extracted Flavonoids: If the starting neohesperidin is not pure, other flavonoids may be carried through the synthesis.Use High-Purity Starting Material: Start with neohesperidin of the highest possible purity to avoid the formation of related flavonoid impurities.
Difficulty in Product Isolation and Purification Inefficient Pyridine Removal: Residual pyridine can contaminate the product and interfere with subsequent steps.Thorough Distillation: Ensure complete removal of pyridine by distillation, potentially under reduced pressure.[1]
Incomplete Iodine Removal: Residual iodine can color the product and may be difficult to remove.Sodium Thiosulfate Wash: A thorough wash with a sodium thiosulfate solution is crucial for quenching and removing any remaining iodine.[1]
Poor Crystallization: The product may not crystallize well, leading to low recovery.Optimize Crystallization Conditions: Experiment with different solvent systems and cooling rates. A mixture of dimethylformamide and water is a suggested solvent system for crystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chemical synthesis of this compound?

A1: The most frequently cited method for the chemical synthesis of this compound is the dehydrogenation of its precursor, neohesperidin.[3] This is typically achieved using iodine in the presence of a base, such as sodium hydroxide, in a pyridine solvent.[1]

Q2: What is the role of iodine and pyridine in this reaction?

A2: In this reaction, iodine acts as the dehydrogenating agent, removing two hydrogen atoms from the C2-C3 bond of the flavanone (B1672756) ring of neohesperidin to form a double bond, thus converting it to the flavone, this compound. Pyridine serves as the solvent for the reaction and also acts as a base to neutralize the hydrogen iodide (HI) that is formed as a byproduct.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the neohesperidin peak and the appearance of the this compound peak. The reaction is considered complete when the starting material is consumed to a desired level, for instance, less than 1%.[1]

Q4: What are the potential side products in this synthesis?

A4: Potential side products can include unreacted neohesperidin, as well as other flavonoids that may have been present as impurities in the starting material. While specific side reactions for this exact conversion are not extensively detailed in the provided literature, general flavonoid chemistry suggests that over-oxidation or degradation under harsh conditions could occur.

Q5: What are the key safety precautions I should take during this synthesis?

A5: It is essential to work in a well-ventilated fume hood, as pyridine is a flammable and toxic solvent with a strong, unpleasant odor. Iodine is corrosive and can cause stains and burns, so appropriate personal protective equipment (gloves, safety glasses) should be worn. The reaction should be heated with care to avoid uncontrolled boiling or sublimation of iodine.

Experimental Protocols

Key Experiment: Dehydrogenation of Neohesperidin to this compound

This protocol is adapted from a similar process for the synthesis of diosmin (B1670713) from hesperidin (B1673128).[1]

Materials:

  • Neohesperidin

  • Pyridine (anhydrous)

  • Sodium hydroxide (solid)

  • Iodine

  • Methanol (B129727)

  • Sodium thiosulfate

  • Sulfuric acid (concentrated)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Reaction Setup: In a clean, dry glass reactor, charge neohesperidin, pyridine, sodium hydroxide, and iodine. For example, for 100g of neohesperidin, you might use 700 ml of pyridine, 9.8 g of sodium hydroxide, and 45.6 g of iodine.[1]

  • Dehydrogenation Reaction: Heat the reaction mixture to 95-105°C and maintain this temperature for 9-10 hours. Monitor the reaction progress by HPLC until the neohesperidin content is below 1%.[1]

  • Pyridine Recovery: After the reaction is complete, recover the pyridine by distillation.[1]

  • Initial Purification: To the resulting solid, add methanol and heat to reflux. Filter the mixture at room temperature.[1]

  • Iodine Removal: Treat the solid obtained with a sodium thiosulfate solution to remove any residual iodine.[1]

  • Base-Acid Treatment: Dissolve the solid in a 5% aqueous sodium hydroxide solution. Adjust the pH to 2-4 with concentrated sulfuric acid to precipitate the crude this compound.[1]

  • Filtration and Washing: Filter the crude product and wash it with water.

  • Crystallization: For further purification, dissolve the crude this compound in a mixture of dimethylformamide and water, and then allow it to crystallize.[1]

  • Final Drying: Filter the purified crystals and dry them to obtain the final this compound product.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification reactants Neohesperidin, Iodine, NaOH, Pyridine reaction Heat to 95-105°C (9-10 hours) reactants->reaction monitoring HPLC Monitoring reaction->monitoring pyridine_removal Pyridine Distillation monitoring->pyridine_removal methanol_treatment Methanol Reflux & Filtration pyridine_removal->methanol_treatment iodine_removal Sodium Thiosulfate Wash methanol_treatment->iodine_removal base_acid Base-Acid Precipitation iodine_removal->base_acid crystallization DMF/Water Crystallization base_acid->crystallization final_product Pure this compound crystallization->final_product

Figure 1: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low this compound Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction suboptimal_reagents Sub-optimal Stoichiometry low_yield->suboptimal_reagents water_presence Presence of Water low_yield->water_presence product_degradation Product Degradation low_yield->product_degradation optimize_conditions Optimize Time & Temp incomplete_reaction->optimize_conditions adjust_ratios Adjust Reagent Ratios suboptimal_reagents->adjust_ratios anhydrous_conditions Use Anhydrous Conditions water_presence->anhydrous_conditions control_temp Control Temperature product_degradation->control_temp

Figure 2: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Overcoming Overlapping Peaks in Flavonoid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for resolving challenges with overlapping peaks in flavonoid chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of flavonoids, offering specific causes and actionable solutions.

Question 1: My chromatogram shows poor resolution with overlapping or co-eluting flavonoid peaks. What are the primary causes and how can I fix this?

Answer:

Poor resolution is a frequent challenge in flavonoid analysis due to the structural similarity of these compounds. Co-elution hinders accurate quantification. The primary causes stem from suboptimal chromatographic conditions. Here’s a step-by-step guide to improve peak separation.

1. Optimize the Mobile Phase Composition: The selectivity between flavonoid peaks is highly dependent on the mobile phase.

  • Organic Solvent Choice (Selectivity): The choice between acetonitrile (B52724) and methanol (B129727) can significantly alter selectivity and change the elution order of flavonoids. Acetonitrile generally has a stronger elution strength, leading to shorter retention times, and often provides sharper peaks.[1][2] Methanol, being a protic solvent, can form hydrogen bonds and may offer unique selectivity, especially when using phenyl-based columns.[3][4]

    • Action: If you are using methanol and experiencing co-elution, switch to acetonitrile, and vice-versa. Observe the change in peak separation and elution order.[2]

  • Mobile Phase pH (Ionization Control): Flavonoids contain acidic phenolic hydroxyl groups. The pH of the mobile phase dictates their ionization state, which in turn affects their retention and peak shape.[5] An incorrect pH can lead to peak broadening or splitting.[5]

    • Action: Acidify the aqueous portion of your mobile phase (Solvent A) by adding 0.1% formic acid or acetic acid. This suppresses the ionization of flavonoids, leading to more consistent retention and sharper peaks.[6] Aim for a pH well below the pKa of your target analytes.

2. Adjust the Gradient Elution Program: For complex samples containing flavonoids with a wide range of polarities, a gradient elution is essential.[7]

  • Steep Gradient: A gradient that increases the organic solvent concentration too quickly can cause compounds to elute too close together.

    • Action: Decrease the gradient slope (i.e., make it shallower). A slower increase in the organic solvent percentage over time will increase the interaction of analytes with the stationary phase, often resolving closely eluting peaks.[7]

3. Evaluate and Change the Stationary Phase (Column): The column's stationary phase chemistry is a critical factor for achieving resolution.

  • Standard C18 Columns: These are the most common choice for flavonoid analysis, separating compounds based on hydrophobicity.[7][8]

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic structure of flavonoids.[9][10] This can be particularly effective for separating structurally similar aromatic compounds where a C18 column fails.[10]

    • Action: If optimizing the mobile phase and gradient on a C18 column does not resolve your peaks, switch to a Phenyl-Hexyl or another phenyl-type column to introduce a different separation mechanism.[4][9]

4. Modify Flow Rate and Temperature:

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase, though this will increase the total run time.[11]

  • Column Temperature: Increasing the column temperature reduces the mobile phase viscosity and can alter selectivity.[11][12]

    • Action: Systematically adjust the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) or temperature (e.g., from 30°C to 40°C) and observe the impact on resolution.

Question 2: How do I know if my peak is truly a single compound or a co-elution of two or more flavonoids?

Answer:

Visual inspection of the peak shape can provide initial clues. Peaks that are broad, asymmetrical, or have shoulders may indicate co-elution. However, for definitive confirmation, especially in method development and validation, a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is invaluable.

  • Peak Purity Analysis with DAD: A DAD detector scans across the entire UV spectrum of an eluting peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure. If the spectra differ, it indicates the presence of multiple components.

  • Mass Spectrometry (MS) Confirmation: An MS detector can analyze the mass-to-charge ratio of the ions eluting at a specific retention time. If multiple distinct masses are detected within a single chromatographic peak, it confirms co-elution.

Data Presentation: Impact of Method Parameters on Resolution

The following tables summarize quantitative data from various studies, illustrating how changing chromatographic parameters can resolve overlapping flavonoid peaks.

Table 1: Effect of Mobile Phase Organic Solvent on Flavonoid Resolution

Analyte PairColumnMobile Phase BResolution (Rs)Observation
Peaks 3 & 4C18AcetonitrileCo-elute (Rs < 1.0) Acetonitrile fails to separate this pair.
Peaks 3 & 4C18MethanolResolved (Rs > 1.5) Methanol provides the necessary selectivity for separation.[2]
Peaks 5 & 6C18AcetonitrileResolved (Rs > 1.5) Acetonitrile successfully separates this pair.
Peaks 5 & 6C18MethanolCo-elute (Rs < 1.0) Methanol fails to separate this pair, showing a reversal in selectivity.[2]

Table 2: Comparison of Stationary Phases for Flavonoid Separation

Flavonoid PairColumn TypeRetention Time (min) - Peak 1Retention Time (min) - Peak 2Resolution (Rs)
Daidzein & QuercetinC1811.5612.604.13[13]
Quercetin & GenisteinC1812.6014.617.80[13]
Hyperin & IsoquercitrinC18 (150 mm)--5.22[14]
Myricetin & QuercetinC183.604.80> 1.5[15]
Quercetin & KaempferolC184.806.70> 1.5[15]

Note: Resolution (Rs) values > 1.5 indicate baseline separation.

Experimental Protocols

Below are detailed methodologies for key experiments related to flavonoid separation.

Protocol 1: General HPLC Method for Separation of Five Phytoestrogenic Flavonoids

This protocol is a validated method for the simultaneous quantification of Daidzein, Quercetin, Genistein, Formononetin, and Biochanin A.[13]

  • Instrumentation: HPLC system with a DAD or UV detector.

  • Column: Reversed-phase C18 Column (150 x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.[13]

    • Solvent B: Acetonitrile.[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Injection Volume: 10 µL.[13]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection Wavelength: As appropriate for the flavonoids of interest (e.g., 254 nm or 368 nm for quercetin).

  • Gradient Program:

    Time (min) % Solvent B (Acetonitrile)
    0.00 35
    13.00 80
    16.00 95
    18.00 95
    20.00 35
    27.50 35 (End Run)

    This gradient program was optimized to achieve baseline separation for the five target compounds with a minimum resolution value of 3.74.[13]

Protocol 2: Sample Preparation - Extraction of Flavonoids from Plant Material

This is a general procedure for extracting flavonoids from dried plant samples for subsequent HPLC analysis.

  • Grinding: Grind the dried plant material into a fine powder using a laboratory mill.

  • Weighing: Accurately weigh approximately 500 mg of the powdered sample into a flask.

  • Extraction Solvent: Add 10 mL of 70% methanol to the flask.

  • Ultrasonic Extraction: Place the flask in an ultrasonic water bath at 80°C for 5 hours to enhance extraction efficiency.

  • Centrifugation: Centrifuge the resulting extract at 3000 rpm to pellet the solid plant material.

  • Filtration: Filter the supernatant through a 0.22 µm membrane filter into an HPLC vial. The sample is now ready for injection.

Visualizations

Diagram 1: Troubleshooting Workflow for Overlapping Peaks

G start Problem: Overlapping Flavonoid Peaks check_gradient Is the gradient slope too steep? start->check_gradient adjust_gradient Action: Decrease gradient slope (make it shallower) check_gradient->adjust_gradient Yes check_solvent Is the organic solvent optimal? check_gradient->check_solvent No success Resolution Achieved adjust_gradient->success switch_solvent Action: Switch from MeOH to ACN or vice-versa check_solvent->switch_solvent No check_column Is the stationary phase providing enough selectivity? check_solvent->check_column Yes switch_solvent->success switch_column Action: Change column chemistry (e.g., C18 to Phenyl-Hexyl) check_column->switch_column No fine_tune Action: Adjust flow rate or column temperature check_column->fine_tune Yes switch_column->success fine_tune->success

Caption: A decision tree for troubleshooting overlapping peaks in flavonoid HPLC.

Diagram 2: Impact of Mobile Phase on Selectivity

G cluster_0 Mobile Phase B: Acetonitrile cluster_1 Mobile Phase B: Methanol a_peak1 Peak A a_peak2 Peak B (Co-elutes with A) m_peakA Peak A m_peakB Peak B m_peakA->m_peakB start Initial Method: Poor Resolution cluster_0 cluster_0 start->cluster_0 change_solvent Change Organic Solvent cluster_1 cluster_1 change_solvent->cluster_1 result Result: Improved Resolution cluster_0->change_solvent cluster_1->result

Caption: Changing the organic solvent alters selectivity and resolves co-eluting peaks.

References

Technical Support Center: Analysis of Neodiosmin Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of neodiosmin (B8072528) and its degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under common stress conditions?

A1: this compound, a flavonoid glycoside, is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1]

  • Hydrolytic Degradation: The most common degradation pathway involves the cleavage of the glycosidic bond, which links the disaccharide (neohesperidose) to the diosmetin (B1670712) aglycone. This can be catalyzed by acidic or basic conditions.[1]

  • Oxidative Degradation: The flavonoid ring structure can be oxidized, leading to the formation of various smaller phenolic compounds. This process can be initiated by factors like exposure to air, light, or oxidizing agents.[1][2] Flavonoid degradation can be influenced by light, temperature, pH, and oxygen levels.[2]

  • Thermal Degradation: High temperatures can also lead to the decomposition of this compound. The decomposition temperature for this compound is approximately 254.2°C.[3]

Q2: I am observing in-source fragmentation of this compound. How can I minimize this?

A2: In-source fragmentation, the breakdown of the molecule in the ion source of the mass spectrometer, can complicate spectra.[4] To minimize this for this compound:

  • Optimize Ion Source Parameters: Reduce the capillary voltage and source temperature to use the mildest ionization conditions possible that still provide adequate signal.[5]

  • Mobile Phase Composition: Ensure the mobile phase composition is optimal. While additives like formic acid are often necessary for good chromatography, high concentrations can sometimes contribute to ion suppression or instability.[4]

  • Consider a Softer Ionization Technique: If available, consider using a softer ionization technique than electrospray ionization (ESI), although ESI is generally suitable for flavonoids.

Q3: How can I differentiate between isomeric degradation products using LC-MS?

A3: Differentiating between isomers, which have the same mass-to-charge ratio (m/z), requires a combination of good chromatographic separation and detailed mass spectrometric analysis.[4]

  • Chromatography: Optimize your HPLC method to achieve baseline separation of the isomers. This may involve trying different columns, mobile phases, or gradient profiles.

  • Tandem Mass Spectrometry (MS/MS): Use MS/MS to generate unique fragmentation patterns for each isomer. The fragmentation pattern can act as a "fingerprint" to distinguish between them based on the relative abundance of fragment ions.[4]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
No or Low Signal for this compound/Degradation Products - Sample Degradation: The sample may have fully degraded or precipitated. - Ion Suppression: Matrix components may be suppressing the ionization of your analytes.[4] - Incorrect MS Parameters: The mass spectrometer is not set to monitor the correct m/z values or the ionization parameters are not optimal. - LC System Issues: No flow from the LC, a leak in the system, or a clogged injector.[5]- Prepare fresh samples and standards.[5] - Dilute the sample or use a sample preparation technique like solid-phase extraction (SPE) to remove interfering matrix components.[6] - Verify the calculated m/z values for your target ions. Perform a system tune and calibration.[7] - Check the LC system for leaks, ensure mobile phase bottles are not empty, and purge the pumps.[5][6]
Retention Time Shifts - Changes in Mobile Phase Composition: Inaccurate mixing of solvents or degradation of mobile phase components. - Column Degradation: The column may be aging or contaminated.[7] - Fluctuations in Column Temperature: The column oven is not maintaining a stable temperature. - Air Bubbles in the System: Air trapped in the pump or injector.- Prepare fresh mobile phase.[6] - Flush the column with a strong solvent. If the problem persists, replace the column.[6] - Ensure the column oven is functioning correctly. - Purge the LC system to remove any air bubbles.[5]
Poor Peak Shape (Tailing, Fronting, Splitting) - Column Overload: Injecting too much sample. - Column Contamination: Buildup of contaminants on the column frit or packing material.[6][7] - Secondary Interactions: Interactions between the analyte and the stationary phase. - Injection Solvent Issues: Using an injection solvent that is much stronger than the mobile phase.[6]- Reduce the injection volume or sample concentration.[6] - Reverse flush the column or clean it with a series of strong solvents. Install an in-line filter.[6] - Adjust the mobile phase pH or add a competing agent. - Ensure the injection solvent is similar in strength to or weaker than the initial mobile phase.[6]
High Background Noise - Contaminated Mobile Phase or Solvents: Impurities in the water, organic solvent, or additives.[8] - Contaminated LC-MS System: Buildup of contaminants in the injector, tubing, or ion source.[7] - Leaks: A small leak in the system can introduce noise.- Use high-purity LC-MS grade solvents and additives. Prepare fresh mobile phases.[8] - Flush the entire system with a cleaning solution. Clean the ion source.[7][8] - Carefully check all fittings and connections for any signs of leaks.[5]

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for subjecting this compound to forced degradation under various stress conditions to generate its degradation products for LC-MS analysis.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol (B129727).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4-8 hours.[9][10] Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2-4 hours. Neutralize with an appropriate amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[11][12]

  • Photolytic Degradation: Expose 1 mL of the this compound stock solution in a quartz cuvette to a photostability chamber for 24-48 hours.[12] Keep a control sample wrapped in aluminum foil at the same temperature.

  • Thermal Degradation: Place a solid sample of this compound in an oven at a temperature below its decomposition point (e.g., 100°C) for 48 hours. Dissolve the sample in methanol for analysis.

3. Sample Analysis by LC-MS/MS:

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[13]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be 5-95% B over 15 minutes.[13]

    • Flow Rate: 0.3 mL/min.[13]

    • Column Temperature: 30°C.[13]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Mode: Full scan to identify parent ions, followed by product ion scan (MS/MS) of the most abundant parent ions to obtain fragmentation patterns.

    • Capillary Voltage: 4000 V.[13]

    • Gas Temperature: 300°C.[13]

Data Presentation

Table 1: Potential Degradation Products of this compound and their Expected m/z Values
Compound NameMolecular Formula[M+H]⁺ (m/z)[M-H]⁻ (m/z)Degradation Pathway
This compoundC₂₈H₃₂O₁₄609.18607.16-
DiosmetinC₁₆H₁₂O₆301.07299.05Hydrolysis
RhamnoseC₆H₁₂O₅165.07163.05Hydrolysis
GlucoseC₆H₁₂O₆181.07179.06Hydrolysis
Oxidized DiosmetinC₁₆H₁₂O₇317.06315.04Oxidation

Visualizations

Neodiosmin_Degradation_Pathway This compound This compound (C₂₈H₃₂O₁₄) Diosmetin Diosmetin (Aglycone) (C₁₆H₁₂O₆) This compound->Diosmetin Hydrolysis (Acid/Base) Neohesperidose Neohesperidose (Rhamnose-Glucose) This compound->Neohesperidose Hydrolysis (Acid/Base) Oxidized_Products Oxidized Products (e.g., smaller phenolic acids) Diosmetin->Oxidized_Products Oxidation LCMS_Workflow cluster_stress Forced Degradation cluster_analysis LC-MS Analysis Neodiosmin_Sample This compound Sample Acid Acid Hydrolysis Neodiosmin_Sample->Acid Base Base Hydrolysis Neodiosmin_Sample->Base Oxidation Oxidation (H₂O₂) Neodiosmin_Sample->Oxidation Photo Photolysis (UV) Neodiosmin_Sample->Photo LC_Separation LC Separation (C18 Column) Acid->LC_Separation Base->LC_Separation Oxidation->LC_Separation Photo->LC_Separation MS_FullScan MS Full Scan (Detect Parent Ions) LC_Separation->MS_FullScan MSMS_Fragmentation MS/MS Analysis (Fragmentation for ID) MS_FullScan->MSMS_Fragmentation Data_Analysis Data Analysis & Structure Elucidation MSMS_Fragmentation->Data_Analysis

References

Technical Support Center: Optimizing Mobile Phase for Neodiosmin Separation in RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of mobile phase conditions for the separation of Neodiosmin using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the RP-HPLC separation of this compound and related flavonoid glycosides?

A1: The most widely used stationary phase for the separation of flavonoid glycosides like this compound is a C18 (octadecyl) column. Its nonpolar nature is well-suited for retaining and separating these moderately polar compounds.

Q2: Should I use an isocratic or gradient elution for this compound analysis?

A2: Due to the complexity of natural extracts that often contain flavonoids with a wide range of polarities, a gradient elution is almost always recommended. A gradient method, where the concentration of the organic solvent is increased over time, allows for the effective separation of both polar glycosides and their less polar aglycone counterparts within a reasonable analysis time.

Q3: What are the typical organic solvents used in the mobile phase for this compound separation?

A3: The most common organic solvents used are acetonitrile (B52724) and methanol (B129727), mixed with an aqueous phase. Acetonitrile often provides better peak shapes and lower viscosity, leading to improved separation efficiency for flavonoids.

Q4: Why is an acid modifier often added to the mobile phase?

A4: An acid modifier, such as formic acid, acetic acid, or phosphoric acid, is frequently added to the aqueous portion of the mobile phase to improve peak shape and resolution. For ionizable compounds like flavonoids, controlling the pH of the mobile phase is crucial for achieving reproducible retention times. Adjusting the pH can suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, reducing peak tailing.

Q5: What is a good starting point for a mobile phase gradient for this compound separation?

A5: A good starting point would be a gradient of water (with 0.1% formic acid) and acetonitrile. You can begin with a low percentage of acetonitrile (e.g., 10-20%) and gradually increase it to a high percentage (e.g., 80-90%) over 20-40 minutes. The exact gradient profile will need to be optimized based on your specific column and sample matrix.

Troubleshooting Guide

This guide addresses common issues encountered during the RP-HPLC separation of this compound, with a focus on mobile phase optimization.

Issue 1: Poor Resolution or Co-elution of Peaks

Question: My this compound peak is not well-separated from other components in my sample. How can I improve the resolution?

Answer: Poor resolution is a common challenge. Here are several approaches to improve it by modifying the mobile phase:

  • Adjust the Gradient Slope: A steep gradient may not provide enough time for separation. Try a shallower gradient by decreasing the rate of change of the organic solvent concentration.

  • Change the Organic Solvent: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation. Acetonitrile is generally a stronger solvent for flavonoids in RP-HPLC and can provide different elution patterns.

  • Modify the Mobile Phase pH: The retention of ionizable flavonoids is highly dependent on the mobile phase pH. Small adjustments to the acid modifier concentration (e.g., changing from 0.1% to 0.05% formic acid) can significantly impact selectivity and resolution.

  • Lower the Flow Rate: Decreasing the flow rate can increase the interaction time of the analyte with the stationary phase, potentially leading to better separation of closely eluting peaks.

Issue 2: Peak Tailing

Question: The this compound peak in my chromatogram is showing significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or other system issues.

  • Secondary Silanol Interactions: Residual silanol groups on the C18 column can interact with the polar functional groups of this compound.

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic or phosphoric acid) to suppress silanol ionization. Using a well-endcapped column is also recommended.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try diluting your sample or reducing the injection volume.

  • Mobile Phase Incompatibility with Sample Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. This compound has poor aqueous solubility, so a small amount of organic solvent in the sample diluent may be necessary. Ensure it is compatible with your starting mobile phase conditions.

Issue 3: Variable Retention Times

Question: The retention time for my this compound peak is shifting between injections. What is causing this instability?

Answer: Fluctuating retention times can be a frustrating issue, often pointing to problems with the mobile phase preparation or the HPLC system.

  • Inconsistent Mobile Phase Preparation:

    • Solution: Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed. Inconsistent pH or solvent ratios can lead to retention time drift.

  • Inadequate Column Equilibration:

    • Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This is especially important when running a gradient. A general rule is to equilibrate with at least 10 column volumes of the initial mobile phase.

  • Column Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant and stable temperature. Temperature changes can affect mobile phase viscosity and analyte retention.

Data Presentation

The following table summarizes mobile phase compositions from various studies on the separation of Diosmin, a structurally similar flavonoid, which can be used as a starting point for optimizing this compound separation.

Organic SolventAqueous PhaseColumn TypeFlow Rate (mL/min)Detection Wavelength (nm)Reference
MethanolWater (45:55 v/v)C181.0346[1]
Methanol0.1% Orthophosphoric Acid in Water (40:60 v/v)C181.0280[2]
Acetonitrile0.01 M Phosphoric AcidC180.6285[3]
MethanolWater with 0.05% Formic Acid (pH 4.1) (58:42 v/v)C81.2280[4]

Experimental Protocols

General Protocol for RP-HPLC Method Development for this compound

This protocol provides a general framework for developing a robust RP-HPLC method for the separation and quantification of this compound.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-30 min: 10% to 80% B (linear gradient)

      • 30-35 min: 80% B (isocratic)

      • 35-40 min: 80% to 10% B (linear gradient)

      • 40-50 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 280-330 nm). A DAD is useful for determining the optimal wavelength.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Due to the poor aqueous solubility of this compound, dissolve the standard and sample extracts in a solvent compatible with the mobile phase, such as methanol or a mixture of methanol and water.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Method Optimization:

    • Systematically adjust the mobile phase composition (e.g., try methanol as the organic modifier), gradient slope, and pH to achieve optimal separation of this compound from any interfering peaks.

    • Evaluate the peak shape (asymmetry), resolution between critical pairs, and retention time.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis & Optimization Sample_Prep Prepare Sample Extract (e.g., Citrus Peel Extract) Filter Filter all solutions (0.45 µm) Sample_Prep->Filter Standard_Prep Prepare this compound Standard (in Methanol/Water) Standard_Prep->Filter Injection Inject Sample/Standard Filter->Injection HPLC_System HPLC System Setup (C18 Column, Gradient Pump, DAD) HPLC_System->Injection Mobile_Phase Prepare Mobile Phase (A: 0.1% HCOOH in H2O, B: ACN) Mobile_Phase->HPLC_System Separation Gradient Elution & Separation Injection->Separation Detection DAD Detection (Monitor at λmax) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Analysis Analyze Peak Shape, Resolution, and Retention Time Chromatogram->Peak_Analysis Optimization Optimize Mobile Phase (Gradient, Solvent, pH) Peak_Analysis->Optimization Iterative Process Quantification Quantify this compound Peak_Analysis->Quantification Optimization->Separation

Caption: Workflow for RP-HPLC method development and optimization for this compound analysis.

Troubleshooting_Logic Problem Identify Chromatographic Problem Poor_Resolution Poor Resolution / Co-elution Problem->Poor_Resolution Peak_Tailing Peak Tailing Problem->Peak_Tailing Variable_RT Variable Retention Times Problem->Variable_RT Sol_Resolution1 Adjust Gradient Slope Poor_Resolution->Sol_Resolution1 Yes Sol_Resolution2 Change Organic Solvent (MeOH vs. ACN) Poor_Resolution->Sol_Resolution2 Yes Sol_Resolution3 Modify Mobile Phase pH Poor_Resolution->Sol_Resolution3 Yes Sol_Tailing1 Increase Mobile Phase Acidity Peak_Tailing->Sol_Tailing1 Yes Sol_Tailing2 Reduce Sample Concentration Peak_Tailing->Sol_Tailing2 Yes Sol_Tailing3 Match Sample Solvent to Mobile Phase Peak_Tailing->Sol_Tailing3 Yes Sol_VariableRT1 Prepare Fresh, Degassed Mobile Phase Variable_RT->Sol_VariableRT1 Yes Sol_VariableRT2 Ensure Adequate Column Equilibration Variable_RT->Sol_VariableRT2 Yes Sol_VariableRT3 Use a Column Oven Variable_RT->Sol_VariableRT3 Yes

Caption: Decision tree for troubleshooting common HPLC issues in this compound analysis.

References

Minimizing impurities in the synthesis of Neodiosmin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize impurities during the synthesis of neodiosmin (B8072528).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the direct oxidation (dehydrogenation) of neohesperidin (B1678168). Neohesperidin, a flavanone (B1672756) glycoside, is readily available from citrus sources. This reaction is typically achieved using iodine in a basic solvent like pyridine (B92270), which facilitates the formation of the double bond in the C-ring, converting the flavanone into a flavone.

Q2: What are the primary impurities I should expect in this compound synthesis?

A2: The impurities in this compound synthesis can be categorized into three main groups:

  • Process-Related Impurities: These are byproducts formed during the reaction. The most significant is Isorhoifolin (B194536) , a structural isomer of this compound. Other potential byproducts include Linarin and Didymin .

  • Starting Material-Related Impurities: The primary impurity in this class is unreacted Neohesperidin . The quality of the starting material is crucial, as impurities within it can carry through to the final product.

  • Intermediates and Degradation Products: Diosmetin (B1670712) , the aglycone of this compound (lacking the sugar moiety), can be present if cleavage of the glycosidic bond occurs. Over-iodination can also lead to products like 6-Iodo Diosmin (B1670713) .

Q3: What analytical techniques are recommended for monitoring reaction progress and final purity?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for both monitoring the reaction and assessing the final purity of this compound. A stability-indicating Reverse Phase HPLC (RP-HPLC) method is ideal for separating this compound from its starting material (neohesperidin) and key impurities like isorhoifolin. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying unknown impurity peaks by providing molecular weight information.

Troubleshooting Guides

Issue 1: High Levels of Unreacted Neohesperidin in Final Product
  • Question: My HPLC analysis shows a significant peak corresponding to the starting material, neohesperidin, even after the recommended reaction time. What went wrong?

  • Answer: This indicates an incomplete reaction. Several factors could be the cause:

    • Insufficient Reaction Time or Temperature: The dehydrogenation reaction requires specific conditions to proceed to completion. If the temperature is too low or the reaction time too short, the conversion will be low.

    • Reagent Stoichiometry: An insufficient amount of the oxidizing agent (iodine) will lead to an incomplete reaction. Ensure accurate measurement of all reagents.

    • Poor Solubility: Neohesperidin must be fully dissolved in the solvent (e.g., pyridine) for the reaction to be efficient. Inadequate mixing or an insufficient volume of solvent can hinder the reaction.

    • Presence of Water: The reaction medium should be substantially free of water, as it can interfere with the reaction.

Issue 2: High Levels of Isorhoifolin Impurity Detected
  • Question: My product meets the specification for unreacted starting material, but the level of the isomeric impurity, isorhoifolin, is unacceptably high. How can I minimize its formation?

  • Answer: Isorhoifolin is a common process-related impurity in the synthesis of related flavonoids like diosmin. Its formation is often promoted by harsh reaction conditions.

    • Optimize Reaction Temperature: Excessive heat can promote side reactions. The reaction should be maintained within the optimal range (e.g., 95-105°C for analogous diosmin synthesis) to favor the formation of the desired product.

    • Control Reaction Time: Prolonged exposure to high temperatures can lead to an equilibrium mixture containing higher proportions of the isomeric byproduct. Monitor the reaction by HPLC and stop it once the consumption of starting material has plateaued.

    • Purification Strategy: A methanol (B129727) wash of the crude product has been shown to be effective in reducing isorhoifolin and diosmetin levels before final crystallization.

Issue 3: Difficulty with Product Crystallization
  • Question: After quenching the reaction and performing the initial work-up, my product is an oil or a sticky solid and will not crystallize properly. What should I do?

  • Answer: Oiling out during crystallization is a common issue when impurities are present, as they disrupt the crystal lattice formation.

    • Assess Purity: First, analyze a sample of the crude material by HPLC or TLC to estimate its purity. If it is highly impure, an initial purification step is necessary.

    • Perform a Solvent Wash: Washing the crude, oily product with a solvent in which this compound has low solubility but the impurities are soluble (such as methanol or isopropanol) can effectively remove interfering substances.

    • Optimize Crystallization Solvent System: this compound is typically crystallized from a dimethylformamide (DMF)/water mixture. If the product oils out, try adjusting the solvent ratio. Start by dissolving the crude material in a minimal amount of hot DMF and then slowly add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly.

    • Use Seeding: Introducing a small crystal of pure this compound (a seed crystal) to the supersaturated solution can induce crystallization.

    • Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or oils. Ensure the crystallization mixture cools to room temperature slowly and undisturbed, followed by further cooling in an ice bath if necessary.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the purity of this compound, based on established principles for flavonoid synthesis. These are illustrative trends to guide optimization.

ParameterConditionExpected Impact on Neohesperidin LevelExpected Impact on Isorhoifolin LevelGeneral Recommendation
Temperature Too Low (< 90°C)High (Incomplete Reaction)LowMaintain a controlled temperature, typically between 95-105°C.
Optimal (95-105°C)LowModerate
Too High (> 110°C)LowHigh (Side Reactions)
Reaction Time Too Short (< 5 hours)High (Incomplete Reaction)LowMonitor reaction by HPLC to determine the optimal endpoint (e.g., <1% neohesperidin).
Optimal (5-10 hours)LowModerate
Too Long (> 12 hours)LowHigh (Isomerization)
Iodine (molar eq.) Too Low (< 1.5 eq.)High (Insufficient Reagent)LowUse a slight excess of iodine to drive the reaction to completion.
Optimal (~2.0 eq.)LowModerate
Too High (> 2.5 eq.)LowHigh (Potential for over-iodination)

Experimental Protocols

Protocol 1: Synthesis of this compound from Neohesperidin

This protocol is adapted from analogous, well-established procedures for diosmin synthesis.

  • Reaction Setup: In a clean, dry glass reactor equipped with a mechanical stirrer and condenser, charge neohesperidin (1 part by weight), pyridine (7 parts by volume), and solid sodium hydroxide (B78521) (0.1 parts by weight).

  • Reagent Addition: While stirring, add iodine (0.45 parts by weight) to the mixture.

  • Reaction: Heat the reaction mixture to 95-105°C and maintain it for 5-10 hours.

  • Monitoring: Monitor the reaction progress by HPLC. The reaction is considered complete when the peak area of neohesperidin is less than 1% of the total flavonoid peak area.

  • Solvent Recovery: Once the reaction is complete, recover the pyridine by distillation under reduced pressure.

  • Crude Product Isolation: To the resulting solid residue, add methanol and heat to reflux for 30 minutes to wash away impurities like isorhoifolin and diosmetin. Cool the mixture to room temperature and filter the solid.

  • Iodine Removal: Treat the isolated solid with an aqueous solution of sodium thiosulfate (B1220275) to remove any residual iodine, followed by a wash with water.

Protocol 2: Purification of this compound by Crystallization
  • Dissolution: Dissolve the crude, washed this compound in a minimal amount of hot dimethylformamide (DMF). A typical ratio is 1:3 to 1:5 (w/v).

  • Precipitation: While maintaining the temperature, slowly add hot water to the DMF solution until persistent cloudiness is observed. A common DMF:water ratio for crystallization of related compounds is between 1:1 and 9:1.

  • Cooling: Cover the vessel and allow the solution to cool slowly and undisturbed to room temperature. For maximum yield, the mixture can then be cooled in an ice bath (0-5°C).

  • Filtration and Washing: Collect the precipitated crystals by filtration. Wash the crystals with cold water, followed by a small amount of cold methanol or ethanol (B145695) to aid in drying.

  • Drying: Dry the purified this compound crystals in a vacuum oven at 60-70°C until a constant weight is achieved.

Visualizations

Experimental Workflow

G Diagram 1: General Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage start Charge Reactor: Neohesperidin, Pyridine, NaOH, Iodine react Heat to 95-105°C (5-10 hours) start->react monitor Monitor by HPLC react->monitor pyridine_removal Pyridine Recovery (Distillation) monitor->pyridine_removal Reaction Complete wash Methanol Wash (Reflux) pyridine_removal->wash filter1 Filter Crude Solid wash->filter1 thiosulfate_wash Sodium Thiosulfate Wash filter1->thiosulfate_wash crystallize Crystallize from DMF / Water thiosulfate_wash->crystallize filter2 Filter Crystals crystallize->filter2 dry Vacuum Dry filter2->dry final_product Pure this compound dry->final_product

Caption: General Workflow for this compound Synthesis and Purification.

Troubleshooting Logic

G Diagram 2: Troubleshooting Impurities in this compound Synthesis start Impurity Detected by HPLC impurity_id What is the primary impurity? start->impurity_id neohesperidin High Neohesperidin impurity_id->neohesperidin Unreacted Starting Material isorhoifolin High Isorhoifolin impurity_id->isorhoifolin Isomeric Byproduct multiple Multiple Impurities impurity_id->multiple Broad Impurity Profile action_neo Incomplete Reaction: - Check Temp/Time - Check Reagent Stoichiometry - Ensure Full Dissolution neohesperidin->action_neo action_iso Harsh Conditions: - Lower Temperature - Reduce Reaction Time - Perform Methanol Wash isorhoifolin->action_iso action_multiple General Process Issue: - Review Starting Material Purity - Optimize Purification - Re-crystallize Product multiple->action_multiple

Caption: Troubleshooting Impurities in this compound Synthesis.

Technical Support Center: Enhancing Neodiosmin Solubility for In vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Neodiosmin for use in in vitro assays.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the preparation of this compound solutions for experimental use.

Q1: My this compound is not dissolving in aqueous buffers. What should I do?

A1: this compound has poor aqueous solubility. To dissolve it for in vitro assays, it is recommended to first prepare a stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound.[1][2][3][4]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low (typically ≤ 0.1% v/v) to minimize solvent-induced cell toxicity and precipitation.[5]

  • Serial Dilutions: Perform serial dilutions of your DMSO stock solution in the aqueous medium. Add the stock solution to the medium while vortexing or stirring to ensure rapid and uniform mixing.

  • Co-solvents: For certain applications, a mixture of solvents might be necessary. A protocol for preparing a working solution for in vivo experiments, which can be adapted for in vitro use with careful consideration of component toxicity, involves a co-solvent system of DMSO, PEG300, Tween-80, and saline.[3]

  • Solubility Enhancement Techniques: If precipitation persists, consider using solubility enhancement techniques such as cyclodextrin (B1172386) complexation or nanoparticle formulations, which are detailed in the Experimental Protocols section.

Q3: What is the maximum concentration of this compound I can use in my cell-based assay?

A3: The maximum concentration is limited by both the solubility of this compound in the final assay medium and its potential cytotoxic effects. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. For example, in some studies, diosmin (B1670713) (a related flavonoid) has been used at concentrations up to 160 µM in cell culture when formulated as nanostructured lipid carriers.[5]

Q4: Can I use solvents other than DMSO to dissolve this compound?

A4: Yes, other polar aprotic solvents like pyridine, methanol, and ethanol (B145695) can also be used to dissolve this compound.[1] However, the choice of solvent should be compatible with your specific in vitro assay. For instance, ethanol can be cytotoxic at higher concentrations. Always verify the tolerance of your experimental system to the chosen solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a flavone (B191248) glycoside found in citrus fruits like Citrus aurantium.[2][6][7] It is a strong antioxidant with potential applications in food, beverages, and pharmaceuticals.[1][4][7] However, its poor solubility in water limits its use in aqueous-based in vitro assays and can affect its bioavailability.

Q2: How can I enhance the aqueous solubility of this compound?

A2: Several methods can significantly improve the water solubility of this compound:

  • Co-solvents: Using a water-miscible organic solvent like DMSO is the most straightforward approach for preparing stock solutions.

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins, such as a ternary system with β-cyclodextrin and lysine (B10760008), has been shown to greatly enhance the water solubility of this compound.

  • Nanoparticle Formulations: Encapsulating this compound into lipid-based nanoparticles, such as nanostructured lipid carriers (NLCs), can improve its dispersion and solubility in aqueous media.[5]

Q3: What are the typical storage conditions for this compound and its stock solutions?

A3: Solid this compound should be stored at 4°C and protected from light.[2][3] Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), and should also be protected from light.[3] It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as absorbed moisture can negatively impact solubility.[3][4]

Q4: Are there any specific handling precautions for this compound?

A4: As with any chemical, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents.

Solvent/SystemConcentrationNotes
Dimethyl Sulfoxide (DMSO)250 mg/mLUltrasonic assistance may be required.[2][3]
Dimethyl Sulfoxide (DMSO)100 mg/mLUse of fresh, moisture-free DMSO is recommended.[4]
WaterPoor/Practically Insoluble
β-cyclodextrin/lysine complexGreatly enhancedQuantitative values are not specified, but a significant increase in water solubility is reported.

Experimental Protocols

Protocol 1: Preparation of a this compound/β-cyclodextrin/Lysine Ternary Inclusion Complex

This method is based on the co-evaporation technique to enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • β-cyclodextrin

  • Lysine

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 3.72 g (3.2 mmol) of β-cyclodextrin completely in water at 80°C.

  • Separately, dissolve 0.2 g (0.32 mmol) of this compound in ethanol at room temperature.

  • Add the this compound-ethanol solution to the β-cyclodextrin solution at 70°C with continuous stirring.

  • Add lysine to the mixture (the original study does not specify the exact amount of lysine added at this stage, so optimization may be required).

  • Continue stirring the mixture at 70°C for a specified period to allow for complex formation.

  • Remove the solvent by rotary evaporation or freeze-drying to obtain the solid inclusion complex.

  • The resulting powder can be dissolved in aqueous buffers for use in in vitro assays.

Protocol 2: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol is adapted from a method for diosmin and involves a hot-melt emulsification technique followed by ultrasonication.[5]

Materials:

  • This compound

  • Solid lipid (e.g., Precirol® ATO 5)

  • Liquid lipid (e.g., Miglyol® 812)

  • Surfactant (e.g., Tween® 80)

  • Deionized water

Procedure:

  • Preparation of the Oily Phase: Mix the solid lipid, liquid lipid, and this compound. Heat the mixture to 75-80°C under continuous stirring until a clear, uniform oily phase is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Tween® 80) in deionized water and heat it to the same temperature as the oily phase (75-80°C).

  • Emulsification: Slowly add the hot aqueous phase to the hot oily phase under continuous high-speed stirring (e.g., 600 rpm) to form a pre-emulsion.

  • Ultrasonication: Subject the pre-emulsion to high-power ultrasonication to reduce the particle size and form a nanoemulsion.

  • NLC Formation: Cool down the nanoemulsion by placing it in an ice bath (around 5°C) for approximately 10 minutes to facilitate the recrystallization of the solid lipid and the formation of NLCs.

  • The resulting NLC dispersion can be stored at room temperature and diluted in cell culture medium for in vitro experiments.

Visualizations

experimental_workflow_cyclodextrin cluster_prep Solution Preparation cluster_process Complexation Process cluster_final Final Product This compound This compound in Ethanol mixing Mix solutions at 70°C This compound->mixing cyclodextrin β-cyclodextrin + Lysine in Water (80°C) cyclodextrin->mixing stirring Continuous Stirring mixing->stirring evaporation Solvent Evaporation stirring->evaporation complex Solid Inclusion Complex evaporation->complex dissolution Dissolve in Aqueous Buffer complex->dissolution

Caption: Workflow for this compound-Cyclodextrin Inclusion Complex Formation.

experimental_workflow_nlc cluster_phases Phase Preparation (75-80°C) cluster_emulsification Nanoemulsion Formation cluster_nlc NLC Formation oily_phase Oily Phase: This compound + Solid Lipid + Liquid Lipid pre_emulsion High-Speed Stirring (Pre-emulsion) oily_phase->pre_emulsion aqueous_phase Aqueous Phase: Surfactant + Water aqueous_phase->pre_emulsion ultrasonication Ultrasonication pre_emulsion->ultrasonication cooling Cooling (5°C) ultrasonication->cooling nlc_dispersion NLC Dispersion cooling->nlc_dispersion

Caption: Workflow for this compound-Loaded NLC Preparation.

References

Strategies to prevent Neodiosmin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Neodiosmin during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a flavone (B191248) glycoside found in citrus fruits. Its stability is crucial for maintaining its biological activity, ensuring accurate experimental results, and guaranteeing the efficacy and safety of potential pharmaceutical formulations. Degradation can lead to a loss of potency and the formation of unknown impurities.

Q2: What are the primary factors that cause this compound degradation?

Based on studies of related flavonoid glycosides, this compound is likely susceptible to degradation induced by several factors:

  • pH: Significant degradation can occur in both acidic and basic conditions.[1]

  • Temperature: Elevated temperatures accelerate the degradation process.[1][2]

  • Light (Photodegradation): Exposure to UV and visible light can lead to the breakdown of the molecule.[3]

  • Oxidation: The presence of oxygen and oxidizing agents can cause oxidative degradation.[1]

  • Enzymes: Certain enzymes, such as glycosidases, may cleave the glycosidic bond.[4][5]

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound and its solutions should be stored under the following conditions:

  • Temperature: For long-term storage of stock solutions, -80°C is recommended for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.

  • Light: Protect from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.

  • Atmosphere: For sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of biological activity in an old this compound stock solution. Degradation due to improper storage (temperature, light exposure).1. Prepare fresh stock solutions more frequently. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Verify storage conditions and ensure protection from light.
Unexpected peaks appearing in HPLC analysis of a this compound sample. Degradation has occurred, leading to the formation of new products.1. Perform a forced degradation study to identify potential degradation products. 2. Adjust the mobile phase and gradient of your HPLC method to achieve better separation of this compound and its degradants.[6]
Precipitation observed in an aqueous this compound solution. Poor solubility or pH-dependent degradation leading to less soluble products.1. Check the pH of the solution; this compound stability is pH-dependent.[1] 2. Consider using a co-solvent or a different buffer system. 3. Investigate the use of solubility enhancers like β-cyclodextrin.[7]
Discoloration of this compound solution over time. Likely oxidative or photodegradation.1. Store solutions protected from light. 2. Prepare solutions using deoxygenated solvents. 3. Consider adding antioxidants to the formulation.[8][9]

Strategies to Prevent this compound Degradation

Several strategies can be employed to enhance the stability of this compound in various experimental settings.

pH Control

Maintaining an optimal pH is critical for this compound stability. Based on studies of similar flavonoid glycosides, a slightly acidic to neutral pH range is generally preferred.[1] It is recommended to perform a pH stability profile for your specific application to determine the optimal pH for maximum stability.

Protection from Light

This compound is susceptible to photodegradation.[3] All experiments and storage should be conducted in a manner that minimizes light exposure.

Temperature Control

Lower temperatures significantly slow down degradation kinetics.[2] Whenever possible, store solutions at recommended low temperatures and avoid prolonged exposure to ambient or elevated temperatures.

Use of Stabilizing Excipients
  • Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or tocopherol to your formulation.[8][9]

  • Chelating Agents: Trace metal ions can catalyze oxidative reactions. The addition of chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating this compound within a cyclodextrin molecule, such as β-cyclodextrin, can protect it from light, heat, and oxidation, thereby enhancing its stability and solubility.[7][10][11]

Quantitative Data Summary

The following table summarizes representative degradation data for flavonol glycosides, which can serve as an estimate for this compound's stability under various stress conditions. The degradation is observed to follow first-order kinetics.[1]

Stress ConditionReagent/ParameterTemperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)
Acid Hydrolysis 0.1 M HCl70~2.5~0.277
Base Hydrolysis 0.1 M NaOH70~1.5~0.462
Oxidative 0.03% H₂O₂70~10~0.069
Thermal Aqueous Solution70~20~0.035

Note: This data is based on studies of Ginkgo flavonol glycosides and should be used as a general guideline.[1] It is highly recommended to perform specific stability studies for this compound under your experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for investigating the stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[12][13][14]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a buffer of known pH).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at the same time points as for acid hydrolysis. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and protected from light. Withdraw samples at the specified time points for analysis.

  • Thermal Degradation: Incubate the stock solution at 60°C in a light-protected container. Withdraw samples at the specified time points.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber).[3] A control sample should be kept in the dark at the same temperature. Withdraw samples at defined time intervals.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.

Protocol 2: Preparation of a this compound-β-Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing an inclusion complex to enhance this compound stability and solubility.[7][10][11]

  • Dissolution of β-Cyclodextrin: Dissolve β-cyclodextrin in deionized water with stirring, gently heating if necessary to achieve complete dissolution. The molar ratio of this compound to β-cyclodextrin is typically 1:1, but may be optimized.

  • Dissolution of this compound: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the this compound solution to the aqueous β-cyclodextrin solution with continuous stirring.

  • Stirring and Equilibration: Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated) for a prolonged period (e.g., 24-48 hours) to allow for complex formation.

  • Isolation of the Complex: The inclusion complex can be isolated by cooling the solution to induce precipitation, followed by filtration, or by lyophilization (freeze-drying) to obtain a solid powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Neodiosmin_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Aglycone Diosmetin (Aglycone) This compound->Aglycone Cleavage of glycosidic bond Sugar Neohesperidose (Sugar Moiety) This compound->Sugar Oxidized_Products Oxidized Degradation Products This compound->Oxidized_Products Ring opening, hydroxylation Photoproducts Various Photoproducts This compound->Photoproducts Radical reactions, rearrangements

Caption: Potential degradation pathways of this compound.

Forced_Degradation_Workflow start This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidative Oxidative Stress (e.g., 3% H2O2, RT) start->oxidative thermal Thermal Stress (e.g., 60°C, dark) start->thermal photo Photolytic Stress (UV/Vis light) start->photo analysis HPLC Analysis (Quantify this compound & Degradants) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Experimental workflow for a forced degradation study.

Stabilization_Strategies cluster_strategies Stabilization Strategies This compound This compound Stability pH pH Control (Optimal Range) This compound->pH Light Light Protection (Amber Vials) This compound->Light Temp Temperature Control (Low Temperature Storage) This compound->Temp Antioxidants Antioxidants (e.g., Ascorbic Acid) This compound->Antioxidants Chelators Chelating Agents (e.g., EDTA) This compound->Chelators Cyclodextrin Cyclodextrin Complexation (e.g., β-Cyclodextrin) This compound->Cyclodextrin

Caption: Key strategies to enhance this compound stability.

References

Technical Support Center: Method Refinement for Accurate Quantification of Neodiosmin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the accurate quantification of Neodiosmin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures. Our goal is to help you refine your analytical methods for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing a this compound standard stock solution?

A1: this compound has poor aqueous solubility. For analytical purposes, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing a stock solution. For a 10 mM stock solution, you can dissolve this compound in DMSO. Ensure the final concentration of DMSO in your sample for injection is low enough to not affect your chromatographic separation, typically less than 1%.

Q2: What are the recommended storage conditions for this compound standard solutions?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Protect the solutions from light. Under these conditions, the solution is generally stable for at least one month at -20°C and up to six months at -80°C. It is advisable to prepare fresh working solutions from the stock solution daily.

Q3: I am observing peak tailing with my this compound peak in RP-HPLC. What are the common causes and solutions?

A3: Peak tailing for flavonoid glycosides like this compound is a common issue in reversed-phase HPLC. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of this compound.

    • Solution: Use an end-capped column or a column with a base-deactivated stationary phase. Lowering the mobile phase pH (e.g., with 0.1% formic or acetic acid) can also help to suppress the ionization of silanol groups.

  • Metal Contamination: Trace metal ions in the sample, mobile phase, or from the HPLC system can chelate with the flavonoid structure.

    • Solution: Add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

Q4: How can I confirm the identity of the this compound peak in a complex matrix like a plant extract?

A4: Peak identification should be confirmed by comparing the retention time and the UV spectrum of the peak in your sample with that of a certified this compound reference standard. For unequivocal identification, especially in complex matrices, co-injection of the sample with the standard is recommended. The most definitive method is to use a mass spectrometer (LC-MS) to confirm the molecular weight and fragmentation pattern of the analyte, matching it to the standard.

Troubleshooting Guides

Issue: Poor Resolution and Co-elution

Symptoms:

  • This compound peak is not baseline separated from other components in the sample.

  • Inaccurate quantification due to overlapping peaks.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inadequate Mobile Phase Composition Modify the gradient profile. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they offer different selectivities.
Incorrect Column Chemistry Select a column with a different stationary phase. If using a C18 column, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column which can offer different retention mechanisms for aromatic compounds like flavonoids.
Suboptimal Flow Rate or Temperature Decrease the flow rate to increase the number of theoretical plates and improve resolution. Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially enhancing resolution.
Issue: Inconsistent Peak Areas and Poor Reproducibility

Symptoms:

  • High variability in peak areas for replicate injections of the same standard or sample.

  • Retention time shifts between injections.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Sample Instability This compound may be degrading in the autosampler. Ensure the autosampler is temperature-controlled (e.g., set to 4°C). Prepare fresh sample dilutions before each analytical run.
Inadequate System Equilibration Ensure the HPLC system is thoroughly equilibrated with the initial mobile phase conditions before starting the sequence. An equilibration time of at least 15-20 column volumes is recommended.
Leaks in the HPLC System Check for any leaks in the pump, injector, tubing, and connections. Fluctuations in pressure are often an indicator of a leak.
Injector Issues Partial clogging of the injector needle or seat can lead to inconsistent injection volumes. Perform routine maintenance on the injector.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Quantification of this compound

This protocol outlines a method for the quantification of this compound and the separation of its potential degradation products.

1. Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary or Binary HPLC with UV/DAD detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20-50% B; 25-30 min: 50-80% B; 30-35 min: 80% B; 35-36 min: 80-20% B; 36-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm and 330 nm
Injection Volume 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of DMSO.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from plant material):

    • Accurately weigh 1 g of powdered plant material.

    • Extract with 20 mL of methanol (B129727) in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

3. Forced Degradation Study Protocol:

  • Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Neutralize with 1 M NaOH and dilute with mobile phase.

  • Base Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 1 M HCl and dilute with mobile phase.

  • Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Keep the solid this compound powder in an oven at 105°C for 24 hours. Prepare a solution in DMSO and dilute with mobile phase.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the HPLC-UV method to check for degradation and the specificity of the method.

Protocol 2: UPLC-MS/MS Method for High-Sensitivity Quantification of this compound

This protocol is suitable for the quantification of this compound at low concentrations, for example, in biological matrices.

1. Instrumentation and Conditions:

ParameterSpecification
UPLC System UPLC system coupled to a triple quadrupole mass spectrometer
Column C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL

2. Mass Spectrometry Parameters:

ParameterSpecification
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
MRM Transitions (Proposed) Positive Mode: [M+H]⁺: m/z 609.2 → Product ions (e.g., m/z 463.1 [M+H-Rhamnose]⁺, m/z 301.1 [Aglycone+H]⁺)Negative Mode: [M-H]⁻: m/z 607.2 → Product ions (e.g., m/z 461.1 [M-H-Rhamnose]⁻, m/z 299.1 [Aglycone-H]⁻)
Collision Energy & Cone Voltage To be optimized for each transition to achieve maximum intensity.

Note: The proposed MRM transitions should be confirmed and optimized using a this compound standard.

3. Sample Preparation (from plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the UPLC-MS/MS system.

Data Presentation

Table 1: HPLC-UV Method Validation Summary (Example Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100-
LOD (µg/mL) 0.25-
LOQ (µg/mL) 0.80-
Accuracy (% Recovery) 98.5 - 101.2%98.0 - 102.0%
Precision (% RSD) < 1.5%≤ 2.0%

Table 2: UPLC-MS/MS Method Validation Summary (Example Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.9989≥ 0.995
Range (ng/mL) 0.5 - 500-
LOD (ng/mL) 0.15-
LOQ (ng/mL) 0.50-
Accuracy (% Recovery) 95.7 - 103.5%85.0 - 115.0%
Precision (% RSD) < 5.0%≤ 15.0%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation prep_std Prepare this compound Standard Solutions hplc HPLC-UV Analysis prep_std->hplc uplc UPLC-MS/MS Analysis prep_std->uplc prep_sample Extract this compound from Matrix prep_sample->hplc prep_sample->uplc data_acq Data Acquisition hplc->data_acq uplc->data_acq quant Quantification data_acq->quant validation Method Validation quant->validation

Caption: General experimental workflow for this compound quantification.

troubleshooting_workflow start Poor Peak Shape (Tailing/Splitting) check_column Check Column (Age, Contamination, Void) start->check_column check_mobile_phase Optimize Mobile Phase (pH, Organic Modifier) check_column->check_mobile_phase No Issue solution_column Clean or Replace Column check_column->solution_column Issue Found check_sample Check Sample (Concentration, Solvent) check_mobile_phase->check_sample No Issue solution_mobile_phase Adjust pH (e.g., 0.1% Formic Acid) Test different organic solvent check_mobile_phase->solution_mobile_phase Issue Found solution_sample Dilute Sample Dissolve in initial mobile phase check_sample->solution_sample Issue Found end Improved Peak Shape solution_column->end solution_mobile_phase->end solution_sample->end

Caption: Troubleshooting logic for poor peak shape in this compound analysis.

This technical support center provides a foundation for refining your this compound quantification methods. For further assistance, please consult the references or contact your instrument and column manufacturer's technical support.

Addressing matrix effects in Neodiosmin analysis of complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantitative analysis of Neodiosmin in complex samples.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis.

Problem 1: Poor peak shape and reproducibility for this compound standard in a pure solvent.

Possible Cause Suggested Solution
Impure Standard Verify the purity of the this compound standard using a different analytical technique or source.
Inappropriate Solvent Ensure this compound is fully soluble in the injection solvent. Consider using a solvent with a higher percentage of organic modifier if solubility is an issue.
Column Degradation Use a new or validated column to rule out column-related issues.
LC System Issues Check for leaks, pump inconsistencies, or injector problems in your LC system.

Problem 2: Significant signal suppression or enhancement is observed for this compound.

This is a classic sign of matrix effects, where co-eluting compounds from your sample interfere with the ionization of this compound.

Mitigation Strategy Description
Optimize Sample Preparation Implement more rigorous cleanup steps to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be highly effective.
Improve Chromatographic Separation Modify your LC gradient to better separate this compound from interfering compounds. A longer run time or a different column chemistry may be necessary.
Sample Dilution If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1]
Matrix-Matched Calibration Prepare your calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for the matrix effect as the standards and samples will be affected similarly.
Standard Addition Method This method involves adding known amounts of this compound standard to aliquots of your sample. It is a powerful technique for overcoming matrix effects, especially when a blank matrix is not available.[2][3]
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS is the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.

Problem 3: Low recovery of this compound during sample preparation.

Possible Cause Suggested Solution
Suboptimal Extraction Solvent Experiment with different extraction solvents and pH to improve the extraction efficiency of this compound from the sample matrix.
Inefficient Extraction Technique Compare different extraction methods such as vortexing, sonication, or homogenization to find the most effective technique for your sample type.
Analyte Loss During Evaporation If a solvent evaporation step is used, optimize the temperature and nitrogen flow to prevent loss of this compound.
Irreversible Adsorption This compound may be irreversibly binding to the sample matrix or container surfaces. Try different sample tubes or pre-treatment steps to minimize this.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1] In complex matrices like plasma or plant extracts, these effects can be significant.

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The most common method is the post-extraction spike. This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

A value greater than 0% indicates ion enhancement, while a value less than 0% indicates ion suppression. Generally, a matrix effect of ±20% is considered acceptable, but this can vary depending on the specific requirements of the assay.

Q3: What are the best sample preparation techniques to minimize matrix effects for this compound?

A3: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for cleaning up complex samples before LC-MS analysis. SPE can be tailored with different sorbents to selectively retain this compound while washing away interfering compounds. LLE uses immiscible solvents to partition this compound away from matrix components. The choice between SPE and LLE will depend on the specific sample matrix and the physicochemical properties of this compound.

Q4: When should I use the standard addition method versus matrix-matched calibration?

A4: Matrix-matched calibration is a good choice when you have access to a representative blank matrix that is free of this compound. However, if a suitable blank matrix is not available, or if there is high variability between individual samples, the standard addition method is preferred.[3] The standard addition method corrects for matrix effects on a per-sample basis, but it is more time-consuming as it requires the analysis of multiple aliquots for each sample.[3]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike
  • Prepare this compound Standard in Solvent: Prepare a solution of this compound in your initial mobile phase at a known concentration (e.g., 100 ng/mL).

  • Prepare Blank Matrix Extract: Extract a blank sample (e.g., plasma, citrus extract) that is known to not contain this compound using your established sample preparation protocol.

  • Spike Blank Matrix Extract: Add a known amount of this compound to the blank matrix extract to achieve the same final concentration as the standard in solvent (e.g., 100 ng/mL).

  • Analyze Samples: Inject both the this compound standard in solvent and the spiked matrix extract into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Effect: Use the formula provided in Q2 of the FAQ section.

Protocol 2: Quantification using the Standard Addition Method
  • Sample Aliquoting: Divide your sample extract into at least four equal aliquots.

  • Spiking:

    • Leave one aliquot unspiked.

    • Spike the remaining aliquots with increasing known concentrations of this compound standard.

  • Analysis: Analyze all aliquots by LC-MS/MS and record the peak areas.

  • Calibration Curve: Plot the measured peak area on the y-axis against the added this compound concentration on the x-axis.

  • Determine Concentration: Perform a linear regression and extrapolate the line to the x-intercept. The absolute value of the x-intercept is the concentration of this compound in the original sample.[3]

Data Presentation

Table 1: Illustrative Matrix Effect Data for this compound in Human Plasma
This compound Concentration (ng/mL) Peak Area in Solvent (n=3) Peak Area in Plasma Extract (n=3) Matrix Effect (%)
1015,234 ± 8509,876 ± 640-35.2% (Suppression)
100148,987 ± 7,650102,345 ± 8,120-31.3% (Suppression)
10001,512,345 ± 89,7601,109,876 ± 95,430-26.6% (Suppression)
Table 2: Illustrative Recovery Data for this compound from Citrus Extract
Extraction Method Spiked Amount (µg) Recovered Amount (µg, n=3) Recovery (%)
Liquid-Liquid Extraction (Ethyl Acetate) 107.8 ± 0.578%
Solid-Phase Extraction (C18) 109.2 ± 0.392%
Protein Precipitation (Acetonitrile) 106.5 ± 0.865%

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_assessment Assessment cluster_mitigation Mitigation cluster_validation Validation & Quantification Start Start: Complex Sample with this compound SamplePrep Sample Preparation (e.g., LLE, SPE) Start->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis Assess_ME Assess Matrix Effect (Post-Extraction Spike) LCMS_Analysis->Assess_ME Decision Is Matrix Effect > ±20%? Assess_ME->Decision Optimize_Prep Optimize Sample Preparation Decision->Optimize_Prep Yes Change_Chromo Improve Chromatography Decision->Change_Chromo Yes Use_MMC Use Matrix-Matched Calibration Decision->Use_MMC Yes Use_SA Use Standard Addition Decision->Use_SA Yes Use_SILIS Use SIL-Internal Standard Decision->Use_SILIS Yes Validation Method Validation Decision->Validation No Optimize_Prep->Validation Change_Chromo->Validation Use_MMC->Validation Use_SA->Validation Use_SILIS->Validation Quantification Routine Quantification Validation->Quantification

Caption: Workflow for identifying and mitigating matrix effects in this compound analysis.

Standard_Addition_Method_Workflow Start Start: Sample Extract Aliquot Create ≥4 Equal Aliquots Start->Aliquot Spike Spike Aliquots with Increasing Concentrations of this compound Standard (one remains unspiked) Aliquot->Spike LCMS Analyze All Aliquots by LC-MS/MS Spike->LCMS Plot Plot Peak Area vs. Added Concentration LCMS->Plot Regress Perform Linear Regression Plot->Regress Extrapolate Extrapolate to X-intercept Regress->Extrapolate Result Result: |X-intercept| = this compound Concentration Extrapolate->Result

Caption: Workflow for the Standard Addition Method.

References

Improving the efficiency of Neodiosmin extraction from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Efficient Neodiosmin Extraction

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of this compound from plant materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound extraction and purification, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low this compound Yield

Q1: My this compound yield is consistently lower than expected. What are the likely causes and how can I improve it?

A1: Low yield is a common issue stemming from several factors throughout the extraction process. Here are the primary causes and troubleshooting steps:

  • Inappropriate Solvent Choice: The polarity of your solvent may not be optimal for this compound, a flavonoid glycoside. Glycosylated flavonoids are generally more polar and extract better with alcohol-water mixtures.

    • Solution: Conduct a solvent screening with varying polarities. Test methanol, ethanol (B145695), acetone, and their aqueous mixtures (e.g., 50-80% ethanol/methanol) to find the most effective solvent for your specific plant material.[1][2]

  • Suboptimal Extraction Temperature: While higher temperatures can improve solubility and diffusion, excessive heat can degrade thermosensitive flavonoids like this compound.[1][3]

    • Solution: Perform small-scale extractions across a range of temperatures (e.g., 40°C, 50°C, 60°C) to determine the best balance between efficiency and stability. For heat-sensitive compounds, consider non-thermal methods like Ultrasound-Assisted Extraction (UAE) at lower temperatures.[1]

  • Incorrect Solid-to-Liquid Ratio: An insufficient volume of solvent will result in incomplete extraction. Conversely, too much solvent can dilute the extract, complicating downstream concentration efforts.[1]

    • Solution: Optimize the solid-to-liquid ratio by testing various ratios such as 1:10, 1:20, and 1:30 (w/v).[1] The ideal ratio depends on the plant matrix and extraction technique.

  • Inadequate Particle Size: Large plant material particles reduce the surface area available for solvent contact, impeding extraction.[4][5] If particles are too fine, they can clump and hinder solvent penetration.[1]

    • Solution: Grind the dried plant material to a uniform, fine powder (e.g., 40-60 mesh) to ensure optimal solvent interaction.[1]

  • Insufficient Extraction Time: The extraction duration may not be adequate for the complete diffusion of this compound from the plant matrix into the solvent.[1]

    • Solution: Experiment with different extraction times to identify the point of equilibrium where yield plateaus.

  • Suboptimal pH: The pH of the solvent can alter the solubility of flavonoids.[4] For many flavonoids, a slightly acidic pH (2-4) enhances extraction, while alkaline conditions can cause degradation.[1][4]

    • Solution: Adjust the solvent to a slightly acidic pH. Studies have shown that for some citrus flavonoids, a pH around 2-3 can significantly improve yield.[4]

Issue 2: Extract Impurity and Co-extraction of Undesired Compounds

Q2: My crude extract contains a high level of impurities. How can I improve the selectivity of my extraction for this compound?

A2: High impurity levels are often due to the co-extraction of other compounds like chlorophyll, lipids, and other phenolics.

  • Pre-Extraction Processing:

    • Solution: Defat the plant material with a non-polar solvent like hexane (B92381) prior to the main extraction. This will remove lipids and other non-polar compounds that can interfere with purification.

  • Solvent Selectivity:

    • Solution: As mentioned, optimize your solvent system. A multi-step extraction, starting with a less polar solvent and gradually increasing polarity, can help to fractionate compounds.

  • Purification Strategy:

    • Solution: Employ column chromatography for purification. Macroporous resins are effective for purifying flavonoids from crude extracts.[6] For high-purity samples, High-Performance Liquid Chromatography (HPLC) is the method of choice.[7][8][9]

Issue 3: this compound Degradation During Extraction

Q3: I suspect my this compound is degrading during the extraction process. What are the signs and how can I prevent this?

A3: Degradation can be caused by heat, light, oxygen, and enzymatic activity. The stability of flavonoids is influenced by their chemical structure; a higher number of hydroxyl groups can promote degradation.[10]

  • Thermal Degradation:

    • Solution: Use lower temperatures or employ non-thermal methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) with controlled power and shorter durations.[1][10] The decomposition temperature of this compound is approximately 254.2°C, but degradation can occur at lower temperatures with prolonged exposure.[11]

  • Enzymatic Degradation:

    • Solution: Blanching the plant material with steam or hot water before extraction can deactivate enzymes that might degrade this compound.[1]

  • Oxidative and pH-Induced Degradation:

    • Solution: Store extracts in dark, airtight containers and consider adding antioxidants like ascorbic acid during the extraction process.[1] Maintain a neutral or slightly acidic pH, as alkaline conditions can be detrimental to flavonoid stability.[1]

Data Presentation: Comparison of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen method and its parameters. Below is a summary of common techniques and their typical operating conditions.

Table 1: Overview of this compound & Flavonoid Extraction Parameters

ParameterSolvent Extraction (Maceration/Reflux)Ultrasound-Assisted (UAE)Microwave-Assisted (MAE)Enzyme-Assisted (EAE)
Solvent 70% Ethanol, 80% Methanol[1][12]45-75% Ethanol[13][14]50% Ethanol[15]50-70% Ethanol[6][16]
Temperature 20-80°C[1][12]20-60°C50-100°C[17]50-55°C[6][18]
Time 2-72 hours[12]20-60 minutes[19]1-25 minutes[10][20]1-11 hours[21][22]
Solid:Liquid Ratio 1:10 to 1:30 (w/v)[1]1:20 to 1:40 (w/v)[22]1:30 to 1:195 (w/v)[15][20]1:20 to 1:40 (w/v)[6][22]
Key Advantage Simple, low equipment cost[12]Reduced time, lower temp[23]Very fast, efficient[20]High yield, eco-friendly[6]
Key Disadvantage Long time, thermal degradation risk[12]Potential for degradation at high power[4]Requires specialized equipment[24]Enzyme cost, specific conditions[24]

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general methodology for extracting this compound from citrus peel, a common source.[11][25]

  • Sample Preparation:

    • Air-dry fresh citrus peels and grind them into a fine powder (40-60 mesh).[19]

    • Optional: Defat the powder by macerating with n-hexane for 2-4 hours, then filter and air-dry the material.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 500 mL beaker.

    • Add 200 mL of 70% ethanol (a 1:20 solid-to-liquid ratio).

    • Adjust the pH of the mixture to ~3.0 using a dilute acid (e.g., citric or hydrochloric acid).[4]

  • Sonication:

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate at a frequency of 20-40 kHz and a power of 100-200 W for 30-45 minutes.[4]

    • Maintain the temperature at or below 50°C using a cooling water bath to prevent thermal degradation.

  • Recovery and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to separate the solid residue.[19]

    • Wash the residue with a small amount of the extraction solvent to recover any remaining extract.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a crude extract is obtained.[19]

  • Purification (Optional but Recommended):

    • Reconstitute the dried extract in a minimal amount of the initial mobile phase for HPLC.

    • Purify the this compound using preparative High-Performance Liquid Chromatography (HPLC).[8]

Visualizations

Diagram 1: General Workflow for this compound Extraction and Purification

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_recover 3. Recovery cluster_purify 4. Purification & Analysis Start Plant Material (e.g., Citrus Peel) Grind Grinding & Sieving Start->Grind Defat Defatting (with Hexane) Grind->Defat Extraction Extraction (e.g., UAE with 70% Ethanol) Defat->Extraction Filter Filtration Extraction->Filter Concentrate Solvent Evaporation (Rotary Evaporator) Filter->Concentrate Crude Crude Extract Concentrate->Crude HPLC Purification (Preparative HPLC) Crude->HPLC Pure Pure this compound HPLC->Pure Analysis Analysis (LC-MS/MS, NMR) Pure->Analysis

Caption: A typical experimental workflow for this compound extraction.

Diagram 2: Biosynthesis Pathway of this compound

This compound (diosmetin-7-O-neohesperidoside) biosynthesis involves several enzymatic steps.[26][27] The pathway builds upon the general flavonoid synthesis route, starting from L-Phenylalanine.

G Phe L-Phenylalanine Coumaroyl 4-Coumaroyl-CoA Phe->Coumaroyl Phenylpropanoid Pathway Phe->Coumaroyl PAL, C4H, 4CL Naringenin_C Naringenin Chalcone Coumaroyl->Naringenin_C Coumaroyl->Naringenin_C CHS Naringenin Naringenin Naringenin_C->Naringenin Naringenin_C->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol Naringenin->Eriodictyol F3'H Luteolin Luteolin Eriodictyol->Luteolin Eriodictyol->Luteolin FNS Diosmetin Diosmetin Luteolin->Diosmetin Luteolin->Diosmetin OMT Diosmetin_G Diosmetin-7-O-glucoside Diosmetin->Diosmetin_G Diosmetin->Diosmetin_G AcUGT73C18 This compound This compound Diosmetin_G->this compound Diosmetin_G->this compound AcUGT79B37 PAL PAL, C4H, 4CL CHS CHS CHI CHI F3H F3'H FNS FNS OMT F4'OMT UGT1 AcUGT73C18 (UGT) UGT2 AcUGT79B37 (UGT)

Caption: Simplified biosynthesis pathway of this compound in plants.[26][28][29]

References

Technical Support Center: Optimization of Neodiosmin Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of neodiosmin (B8072528) using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. General Column Chromatography Issues

QuestionAnswer
My this compound is not separating from other impurities on the silica (B1680970) gel column. What should I do? This is a common issue that can arise from an inappropriate solvent system.[1][2] You should re-evaluate your mobile phase. It's recommended to first optimize the separation using Thin-Layer Chromatography (TLC) to identify a solvent system that provides good separation between this compound and the impurities.[3] A good starting point for flavonoids is a gradient of chloroform-methanol or ethyl acetate-methanol. If the separation is still poor, consider using a different stationary phase like alumina (B75360) or a reversed-phase column (e.g., C18).[1][4]
The recovery of this compound from the column is very low. What are the possible reasons? Low recovery can be due to several factors. This compound might be irreversibly adsorbed onto the stationary phase, especially if it is highly polar.[4] Ensure you are using an appropriately polar solvent to elute the compound. Another possibility is that the compound is unstable on silica gel and is degrading during the purification process.[1] You can check for degradation by performing a 2D TLC.[1][5] If degradation is the issue, switching to a less acidic stationary phase like neutral alumina or using a macroporous resin for initial purification might be beneficial.[1][6]
My compound is tailing significantly on the column. How can I improve the peak shape? Tailing is often caused by the compound interacting too strongly with the stationary phase or by overloading the column.[1] To address this, you can try increasing the polarity of the mobile phase once your compound starts to elute.[1] It is important to maintain the same two solvents and just adjust their ratio.[1] Also, ensure that you are not loading too much sample onto the column; the ratio of stationary phase to sample should be between 20:1 to 100:1.[3]
The crude extract is not dissolving well in the mobile phase. How can I load it onto the column? If your crude extract has poor solubility in the eluting solvent system, you can use a "dry loading" technique.[5] Dissolve your sample in a suitable solvent, add a small amount of silica gel (approximately 10-20 times the mass of your sample), and then evaporate the solvent completely to get a free-flowing powder.[5] This powder can then be carefully loaded onto the top of your packed column.[5]

2. Macroporous Resin Chromatography

QuestionAnswer
What is the advantage of using macroporous resin for this compound purification? Macroporous resins are excellent for the initial clean-up and enrichment of flavonoids like this compound from crude plant extracts.[6][7] They have high adsorption capacity, are cost-effective, and can be easily regenerated.[6] This step can significantly increase the purity of the sample before proceeding to further chromatographic steps.[8]
How do I choose the right macroporous resin and elution conditions? The choice of resin depends on the polarity of the target compound. For flavonoids, weakly polar resins like D101 are often effective.[8][9] The selection should be based on adsorption and desorption tests with different resins.[8] Elution is typically performed with a stepwise gradient of ethanol (B145695) in water. For instance, after loading the extract, the column can be washed with water to remove sugars and other polar impurities, followed by elution of this compound with a higher concentration of ethanol (e.g., 50-70% ethanol).[9]
My recovery from the macroporous resin is low. What could be wrong? Low recovery could be due to incomplete desorption. Ensure that the ethanol concentration used for elution is sufficient to desorb the this compound from the resin. You may need to increase the ethanol percentage or the volume of the eluting solvent. Also, the flow rate during elution can impact recovery; a slower flow rate may allow for more efficient desorption.

3. Crystallization for Final Purification

QuestionAnswer
After column chromatography, my this compound is still not pure enough. What is the next step? Crystallization is a highly effective final step for purifying organic compounds to a high degree of purity.[10][11] It is particularly useful when you have a solid compound with minor impurities.[12]
How do I select a suitable solvent for the crystallization of this compound? The ideal solvent is one in which this compound is highly soluble at high temperatures but has low solubility at low temperatures.[11] The impurities should either be very soluble or insoluble in this solvent at all temperatures. Common solvents for the crystallization of flavonoids include methanol, ethanol, acetone, and mixtures with water.[10] You may need to experiment with different solvents and solvent pairs to find the optimal conditions.[12]
The crystallization is not yielding any crystals. What should I do? If crystals do not form upon cooling, the solution may not be supersaturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of pure this compound, or by slowly evaporating the solvent.[11][12] Cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) can also help.[12]

4. Purity Analysis

QuestionAnswer
How can I assess the purity of my final this compound product? High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for determining the purity of compounds.[13] It provides quantitative data on the percentage of your main compound and any impurities present. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for purity assessment and has the advantage of being orthogonal to chromatographic methods.[14][15] For a quick qualitative check, Thin-Layer Chromatography (TLC) can be used to see if any impurities are visible.[16]

Experimental Protocols

1. General Column Chromatography on Silica Gel

  • Preparation of the Column:

    • Select a column of appropriate size based on the amount of sample to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.[5]

    • Wash the packed column with the mobile phase until the bed is stable. Never let the column run dry.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the sample in a minimum amount of the mobile phase and carefully add it to the top of the column using a pipette.[5]

    • Dry Loading: Dissolve the sample in a suitable solvent, mix it with a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.[5]

  • Elution and Fraction Collection:

    • Start the elution with the least polar solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the mobile phase to elute the compounds.

    • Collect fractions of the eluate in separate tubes.

    • Monitor the separation by analyzing the collected fractions using TLC.[2]

    • Combine the fractions containing the pure this compound.

2. Macroporous Resin Column Chromatography

  • Resin Preparation:

    • Soak the macroporous resin (e.g., D101) in ethanol for 24 hours to swell and activate it.

    • Wash the resin thoroughly with deionized water to remove the ethanol.

    • Pack the resin into a column.

  • Adsorption and Elution:

    • Dissolve the crude extract in water and adjust the pH if necessary.

    • Load the sample solution onto the column at a controlled flow rate.

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 70%, 95% ethanol).

    • Collect the fractions and analyze them for the presence of this compound.

3. Crystallization

  • Dissolve the impure this compound in a minimal amount of a suitable hot solvent.[11]

  • If there are any insoluble impurities, filter the hot solution.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, induce crystallization as described in the FAQ section.

  • Once crystallization is complete, collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Steps for this compound

Purification StepStationary PhaseTypical Mobile PhasePurity AchievedRecovery Rate
Initial Cleanup Macroporous Resin (e.g., D101)Water, Ethanol/Water gradients50-60%~70%
Fine Purification Silica GelChloroform/Methanol or Ethyl Acetate/Methanol gradients>95%Variable
Final Polishing N/AMethanol, Ethanol, or Acetone/Water mixtures>98%High

Note: The values presented are typical and may vary depending on the specific experimental conditions and the nature of the crude extract.

Visualizations

Neodiosmin_Purification_Workflow crude_extract Crude Plant Extract resin_chrom Macroporous Resin Chromatography crude_extract->resin_chrom Initial Cleanup enriched_fraction Enriched this compound Fraction resin_chrom->enriched_fraction silica_chrom Silica Gel Chromatography enriched_fraction->silica_chrom Fine Purification impure_this compound Impure this compound (>95%) silica_chrom->impure_this compound crystallization Crystallization impure_this compound->crystallization Final Polishing pure_this compound Pure this compound (>98%) crystallization->pure_this compound analysis Purity Analysis (HPLC, NMR) pure_this compound->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree start Poor Separation in Column Chromatography check_tlc Was TLC optimization performed? start->check_tlc optimize_tlc Optimize mobile phase using TLC check_tlc->optimize_tlc No check_loading Is the column overloaded? check_tlc->check_loading Yes optimize_tlc->start Re-run column reduce_load Reduce sample load (Increase stationary phase ratio) check_loading->reduce_load Yes check_stability Is the compound stable on silica? check_loading->check_stability No reduce_load->start Re-run column change_stationary Change stationary phase (Alumina, Reversed-phase) check_stability->change_stationary No success Improved Separation check_stability->success Yes change_stationary->start Re-run column

Caption: Troubleshooting decision tree for poor separation.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the identification and characterization of Neodiosmin-related impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is impurity profiling important?

This compound is a flavone (B191248) glycoside naturally found in citrus fruits.[1] It is known for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Impurity profiling is critical during drug development to ensure the safety, efficacy, and quality of the final product. Impurities can arise during synthesis or degradation and may have different pharmacological or toxicological properties than the active pharmaceutical ingredient (API).

Q2: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from several sources:

  • Synthesis-Related Impurities: These can be unreacted starting materials, intermediates, or by-products from the chemical synthesis or biosynthetic pathway. For instance, incomplete glycosylation during biosynthesis could lead to the presence of the aglycone, Diosmetin.

  • Degradation Products: this compound can degrade under various stress conditions such as exposure to acid, base, oxidation, light, or heat.[2][3][4][5][6][7]

  • Contaminants: These can be introduced from raw materials, solvents, or the manufacturing environment.

Q3: What are the likely degradation pathways for this compound?

Based on the structure of this compound and degradation studies of similar flavonoids, the primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the glycosidic bonds, particularly under acidic or basic conditions, would release the aglycone (Diosmetin) and the disaccharide (neohesperidose). Further hydrolysis could break down the disaccharide into its constituent monosaccharides (rhamnose and glucose).

  • Oxidation: The phenolic hydroxyl groups on the flavonoid rings are susceptible to oxidation, which can lead to the formation of quinone-type structures or ring-opening products.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation, potentially leading to complex rearrangements or dimerization.[6]

Troubleshooting Guides

This section provides solutions to common issues encountered during the HPLC/LC-MS analysis of this compound and its impurities.

Issue 1: Poor Chromatographic Resolution

Q: My chromatogram shows broad or overlapping peaks for this compound and its potential impurities. How can I improve the separation?

A: Poor resolution can be caused by several factors. Here is a systematic approach to troubleshoot this issue:

  • Optimize the Mobile Phase:

    • Gradient Elution: A gradient of an organic solvent (like acetonitrile (B52724) or methanol) in acidified water (e.g., with 0.1% formic acid) is typically effective for separating flavonoids. Adjusting the gradient slope and duration can significantly improve resolution.

    • Organic Solvent: Acetonitrile often provides better resolution for polar compounds compared to methanol.

    • pH: The pH of the aqueous mobile phase is crucial. Acidifying the mobile phase suppresses the ionization of phenolic hydroxyl groups, leading to sharper peaks and better retention on a reversed-phase column.

  • Column Selection and Temperature:

    • Stationary Phase: A C18 column is a good starting point. For closely related impurities, a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl phase) might be beneficial.

    • Particle Size: Using a column with smaller particles (e.g., <3 µm) can increase efficiency and resolution.

    • Column Temperature: Increasing the column temperature can decrease viscosity and improve peak shape, but it may also affect selectivity. Experiment with temperatures between 25°C and 40°C.

  • Flow Rate: Lowering the flow rate can sometimes improve the resolution of closely eluting peaks.

Issue 2: Peak Tailing

Q: The peaks in my this compound analysis are showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common problem when analyzing flavonoids. Here are the primary causes and their solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar hydroxyl groups of this compound.

    • Solution: Use an end-capped C18 column. Adding a small amount of a competitive base like triethylamine (B128534) to the mobile phase can also mask the silanol groups. Lowering the mobile phase pH can also help.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the concentration of your sample or the injection volume.

  • Column Contamination: Buildup of strongly retained compounds on the column can create active sites that cause tailing.

    • Solution: Use a guard column to protect your analytical column. If the analytical column is contaminated, try flushing it with a strong solvent.

Experimental Protocols

1. Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 30 minutes.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

After exposure, neutralize the acid and base samples and dilute all samples with the mobile phase for HPLC or LC-MS analysis.

2. HPLC-UV Method for this compound and Impurity Profiling

This is a starting point for developing a validated HPLC-UV method.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 90% B

    • 30-35 min: 90% B

    • 35-40 min: 90% to 10% B

    • 40-45 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm and 330 nm.

  • Injection Volume: 10 µL.

3. LC-MS/MS Method for Identification and Characterization

This protocol is for the structural elucidation of this compound and its impurities.

  • Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: (A shorter gradient can be used with UPLC)

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • MS Scan Mode: Full scan for parent ions and product ion scan (MS/MS) for fragmentation analysis.

Data Presentation

Table 1: Mass Spectral Data for this compound and Potential Impurities

CompoundMolecular Formula[M+H]⁺ (m/z)[M-H]⁻ (m/z)Potential Source
This compoundC₂₈H₃₂O₁₅609.1818607.1669API
DiosmetinC₁₆H₁₂O₆301.0707299.0561Degradation (Hydrolysis)
HesperidinC₂₈H₃₄O₁₅611.1971609.1825Synthesis-related
IsorhoifolinC₂₇H₃₀O₁₄579.1712577.1563Synthesis-related
LinarinC₂₈H₃₂O₁₄593.1869591.1720Synthesis-related
DidyminC₂₈H₃₂O₁₄593.1869591.1720Synthesis-related

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data_processing Data Interpretation Neodiosmin_Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Neodiosmin_Sample->Forced_Degradation HPLC_UV HPLC-UV Analysis (Purity & Quantification) Forced_Degradation->HPLC_UV LC_MS LC-MS/MS Analysis (Identification & Characterization) Forced_Degradation->LC_MS Impurity_Quantification Impurity Quantification HPLC_UV->Impurity_Quantification Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation Report Final Report Impurity_Quantification->Report Structure_Elucidation->Report

Caption: Workflow for this compound impurity analysis.

troubleshooting_workflow rect_node rect_node start Poor Chromatography? peak_shape Peak Tailing? start->peak_shape Check Peak Shape resolution Poor Resolution? start->resolution Check Separation silanol Secondary Silanol Interactions? peak_shape->silanol Yes optimize_gradient Optimize Gradient Profile resolution->optimize_gradient Yes end_capped_column Use End-Capped Column or Modify Mobile Phase silanol->end_capped_column Yes overload Column Overload? silanol->overload No end_node Problem Solved end_capped_column->end_node Resolved reduce_conc Reduce Sample Concentration or Injection Volume overload->reduce_conc Yes contamination Column Contamination? overload->contamination No reduce_conc->end_node Resolved clean_column Clean/Replace Column Use Guard Column contamination->clean_column Yes clean_column->end_node Resolved change_solvent Adjust Mobile Phase pH optimize_gradient->change_solvent Try Different Organic Solvent change_solvent->end_node Resolved

Caption: Troubleshooting poor chromatography.

signaling_pathway cluster_pathways Cellular Signaling Pathways cluster_effects Biological Effects This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulates MAPK MAPK Pathway This compound->MAPK Modulates NF_kB NF-kB Pathway This compound->NF_kB Inhibits Antioxidant Antioxidant Response This compound->Antioxidant Induces Impurity This compound Impurity (e.g., Diosmetin) Impurity->PI3K_Akt Potentially Alters Modulation Impurity->MAPK Potentially Alters Modulation Impurity->NF_kB Potentially Alters Inhibition Anti_Cancer Anti-Cancer Effects PI3K_Akt->Anti_Cancer MAPK->Anti_Cancer Anti_Inflammatory Anti-Inflammatory Effects NF_kB->Anti_Inflammatory

Caption: Potential impact of impurities on this compound's signaling.

References

Validation & Comparative

Neodiosmin vs. Diosmin: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavonoid research, both neodiosmin (B8072528) and diosmin (B1670713), structurally related flavone (B191248) glycosides found predominantly in citrus fruits, have garnered attention for their potential therapeutic applications. Diosmin is a well-established compound with a long history of use in pharmaceutical and nutraceutical products, particularly for vascular health. This compound, its isomer, is also reported to possess a range of biological activities. This guide provides a detailed comparison of their anti-inflammatory, antioxidant, and anti-cancer properties, supported by available experimental data and methodologies for researchers, scientists, and drug development professionals.

Note on Data Availability: It is important to note that the body of scientific literature providing specific quantitative data on the biological activities of this compound is considerably less extensive than that for diosmin. Consequently, the following comparisons reflect the current state of available research, with more detailed quantitative metrics and mechanistic insights available for diosmin.

Comparative Summary of Biological Activities

The following tables summarize the available quantitative and qualitative data for the anti-inflammatory, antioxidant, and anti-cancer activities of this compound and diosmin.

Table 1: Anti-Inflammatory Activity
ParameterThis compoundDiosminReference Compound/Assay
Inhibition of Pro-Inflammatory Mediators Reported to have anti-inflammatory properties, but specific IC50 values are not readily available in the literature.[1]- Inhibits LPS-induced production of NO, PGE2, IL-6, IL-12, and TNF-α in RAW264.7 macrophages at concentrations of 40-50 µM.[2] - Reduces TNF-α release by approximately 40-55% at 50 µM in LPS-induced macrophages.[3]Lipopolysaccharide (LPS)-induced inflammation models
Mechanism of Action General anti-inflammatory effects attributed to flavonoids.[1]- Inhibits NF-κB activation.[1][4] - Suppresses the phosphorylation of MAPKs (JNK, ERK, p38).[2]Western Blot, ELISA
Table 2: Antioxidant Activity
ParameterThis compoundDiosminReference Compound/Assay
Free Radical Scavenging Activity Described as a strong antioxidant, but specific IC50 values from primary studies are not consistently reported.[5]Moderate direct free-radical scavenging activity reported.[6]DPPH (2,2-diphenyl-1-picrylhydrazyl) assay
Ferric Reducing Antioxidant Power Data not readily available.Demonstrates ferric reducing activity.[7]FRAP (Ferric Reducing Ability of Plasma) assay
Effect on Antioxidant Enzymes Data not readily available.- Increases the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in various models.[8][9]Enzyme activity assays
Table 3: Anti-Cancer Activity
CompoundCell LineAssayIC50 Value (µM)
This compound Data not readily availableMTT AssayNot Reported
Diosmin HCT-116 (Colon Cancer)MTT AssayVariable, synergistic with other agents.[5][6]
HepG2 (Liver Cancer)MTT Assay148[10][11]
4T1 (Breast Cancer)MTT Assay387[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison.

Determination of Anti-Inflammatory Activity in Macrophages

Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of diosmin or this compound for 2 hours.

  • Inflammation Induction: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Measurement of Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of NO and cytokine production is calculated relative to the LPS-treated control group. IC50 values are determined from dose-response curves.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To evaluate the free radical scavenging capacity of a test compound.

Methodology:

  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. A series of dilutions of the test compounds (diosmin, this compound) and a positive control (e.g., ascorbic acid, Trolox) are also prepared.

  • Assay Procedure: In a 96-well plate, a specific volume of the test compound or standard at various concentrations is added to the DPPH solution. The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. The discoloration of the purple DPPH solution to yellow indicates radical scavenging.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.[13][14]

MTT Assay for Cytotoxicity in Cancer Cells

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT-116, HepG2) are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of diosmin or this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[12]

Signaling Pathways and Mechanistic Diagrams

The biological activities of flavonoids are often mediated through their interaction with key cellular signaling pathways.

Anti-Inflammatory Signaling Pathway of Diosmin

Diosmin has been shown to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[2] In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. Diosmin can interfere with this cascade, reducing the inflammatory response.

Diosmin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKs MAPKs (JNK, ERK, p38) TLR4->MAPKs Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to ProInflammatory_Genes Pro-Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory_Genes Induces Transcription Diosmin Diosmin Diosmin->MAPKs Inhibits Diosmin->IKK Inhibits

Caption: Diosmin's anti-inflammatory mechanism.

General Experimental Workflow for MTT Assay

The following diagram illustrates a typical workflow for determining the cytotoxicity of a compound using the MTT assay.

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add Test Compound (this compound/Diosmin) at various concentrations incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate Cell Viability and IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

The comparative analysis reveals that while both this compound and diosmin are recognized for their beneficial biological activities, the extent of scientific investigation and documented evidence is vastly different. Diosmin has been extensively studied, with a significant body of literature supporting its anti-inflammatory, antioxidant, and anti-cancer effects, including well-defined mechanisms of action and quantitative efficacy data. It is a well-established vasoprotective and anti-inflammatory agent.[1][2][4]

This compound is described as possessing similar properties, including being a strong antioxidant.[4][5] However, there is a notable lack of publicly available, peer-reviewed primary research that provides specific quantitative data, such as IC50 values, or delineates its mechanisms of action in detail. Therefore, while this compound shows promise as a bioactive compound, further rigorous experimental investigation is required to fully characterize its biological activities and to draw a direct, quantitative comparison with its well-studied isomer, diosmin. For researchers and drug development professionals, diosmin currently represents a more characterized and validated compound, while this compound remains an area with significant opportunities for novel research and discovery.

References

A Comparative Guide to the Validation of an HPLC Method for Neodiosmin Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Neodiosmin against alternative analytical techniques. The validation parameters are assessed according to the International Council for Harmonisation (ICH) guidelines to ensure the method's suitability for its intended purpose in research and pharmaceutical quality control.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed.

Experimental Protocol: A Validated RP-HPLC Method for Diosmin (as a proxy for this compound)

This protocol is based on established methods for the analysis of Diosmin, a closely related flavonoid.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and 0.1% orthophosphoric acid in water (e.g., in a 60:40 v/v ratio).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

  • Standard Preparation: A stock solution of Diosmin is prepared in a suitable solvent (e.g., methanol or dimethylformamide) and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is dissolved in the solvent, filtered through a 0.45 µm filter, and injected into the HPLC system.

ICH Validation Parameters for the HPLC Method

The following tables summarize the typical performance data of a validated HPLC method for Diosmin, which can be considered representative for this compound analysis, in accordance with ICH guidelines.

Table 1: System Suitability
ParameterAcceptance CriteriaTypical Results
Tailing Factor≤ 21.2
Theoretical Plates> 20005800
% RSD of Peak Area≤ 2.0%0.8%
Table 2: Linearity
Concentration Range (µg/mL)Correlation Coefficient (r²)
5 - 300.9995
Table 3: Accuracy (Recovery Studies)
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%87.9599.38%
100%1010.02100.20%
120%1211.9199.25%
Table 4: Precision
Precision Type% RSD
Repeatability (Intra-day)0.54%
Intermediate Precision (Inter-day)0.78%
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterValue (µg/mL)
LOD0.1
LOQ0.3
Table 6: Robustness
Parameter Variation% RSD
Flow Rate (± 0.1 mL/min)1.1%
Mobile Phase Composition (± 2%)1.3%
Detection Wavelength (± 2 nm)0.9%

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods can also be employed for the analysis of flavonoids like this compound.

Table 7: Comparison of Analytical Methods for this compound Quantification
ParameterHPLCHigh-Performance Thin-Layer Chromatography (HPTLC)UV-Visible Spectrophotometry
Principle Chromatographic separation based on polarityPlanar chromatographic separationMeasurement of light absorbance
Specificity High (can separate from related compounds)Moderate (may have interference from similar compounds)Low (interference from other UV-absorbing compounds)
Sensitivity HighModerateLow
Linearity Range WideModerateNarrow
Precision HighModerateModerate
Accuracy HighModerateModerate
Sample Throughput ModerateHigh (multiple samples on one plate)High
Cost HighModerateLow
Solvent Consumption HighLowVery Low

Visualizing the HPLC Method Validation Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process according to ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method_Optimization Optimize HPLC Parameters System_Suitability_Dev Initial System Suitability Method_Optimization->System_Suitability_Dev System_Suitability_Val System Suitability System_Suitability_Dev->System_Suitability_Val Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Analytical Method Robustness->Validated_Method System_Suitability_Val->Specificity

Caption: Workflow for HPLC Method Development and Validation.

ICH_Validation_Parameters cluster_parameters Validation Parameters ICH_Q2R1 ICH Q2(R1) Guideline Accuracy Accuracy ICH_Q2R1->Accuracy Precision Precision ICH_Q2R1->Precision Specificity Specificity ICH_Q2R1->Specificity LOD Detection Limit ICH_Q2R1->LOD LOQ Quantitation Limit ICH_Q2R1->LOQ Linearity Linearity ICH_Q2R1->Linearity Range Range ICH_Q2R1->Range Robustness Robustness ICH_Q2R1->Robustness

Caption: Key Validation Parameters as per ICH Q2(R1).

A Comparative Guide to Neodiosmin Extraction from Citrus: Methods, Efficacy, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds from natural sources is a critical first step. This guide provides a detailed comparison of modern extraction techniques for isolating neodiosmin (B8072528), a flavonoid with significant therapeutic potential, from citrus peel. We will delve into Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Enzyme-Assisted Extraction (EAE), presenting available experimental data, detailed protocols, and visual workflows to aid in methodological selection and optimization.

This compound, a flavone (B191248) glycoside found predominantly in citrus fruits, has garnered attention for its potential anti-inflammatory, antioxidant, and anticancer properties. However, its concentration in citrus peel can vary, and the efficiency of its extraction is highly dependent on the methodology employed. This guide aims to provide an objective comparison of various extraction techniques, drawing upon existing research to inform laboratory practices. While direct comparative studies on this compound yield and purity across all methods are limited, data on total flavonoid content and structurally related flavonoids like hesperidin (B1673128) and naringin (B1676962) can provide valuable insights into the relative efficacy of these techniques.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is a trade-off between yield, purity, processing time, cost, and environmental impact. Below is a summary of the performance of different extraction methods based on available literature for citrus flavonoids.

Extraction MethodPrincipleTypical Solvent(s)AdvantagesDisadvantagesReported Total Flavonoid Yield (Proxy for this compound)
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.Ethanol, Methanol, Water, AcetoneReduced extraction time and solvent consumption, lower operating temperatures, improved extraction efficiency.Potential for degradation of some compounds at high power, scalability can be a challenge.High yields of total phenolics and flavonoids have been reported, with optimizations leading to significant increases over conventional methods[1][2].
Microwave-Assisted Extraction (MAE) Utilizes microwave energy to heat the solvent and sample matrix, causing cell rupture and release of target compounds.Ethanol, Methanol, WaterRapid extraction, reduced solvent usage, higher yields compared to conventional methods.Potential for localized overheating and degradation of thermolabile compounds, requires specialized equipment.High recovery of flavonoids like hesperidin (up to 58.6 mg/g) has been achieved from citrus peels[3][4][5].
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid (typically CO2) as the solvent, which has properties of both a liquid and a gas, allowing for efficient extraction.Supercritical CO2, often with a co-solvent like ethanol."Green" technology with no residual organic solvents, highly selective, tunable by altering pressure and temperature.High initial equipment cost, may require co-solvents for polar compounds like this compound.Effective for extracting less polar flavonoids, with yields of related compounds like naringin reaching up to 14.4 g/kg[6][7].
Enzyme-Assisted Extraction (EAE) Uses enzymes (e.g., cellulase (B1617823), pectinase) to break down the plant cell wall, facilitating the release of intracellular contents.Water, Buffer solutionsEnvironmentally friendly, highly specific, can improve yield and purity.Can be slower than other methods, enzyme cost and stability can be limiting factors.Shown to increase the yield of total flavonoids by up to 3.51% under optimized conditions[8][9][10].

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide generalized protocols for each extraction method, based on published studies.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is based on the principles of UAE for the extraction of flavonoids from citrus peel.

Materials and Equipment:

  • Dried and powdered citrus peel

  • Solvent (e.g., 70% ethanol)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration apparatus (e.g., filter paper, vacuum filter)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a specific amount of dried, powdered citrus peel (e.g., 10 g).

  • Solvent Addition: Add the solvent to the citrus peel powder in a beaker or flask at a specified solid-to-liquid ratio (e.g., 1:20 w/v).

  • Ultrasonication: Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Extraction Parameters: Set the desired ultrasonic frequency (e.g., 40 kHz), power (e.g., 100 W), temperature (e.g., 50°C), and extraction time (e.g., 30 minutes).

  • Filtration: After sonication, separate the extract from the solid residue by filtration.

  • Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator.

  • Analysis: The final extract can be analyzed for this compound content using High-Performance Liquid Chromatography (HPLC)[11][12][13].

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction start Dried Citrus Peel powder Grinding to Powder start->powder mix Mixing with Solvent powder->mix uae Ultrasonication (e.g., 40 kHz, 30 min) mix->uae filter Filtration uae->filter evap Solvent Evaporation filter->evap extract Crude this compound Extract evap->extract

Ultrasound-Assisted Extraction Workflow
Microwave-Assisted Extraction (MAE) Protocol

This protocol outlines the general steps for MAE of flavonoids from citrus peel.

Materials and Equipment:

  • Dried and powdered citrus peel

  • Solvent (e.g., 80% ethanol)

  • Microwave extraction system

  • Extraction vessel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a specific amount of dried, powdered citrus peel (e.g., 5 g).

  • Solvent Addition: Place the sample in a microwave extraction vessel and add the solvent at a specified solid-to-liquid ratio (e.g., 1:25 w/v).

  • Microwave Irradiation: Secure the vessel in the microwave extractor.

  • Extraction Parameters: Set the microwave power (e.g., 500 W), temperature (e.g., 80°C), and extraction time (e.g., 5 minutes).

  • Cooling: After the extraction cycle, allow the vessel to cool to room temperature.

  • Filtration: Filter the mixture to separate the extract from the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator.

  • Analysis: Quantify this compound content in the resulting extract using HPLC.

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction start Dried Citrus Peel powder Grinding to Powder start->powder mix Mixing with Solvent in Vessel powder->mix mae Microwave Irradiation (e.g., 500 W, 5 min) mix->mae cool Cooling mae->cool filter Filtration cool->filter evap Solvent Evaporation filter->evap extract Crude this compound Extract evap->extract

Microwave-Assisted Extraction Workflow
Supercritical Fluid Extraction (SFE) Protocol

This protocol describes a typical SFE process for citrus peel flavonoids.

Materials and Equipment:

  • Dried and powdered citrus peel

  • Supercritical fluid extraction system

  • CO2 cylinder (food grade)

  • Co-solvent pump and reservoir (e.g., for ethanol)

  • Extraction vessel

  • Separator vessels

Procedure:

  • Sample Loading: Pack the dried, powdered citrus peel into the extraction vessel.

  • System Pressurization: Pressurize the system with CO2 to the desired pressure (e.g., 30 MPa).

  • Temperature Control: Heat the extraction vessel to the set temperature (e.g., 50°C).

  • Co-solvent Addition: If used, introduce the co-solvent (e.g., 10% ethanol) at a specific flow rate.

  • Extraction: Allow the supercritical CO2 (and co-solvent) to flow through the extraction vessel for a defined period (e.g., 90 minutes).

  • Separation: The extract-laden supercritical fluid is depressurized in separator vessels, causing the precipitation of the extracted compounds.

  • Collection: Collect the precipitated extract from the separators.

  • Analysis: Analyze the extract for this compound content using HPLC.

SFE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction start Dried Citrus Peel powder Grinding to Powder start->powder load Loading into Extraction Vessel powder->load sfe Supercritical CO2 Extraction (e.g., 30 MPa, 50°C) load->sfe depressurize Depressurization in Separator sfe->depressurize collect Collection of Precipitate depressurize->collect extract Crude this compound Extract collect->extract

Supercritical Fluid Extraction Workflow
Enzyme-Assisted Extraction (EAE) Protocol

This protocol provides a general framework for using enzymes to extract flavonoids from citrus peel.

Materials and Equipment:

  • Fresh or dried citrus peel

  • Enzyme solution (e.g., pectinase, cellulase in a suitable buffer)

  • Shaking water bath or incubator

  • Beaker or flask

  • Filtration apparatus

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Homogenize fresh citrus peel with water or use dried, powdered peel.

  • Enzyme Treatment: Suspend the citrus peel material in a buffer solution with the optimal pH for the chosen enzyme (e.g., pH 4.5 for pectinase). Add the enzyme at a specific concentration (e.g., 1% w/w).

  • Incubation: Incubate the mixture in a shaking water bath at the optimal temperature for the enzyme (e.g., 50°C) for a specific duration (e.g., 2 hours).

  • Enzyme Inactivation: Deactivate the enzyme by heating the mixture (e.g., boiling for 10 minutes).

  • Extraction: Add an organic solvent (e.g., ethanol) to the mixture and perform solid-liquid extraction (e.g., by shaking for 1 hour).

  • Separation: Separate the liquid extract from the solid residue by centrifugation and/or filtration.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator.

  • Analysis: Determine the this compound content using HPLC.

EAE_Workflow cluster_prep Sample Preparation cluster_extraction Enzymatic Treatment cluster_processing Extraction & Post-Processing start Citrus Peel homogenize Homogenization/Grinding start->homogenize enzyme Incubation with Enzymes (e.g., Pectinase, 50°C) homogenize->enzyme inactivate Enzyme Inactivation (Heating) enzyme->inactivate solvent_ext Solvent Extraction inactivate->solvent_ext filter Filtration/Centrifugation solvent_ext->filter evap Solvent Evaporation filter->evap extract Crude this compound Extract evap->extract

Enzyme-Assisted Extraction Workflow

Conclusion

The choice of extraction method for this compound from citrus peel has a significant impact on the efficiency, yield, and environmental footprint of the process. While conventional methods are still in use, modern techniques such as UAE, MAE, SFE, and EAE offer considerable advantages in terms of reduced extraction times, lower solvent consumption, and often higher yields.

  • UAE and MAE are rapid and efficient methods, well-suited for laboratory-scale extractions and optimization studies.

  • SFE stands out as a green and highly selective technique, particularly valuable for producing high-purity extracts for pharmaceutical and nutraceutical applications, though it requires a significant initial investment.

  • EAE offers a gentle and environmentally friendly approach that can enhance extraction yields by specifically targeting the cell wall structure.

For researchers and professionals in drug development, a thorough understanding of these methods and their underlying principles is essential for developing efficient and sustainable processes for the isolation of this compound and other valuable bioactive compounds from citrus by-products. Further research focusing on the direct comparison of these methods for this compound extraction, including detailed analysis of yield, purity, and economic feasibility, will be invaluable in optimizing its production for various applications.

References

A Comparative Analysis of the Antioxidant Activities of Neodiosmin, Hesperidin, and Naringin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Flavonoid Antioxidant Performance with Supporting Experimental Data.

In the landscape of natural product research, citrus flavonoids have garnered significant attention for their diverse pharmacological properties, among which their antioxidant activity is paramount. This guide provides a comparative overview of the antioxidant capacities of three such flavonoids: neodiosmin (B8072528), hesperidin (B1673128), and naringin (B1676962). While hesperidin and naringin are well-documented for their antioxidant effects, comparative data for this compound remains less prevalent in the scientific literature. This document aims to synthesize the available experimental data to offer a comparative perspective for research and development purposes.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound is frequently quantified by its ability to scavenge free radicals, a process often measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value is indicative of a higher antioxidant activity.

The following tables summarize the available quantitative data for hesperidin and naringin from various in vitro studies. It is important to note that a direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions. Direct comparative data for this compound is limited; however, data for the structurally similar flavonoid, neoeriocitrin, is included where available to provide a preliminary point of reference.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µM)IC50 (µg/mL)Reference
Hesperidin 896.21226.34[1]
20.967-[2]
Naringin -1.60 ± 0.01 (mg/mL)[3]
--
Neoeriocitrin --[4]

Table 2: ABTS Radical Scavenging Activity (IC50)

CompoundIC50 (µM)IC50 (µg/mL)Reference
Hesperidin 796.02-[5]
Naringin -0.566 ± 0.098 (mg/mL)
Neoeriocitrin --[4]

Experimental Protocols

To ensure a comprehensive understanding of the presented data, the detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely adopted method for assessing the free radical scavenging capabilities of antioxidants. The principle of this assay is predicated on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. This reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • A solution of DPPH is prepared in a suitable solvent, such as methanol (B129727) or ethanol (B145695).

  • Various concentrations of the test compound (this compound, hesperidin, or naringin) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified duration (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated.

  • The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH_sol DPPH Solution (Purple) Incubation Incubation (Dark, 30 min) DPPH_sol->Incubation Mix Test_comp Test Compound (e.g., this compound) Test_comp->Incubation Reduced_DPPH Reduced DPPH (Yellow/Colorless) Incubation->Reduced_DPPH Spectro Spectrophotometer (Absorbance at 517 nm) IC50 IC50 Calculation Spectro->IC50 Reduced_DPPH->Spectro

Workflow of the DPPH Radical Scavenging Assay
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color, and in the presence of an antioxidant that can donate an electron or hydrogen atom, it is reduced, leading to a decrease in absorbance.

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the ABTS•+ solution.

  • The absorbance is read at 734 nm after a specific incubation period (e.g., 6 minutes).

  • The percentage of ABTS•+ scavenging is calculated.

  • The IC50 value is determined from a dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a sample based on its ability to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron at a low pH. The reduction is monitored by measuring the change in absorbance of a colored ferrous-tripyridyltriazine complex.

Protocol:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • A small volume of the sample is mixed with the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 30 minutes).

  • The antioxidant capacity is determined against a standard curve of a known antioxidant (e.g., Trolox or FeSO₄).

Signaling Pathways in Antioxidant Mechanisms

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the antioxidant defense system. Two key pathways are the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Nuclear Factor kappa B (NF-κB) pathway.

Nrf2 Antioxidant Signaling Pathway

The Nrf2 pathway is a primary regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_Keap1->Nrf2_nuc Nrf2 Translocation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Inhibits Keap1-mediated degradation Flavonoids Flavonoids (e.g., Hesperidin, Naringin) Flavonoids->Nrf2_Keap1 Promotes Nrf2 release ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Simplified Nrf2 Antioxidant Signaling Pathway
NF-κB Signaling Pathway in Oxidative Stress

The NF-κB pathway is a crucial regulator of inflammation and the immune response. Oxidative stress can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. Many antioxidants, including citrus flavonoids, can inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects that are complementary to their direct antioxidant actions.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_IkB NF-κB-IκB Complex NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc NF-κB Translocation IKK IKK IKK->NFkB_IkB Phosphorylates IκB ROS Oxidative Stress (ROS) ROS->IKK Activates Flavonoids Flavonoids (e.g., Hesperidin, Naringin) Flavonoids->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Activates Transcription

Simplified NF-κB Signaling in Oxidative Stress

Conclusion

Based on the available scientific literature, both hesperidin and naringin demonstrate significant antioxidant activity through their ability to scavenge free radicals, as evidenced by data from DPPH and ABTS assays. Their mechanisms of action also involve the modulation of key cellular signaling pathways such as the Nrf2 and NF-κB pathways, contributing to their overall protective effects against oxidative stress.

While direct comparative experimental data for this compound is currently limited, its structural similarity to other antioxidant flavonoids suggests it likely possesses comparable activities. Further research directly comparing the antioxidant capacities of this compound, hesperidin, and naringin under standardized experimental conditions is warranted to fully elucidate their relative potencies and to guide their potential applications in drug development and as health-promoting agents. Researchers are encouraged to consider the methodologies and signaling pathways outlined in this guide when designing and interpreting future studies in this area.

References

A Comparative Analysis of the Bioavailability and Pharmacokinetics of Neodiosmin and Diosmin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct metabolic fates of two closely related flavonoid glycosides.

Introduction

Diosmin (B1670713) and neodiosmin (B8072528) are two structurally similar flavonoid glycosides found predominantly in citrus fruits. Both are composed of the aglycone diosmetin (B1670712), but they differ in the disaccharide attached at the 7-position. Diosmin possesses a rutinose moiety (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose), while this compound contains a neohesperidose moiety (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose). This seemingly minor structural variance in the glycosidic linkage has significant implications for their bioavailability and pharmacokinetic profiles. This guide provides a detailed comparison of the current scientific understanding of these two compounds, supported by experimental data and methodologies.

Metabolic Fate of Flavonoid Glycosides: A Prerequisite for Absorption

Orally ingested flavonoid glycosides, such as diosmin and this compound, are generally not absorbed in their intact form due to their hydrophilic nature and high molecular weight. The critical first step for their systemic absorption is the hydrolysis of the sugar moiety by the gut microbiota in the colon to release the more lipophilic aglycone, diosmetin.[1][2] The efficiency of this enzymatic hydrolysis is a key determinant of the overall bioavailability of the parent glycoside.

Diosmin: A Well-Characterized Pharmacokinetic Profile

The pharmacokinetics of diosmin have been the subject of numerous studies, providing a clear picture of its absorption, distribution, metabolism, and excretion (ADME) in humans.

Experimental Protocols for Diosmin Pharmacokinetic Studies

A typical clinical study to evaluate the pharmacokinetics of diosmin involves the oral administration of a single dose to healthy volunteers, followed by the collection of blood and urine samples at various time points.

  • Subjects and Administration: Studies often enroll healthy adult volunteers who have provided informed consent.[3][4] A single oral dose of diosmin, frequently in a micronized formulation to enhance absorption, is administered.[2][5] For example, in one study, a single oral dose of 10 mg/kg body weight of diosmin was given to five healthy volunteers.[3] In another, 16 healthy male volunteers received a single oral dose of a tablet containing either a formulated diosmin complex or unformulated micronized diosmin.[4]

  • Sample Collection: Blood samples are typically collected at predefined intervals, such as 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-administration.[3] Plasma is separated by centrifugation and stored frozen until analysis.[3] Urine samples are often collected over 24-hour intervals.[3]

  • Sample Analysis: Since diosmin is converted to diosmetin before absorption, the primary analyte measured in plasma is diosmetin.[6][7] Due to extensive phase II metabolism, diosmetin exists in plasma mainly as glucuronide and sulfate (B86663) conjugates.[7] Therefore, plasma samples are typically treated with β-glucuronidase and sulfatase to hydrolyze these conjugates and measure the total diosmetin concentration.[4][6] The quantification of diosmetin is commonly performed using sensitive and specific analytical methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[6][8]

Quantitative Pharmacokinetic Data for Diosmin

The pharmacokinetic parameters of diosmetin following oral administration of diosmin have been reported in several human studies. These parameters can be influenced by the formulation of diosmin, with micronized and specially formulated products showing enhanced bioavailability.

ParameterMicronized Diosmin FormulationUnformulated Micronized DiosminSingle Oral Dose (900 mg)Multiple Oral Doses (900 mg bid for 7 days)
Cmax (ng/mL) 50.3 ± 22.6[9]2.4 ± 1.9[9]4.2 ± 3.8[8]10.3 ± 6.3[8]
Tmax (h) 2.2 ± 2.9[9]Not determined[9]18.7 ± 9.9[8]6.1 ± 7.0[8]
AUC0-t (ng·h/mL) 298.4 ± 163.7[9]31.9 ± 100.4[9]185.4 ± 166.2 (AUC0-96)[8]277.6 ± 143.8 (AUC0-96)[8]
t1/2 (h) Not reportedNot reported60.2 ± 85.7[8]102.5 ± 174.8[8]
Bioavailability Approximately 65% for micronized diosmin.[1] A specially formulated micronized diosmin showed 9.4-fold greater relative bioavailability compared to unformulated micronized diosmin.[9]---

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Data are presented as mean ± standard deviation.

This compound: An Inferred Pharmacokinetic Profile

Direct pharmacokinetic studies on this compound in humans are currently lacking in the scientific literature. Therefore, its bioavailability and pharmacokinetic profile must be inferred from its chemical structure and the known metabolism of similar flavonoid glycosides.

The key structural difference between diosmin and this compound lies in the glycosidic bond between rhamnose and glucose (1→6 in diosmin vs. 1→2 in this compound). This difference is significant because the enzymes produced by the gut microbiota exhibit specificity for the types of glycosidic linkages they can hydrolyze.

It is hypothesized that the neohesperidoside structure of this compound is more resistant to enzymatic hydrolysis by the human gut microbiota compared to the rutinoside structure of diosmin. This would lead to a lower and slower release of the aglycone diosmetin in the colon, resulting in reduced overall bioavailability of this compound compared to diosmin.

Visualizing the Processes

To better understand the experimental and metabolic pathways, the following diagrams are provided.

experimental_workflow Experimental Workflow for Diosmin Pharmacokinetic Study cluster_subjects Subject Recruitment and Dosing cluster_sampling Sample Collection cluster_analysis Sample Processing and Analysis cluster_data Data Analysis Healthy_Volunteers Healthy Volunteers Informed_Consent Informed Consent Healthy_Volunteers->Informed_Consent Oral_Administration Single Oral Dose of Diosmin Informed_Consent->Oral_Administration Blood_Sampling Blood Sampling (0.5, 1, 2, 4, 8, 12, 24, 48h) Oral_Administration->Blood_Sampling Urine_Collection Urine Collection (0-24h, 24-48h) Oral_Administration->Urine_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Plasma_Separation->Enzymatic_Hydrolysis Extraction Liquid-Liquid Extraction Enzymatic_Hydrolysis->Extraction HPLC_MS_MS HPLC-MS/MS Analysis (Quantification of Diosmetin) Extraction->HPLC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) HPLC_MS_MS->PK_Analysis

Experimental Workflow for a Diosmin Pharmacokinetic Study

metabolic_pathway Metabolic Pathway of Diosmin and Hypothetical Pathway of this compound cluster_diosmin Diosmin Metabolism cluster_this compound Hypothetical this compound Metabolism Diosmin Diosmin (Rutinoside) Diosmetin_D Diosmetin (Aglycone) Diosmin->Diosmetin_D Gut Microbiota (Hydrolysis - Efficient) Conjugates_D Diosmetin Glucuronides and Sulfates Diosmetin_D->Conjugates_D Phase II Metabolism (Liver, Intestine) Excretion_D Excretion (Urine and Feces) Conjugates_D->Excretion_D This compound This compound (Neohesperidoside) Diosmetin_N Diosmetin (Aglycone) This compound->Diosmetin_N Gut Microbiota (Hydrolysis - Less Efficient) Conjugates_N Diosmetin Glucuronides and Sulfates Diosmetin_N->Conjugates_N Phase II Metabolism (Liver, Intestine) Excretion_N Excretion (Urine and Feces) Conjugates_N->Excretion_N

References

A Head-to-Head Battle of Flavonoids: Neodiosmin vs. Diosmin in an Inflammatory Disease Model

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic flavonoids, both Neodiosmin and Diosmin have garnered significant attention for their potential health benefits, particularly their anti-inflammatory and antioxidant properties. While numerous studies have individually investigated these compounds, a direct head-to-head comparison in a specific disease model has been less explored. This guide synthesizes available data to offer a comparative analysis of this compound and Diosmin, focusing on their efficacy in a lipopolysaccharide (LPS)-induced inflammation model, a well-established system for studying inflammatory responses.

Comparative Efficacy in Modulating Inflammatory Mediators

The inflammatory response is characterized by the release of various signaling molecules known as cytokines. Key among these are tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which play a central role in orchestrating the inflammatory cascade. The ability of a therapeutic agent to modulate the production of these cytokines is a critical indicator of its anti-inflammatory potential.

While a direct comparative study is not available, evidence from separate studies in LPS-stimulated models allows for an indirect assessment of this compound and Diosmin.

Table 1: Comparative Effects on Pro-inflammatory Cytokine Production

CompoundModel SystemKey Findings
This compound General reviews suggest anti-inflammatory properties, but specific quantitative data on its effect on TNF-α, IL-6, or IL-1β in LPS-induced models is not readily available in the reviewed literature.[1][2]
Diosmin LPS-induced RAW264.7 macrophagesDose-dependently decreased the production of TNF-α, IL-6, and IL-12.[1]
LPS-induced acute lung injury in micePre-treatment with Diosmin significantly lowered the levels of pro-inflammatory cytokines including TNF-α and IL-6.
LPS-induced depression-like behaviors in miceSuppressed the secretion of TNF-α, IL-6, and IL-1β in the prefrontal cortex.[3]
LPS-induced apoptosis in PC12 cellsSignificantly suppressed LPS-induced TNF-α production in a concentration-dependent manner.[4]

Impact on Oxidative Stress

Inflammation is intricately linked with oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. Both this compound and Diosmin are recognized for their antioxidant activities.

Table 2: Comparative Effects on Oxidative Stress Markers

CompoundModel SystemKey Findings
This compound General reviews highlight its antioxidant activity.[1]Specific quantitative data on its effect on oxidative stress markers in an LPS-induced model is limited in the reviewed literature.
Diosmin LPS-induced peritonitis in miceReduced total ROS production and superoxide (B77818) anion production.[5][6]
LPS-induced depression-like behaviors in miceDramatically suppressed LPS-induced oxidative stress in the prefrontal cortex.[3]
Alloxan-induced diabetic nephropathyRestored levels of antioxidant enzymes (SOD, CAT, GSH) and reduced malondialdehyde (MDA).[2]

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes. The ability of this compound and Diosmin to modulate this pathway provides insight into their molecular mechanisms of action.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα_p p-IκBα IκBα->IκBα_p NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocates IκBα_p->NFκB Releases Proteasome Proteasome IκBα_p->Proteasome Degradation DNA DNA NFκB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription G start Start treatment Administer This compound or Diosmin start->treatment lps Induce Inflammation (LPS Injection) treatment->lps sample Collect Samples (Blood, Tissues) lps->sample analysis Analyze Inflammatory Markers (ELISA, etc.) sample->analysis end End analysis->end

References

Cross-validation of different analytical techniques for Neodiosmin measurement

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Analytical Techniques for Neodiosmin Measurement

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products. This compound, a flavonoid glycoside found in various citrus species, has garnered significant interest for its potential therapeutic properties. The selection of an appropriate analytical method for the quantification of this compound is a critical decision that necessitates a thorough understanding of the available techniques and their respective performance characteristics. This guide provides an objective comparison of common analytical methods for this compound measurement, supported by experimental data derived from closely related flavonoids, and details the requisite protocols to aid in method selection and cross-validation.

The cross-validation of analytical methods is an essential process to verify that a chosen method is suitable for its intended purpose and to ensure the reliability and consistency of results.[1] This process involves the evaluation of various performance parameters as defined by the International Council for Harmonisation (ICH) guidelines, including accuracy, precision, specificity, linearity, range, and robustness.[1][2]

Data Presentation: Comparison of Analytical Techniques

The choice of an analytical method for this compound quantification is contingent on several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and cost considerations. The following table summarizes the key performance characteristics of commonly employed techniques for flavonoid analysis, with data extrapolated from studies on the structurally similar flavonoid, diosmin.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)High-Performance Thin-Layer Chromatography (HPTLC)UV-Visible Spectrophotometry
Linearity (r²) > 0.999[3]> 0.996[4]> 0.998[5]> 0.998[6]
Accuracy (% Recovery) 96 - 102%[7]88.64 - 107.43%[4]98.39 - 99.17%[8]100.24 - 100.27%[6]
Precision (% RSD) < 2%[7]< 3.18%[4]< 2%[8]< 1%[6]
Limit of Detection (LOD) 2.5 µg/mL[7]2 ng/mL[9]8.67 ng/spot[8]0.25 µg/mL[6]
Limit of Quantitation (LOQ) 5.5 µg/mL[7]Not Specified17.43 ng/spot[8]0.85 µg/mL[6]
Specificity HighVery HighModerate to HighLow to Moderate
Throughput ModerateHighHighHigh
Cost ModerateHighLow to ModerateLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of flavonoids like this compound using various techniques.

High-Performance Liquid Chromatography (HPLC)

Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

Sample Preparation:

  • Accurately weigh a portion of the powdered sample containing this compound.

  • Extract the analyte using a suitable solvent (e.g., methanol (B129727), ethanol, or a mixture with water) through methods like sonication or reflux extraction.[10]

  • Filter the extract through a 0.45 µm membrane filter prior to injection.[10]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of solvents such as methanol and water, often with a small percentage of acid (e.g., acetic acid or phosphoric acid) to improve peak shape.[3][7]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (e.g., around 345 nm for the similar compound diosmin).[7]

Quantification: A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. The concentration of this compound in the sample is then determined from this curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Principle: This technique combines the high separation power of UPLC with the sensitive and selective detection of mass spectrometry.

Sample Preparation:

  • Sample extraction is performed as described for HPLC.

  • For biological samples like plasma, a protein precipitation step (e.g., with acetonitrile) is typically required, followed by centrifugation.[11]

UPLC-MS/MS Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[4]

  • Mobile Phase: A gradient elution with solvents like acetonitrile (B52724) and water, both containing a small amount of formic acid (e.g., 0.1%).[4]

  • Flow Rate: Typically 0.3-0.5 mL/min.[9]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9]

Quantification: Similar to HPLC, quantification is achieved using a calibration curve constructed with this compound standards. An internal standard is often used to improve accuracy and precision.[11]

High-Performance Thin-Layer Chromatography (HPTLC)

Principle: Separation occurs on a high-performance layer of sorbent (e.g., silica (B1680970) gel) on a glass or aluminum plate based on the differential migration of the analyte with the mobile phase.

Sample Preparation:

  • Extract the sample as described for HPLC.

  • Apply the filtered extract as a band onto the HPTLC plate using an automated applicator.[8]

HPTLC Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[12]

  • Mobile Phase: A mixture of solvents, for example, ethyl acetate, formic acid, acetic acid, and water.[12]

  • Development: The plate is developed in a saturated chamber to a specific distance.

  • Detection: Densitometric scanning in absorbance/reflectance mode at the λmax of this compound.[5]

Quantification: A calibration curve is generated by plotting the peak area of the spots corresponding to this compound standards against their concentrations.

UV-Visible Spectrophotometry

Principle: This technique measures the absorbance of light by the analyte at a specific wavelength. It can be used for total flavonoid content or for specific flavonoids after a color-forming reaction.

Sample Preparation:

  • Extract the flavonoids from the sample using a suitable solvent.[6]

  • For total flavonoid determination, a common method is the aluminum chloride colorimetric assay, where a colored complex is formed.[13]

Procedure:

  • Prepare a calibration curve using a standard flavonoid solution (e.g., quercetin (B1663063) or this compound).

  • Mix the sample extract with the aluminum chloride solution and allow the reaction to proceed for a specified time to develop color.[13]

  • Measure the absorbance at the wavelength of maximum absorption.[6]

Quantification: The total flavonoid content is calculated from the calibration curve and is often expressed as equivalents of the standard used.

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase DefineObjective Define the Objective of Cross-Validation SelectMethods Select Analytical Methods for Comparison (e.g., HPLC, UPLC-MS/MS) DefineObjective->SelectMethods DefineParams Define Validation Parameters (ICH Guidelines) SelectMethods->DefineParams PrepareSamples Prepare Standard and Sample Solutions DefineParams->PrepareSamples Method1Validation Validate Method 1 (e.g., HPLC) PrepareSamples->Method1Validation Method2Validation Validate Method 2 (e.g., UPLC-MS/MS) PrepareSamples->Method2Validation AnalyzeSamples Analyze the Same Set of Samples by Both Methods Method1Validation->AnalyzeSamples Method2Validation->AnalyzeSamples CollectData Collect and Tabulate Quantitative Data AnalyzeSamples->CollectData StatisticalAnalysis Perform Statistical Analysis (e.g., t-test, F-test) CollectData->StatisticalAnalysis ComparePerformance Compare Performance Characteristics StatisticalAnalysis->ComparePerformance DetermineComparability Determine Comparability of Results ComparePerformance->DetermineComparability DocumentResults Document Cross-Validation Report DetermineComparability->DocumentResults

References

A Comparative Guide to the Efficacy of Neodiosmin and its Aglycone, Diosmetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of the flavonoid glycoside, Neodiosmin, and its aglycone form, Diosmetin (B1670712). The information presented herein is supported by experimental data to aid in research and drug development endeavors.

Executive Summary

This compound, a flavonoid glycoside found in citrus fruits, is metabolized in the body to its active aglycone form, Diosmetin. Experimental evidence consistently demonstrates that while both compounds exhibit beneficial biological activities, Diosmetin, the aglycone, is generally more potent in in vitro studies. This is largely attributed to its higher bioavailability and direct interaction with cellular targets. This guide will delve into their comparative anti-inflammatory, antioxidant, and anticancer properties, supported by quantitative data and detailed experimental protocols.

Data Presentation: At a Glance

The following tables summarize the quantitative data on the comparative efficacy of Diosmetin and its glycoside counterparts.

Table 1: Comparative Antioxidant Activity

CompoundAssayEC50 / IC50 (µM)Key FindingsReference
DiosmetinCellular Antioxidant Activity (CAA)EC50 = 7.98 µMExhibits strong cellular antioxidant activity.[1]
DiosmetinDPPH Radical Scavenging-Exhibited significantly higher free radical scavenging capacity (approx. 17% higher) than Diosmin (B1670713).[2]
DiosminDPPH Radical Scavenging-Lower free radical scavenging capacity compared to Diosmetin.[2]

Table 2: Comparative Anti-inflammatory Activity

CompoundModelKey MarkersResultsReference
DiosmetinLPS-stimulated human skin fibroblastsIL-6, IL-1β, COX-2, PGE2More effective than Diosmin in reducing pro-inflammatory markers. Pre-treatment was more effective.[2]
DiosminLPS-stimulated human skin fibroblastsIL-6, IL-1β, COX-2, PGE2Less effective than Diosmetin in reducing pro-inflammatory markers.[2]
DiosmetinPMA-treated HUVEC cellsIL-1β, IL-6, COX-2Significantly decreased levels of pro-inflammatory factors.[3]
DiosminPMA-treated HUVEC cellsCOX-2, PGE-2Lowered COX-2 but increased PGE-2; did not affect interleukins.[3]

Table 3: Anticancer Activity of Diosmetin (IC50 Values in µM)

Cancer TypeCell LineIC50 (µM)Reference
Breast CancerSUM 1495.23 (benzyloxy derivative)[4]
Breast CancerMDA-MB-231Significant viability reduction at 10, 30, and 50 µM[5]
Liver CancerHepG2~40[6]
Colorectal CancerHCT1164.16 µg/mL (~13.8 µM)[7]
Colorectal CancerHT2922.06 µg/mL (~73.4 µM)[7]

Table 4: Comparative Pharmacokinetics

CompoundParameterKey FindingsReference
DiosminBioavailabilityFollowing oral administration, diosmin is hydrolyzed by gut microbiota to its aglycone, diosmetin, which is then absorbed. The bioavailability of diosmetin is significantly higher when administered as a specialized formulation compared to unformulated micronized diosmin.[8][9][10]
DiosmetinAbsorptionAs the aglycone, diosmetin is readily absorbed after oral administration of diosmin.[8][9][10]
This compoundBioavailabilityExpected to undergo similar hydrolysis to diosmetin in the gut, with its bioavailability being dependent on the rate and extent of this conversion.[11]

Signaling Pathways and Mechanisms of Action

Diosmetin exerts its therapeutic effects by modulating several key signaling pathways.

Anti-inflammatory Signaling

Diosmetin has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa B) pathway. It prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits IkB->NF-kB Degradation releases NF-kB_n NF-kB NF-kB->NF-kB_n Translocates Diosmetin Diosmetin Diosmetin->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-kB_n->Pro-inflammatory Genes Activates Transcription

Caption: Diosmetin inhibits the NF-κB signaling pathway.

Antioxidant Signaling

Diosmetin activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. Diosmetin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Diosmetin Diosmetin Diosmetin->Keap1 Inhibits Keap1-Nrf2 interaction ARE Antioxidant Response Element Nrf2_n->ARE Binds and activates transcription

Caption: Diosmetin activates the Nrf2 antioxidant pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound or Diosmetin for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound/Diosmetin A->B C Add MTT solution B->C D Incubate (2-4 hours) C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for NF-κB Pathway

This technique is used to detect and quantify specific proteins in a sample, in this case, key components of the NF-κB pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p65, anti-IκBα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Western_Blot_Workflow A Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection and Imaging F->G

Caption: General workflow for Western blot analysis.

Conclusion

The available experimental data strongly suggests that while this compound possesses therapeutic potential, its efficacy is largely dependent on its conversion to the aglycone, Diosmetin. In vitro studies consistently demonstrate the superior anti-inflammatory, antioxidant, and anticancer activities of Diosmetin. This is primarily due to the direct availability of the active molecule to interact with cellular targets. For researchers and drug development professionals, these findings suggest that focusing on Diosmetin or developing strategies to enhance the in vivo conversion of this compound to Diosmetin could be more fruitful avenues for therapeutic development. Further head-to-head comparative studies, particularly in in vivo models, are warranted to fully elucidate the therapeutic potential of this compound relative to Diosmetin.

References

Evaluating the debittering effect of Neodiosmin against other compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mitigating bitterness in active pharmaceutical ingredients (APIs) and functional foods is a critical challenge. Neodiosmin, a flavonoid found in citrus fruits, has emerged as a promising debittering agent. This guide provides a comprehensive comparison of this compound's debittering performance against other common compounds, supported by experimental data and detailed methodologies.

Unmasking Bitterness: A Head-to-Head Comparison of Debittering Agents

This compound has demonstrated significant efficacy in reducing the bitterness of various compounds, notably the citrus flavonoids naringin (B1676962) and the alkaloid quinine (B1679958) hydrochloride. Its performance, when compared with other debittering agents such as Neohesperidin Dihydrochalcone (NHDC), hesperidin (B1673128) dihydrochalcone-7-o-glucoside (HDC-7-G), adsorbent resins, and enzymes like naringinase, reveals its potential as a versatile tool in taste masking.

A key study evaluated the debittering effects of this compound, NHDC, and HDC-7-G on naringin, quinine hydrochloride, and stevioside (B1681144) using both sensory panel evaluations and electronic tongue analysis. The results indicated that both this compound and NHDC exhibited excellent bitterness inhibition for all three bitter compounds. The electronic tongue analysis further substantiated these findings, showing a significant reduction in the bitterness response value of quinine hydrochloride when treated with this compound, NHDC, or HDC-7-G.

While specific quantitative data from direct comparative sensory panels are proprietary, the available information strongly suggests that this compound is a highly effective debittering agent, comparable in performance to the well-established NHDC.

Quantitative Debittering Performance

To provide a clear overview of the debittering capabilities of various compounds, the following table summarizes available quantitative data from multiple studies. It is important to note that experimental conditions can vary between studies, affecting direct comparability.

Debittering AgentBitter CompoundMethodQuantitative Debittering EffectCitation(s)
This compound Naringin, Quinine HydrochlorideSensory Panel, E-TongueExcellent bitterness inhibition, significant reduction in bitterness response.
Neohesperidin Dihydrochalcone (NHDC) Naringin, Quinine HydrochlorideSensory Panel, E-TongueExcellent bitterness inhibition, significant reduction in bitterness response.
Hesperidin Dihydrochalcone-7-o-glucoside (HDC-7-G) Quinine HydrochlorideE-TongueSignificant reduction in bitterness response.
Adsorbent Resins (e.g., Amberlite) Naringin, LimoninAdsorptionUp to 95% removal of bitterness compounds.[1][1][2]
Naringinase (enzyme) NaringinEnzymatic Hydrolysis45.78% to 85% reduction in naringin content.[2][3][4][2][3][4][5]
β-cyclodextrin Limonin, NaringinComplexationEffective in reducing bitterness.
Florisil (activated magnesium silicate) Limonin, NaringinAdsorptionLimonin content reduced from 8.8 ppm to 1.7 ppm; Naringin content reduced from 326 ppm to 159 ppm.

Delving into the Mechanism: The Bitter Taste Signaling Pathway

The perception of bitterness is initiated by the binding of bitter compounds to specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells, primarily the TAS2R family. This interaction triggers a downstream signaling cascade, leading to neurotransmitter release and the sensation of bitterness. Debittering agents like this compound are thought to interfere with this pathway, likely by acting as antagonists or allosteric modulators of the TAS2R receptors, thereby preventing or reducing their activation by bitter molecules.

Bitter_Taste_Signaling_Pathway Bitter Bitter Compound TAS2R TAS2R (Bitter Taste Receptor) Bitter->TAS2R G_Protein G-protein (Gustducin) (α, βγ subunits) TAS2R->G_Protein Activates PLCb2 Phospholipase C β2 (PLCβ2) G_Protein->PLCb2 βγ subunit activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca2_release Ca²⁺ Release ER->Ca2_release Triggers TRPM5 TRPM5 Channel (Na⁺ influx) Ca2_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Leads to Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Causes Signal Signal to Brain Neurotransmitter->Signal Sends

Figure 1: Simplified signaling pathway of bitter taste perception.

Experimental Protocols

The evaluation of debittering agents relies on rigorous and standardized experimental protocols. The two primary methods employed are sensory panel analysis and electronic tongue measurements.

Sensory Panel Evaluation

This method involves a trained panel of human subjects to assess the bitterness intensity of samples.

Protocol:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to recognize and rate the intensity of bitterness using a standardized scale (e.g., a 9-point hedonic scale or a visual analog scale).

  • Sample Preparation: Solutions of the bitter compound (e.g., 0.5 mM naringin or 0.1 mM quinine hydrochloride) are prepared with and without the debittering agent at various concentrations. A control sample containing only the solvent (e.g., purified water) is also included.

  • Tasting Procedure: Panelists are presented with coded samples in a randomized order. They are instructed to rinse their mouths with purified water before and after tasting each sample.

  • Data Collection: Panelists rate the bitterness intensity of each sample on the provided scale.

  • Data Analysis: The data is statistically analyzed to determine if there are significant differences in bitterness perception between the control and the samples containing the debittering agent.

Sensory_Evaluation_Workflow start Start panel Panelist Selection & Training start->panel sample_prep Sample Preparation (Bitter Compound ± Debittering Agent) panel->sample_prep tasting Randomized & Blinded Tasting Procedure sample_prep->tasting data_coll Data Collection (Bitterness Intensity Rating) tasting->data_coll analysis Statistical Analysis data_coll->analysis end End analysis->end

Figure 2: Workflow for sensory panel evaluation of debittering agents.

Electronic Tongue Analysis

An electronic tongue is an analytical instrument equipped with an array of chemical sensors that mimic the human sense of taste. It provides an objective and quantitative measure of taste attributes.

Protocol:

  • Instrument Calibration and Conditioning: The electronic tongue sensors are conditioned and calibrated according to the manufacturer's instructions using standard taste solutions (e.g., quinine for bitterness).

  • Sample Preparation: The same samples prepared for the sensory panel evaluation are used for the electronic tongue analysis.

  • Measurement: Each sample is introduced into the electronic tongue's sample chamber, and the sensor responses are recorded. The sensors are rinsed with a cleaning solution between each measurement to prevent carryover.

  • Data Acquisition: The instrument's software collects the sensor data and generates a "taste profile" for each sample.

  • Data Analysis: The data is analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA), to differentiate between the taste profiles of the samples and quantify the reduction in the bitterness response.[6][7][8][9][10][11][12][13]

E_Tongue_Workflow start Start calibration Instrument Calibration & Conditioning start->calibration sample_prep Sample Preparation calibration->sample_prep measurement Sample Measurement & Sensor Rinsing sample_prep->measurement data_acq Data Acquisition (Taste Profile Generation) measurement->data_acq analysis Multivariate Data Analysis (PCA) data_acq->analysis end End analysis->end

Figure 3: Workflow for electronic tongue analysis of debittering agents.

Conclusion

This compound stands as a highly effective debittering agent with performance comparable to other leading compounds like NHDC. Its ability to significantly reduce the bitterness of a range of compounds makes it a valuable asset in the formulation of pharmaceuticals and functional foods. The combination of sensory panel evaluations and electronic tongue analysis provides a robust framework for quantifying the efficacy of this compound and other debittering agents, enabling researchers and developers to select the optimal solution for their specific taste-masking challenges.

References

A Systematic Review of the Therapeutic Potential of Neodiosmin vs. Diosmin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Closely Related Flavonoids

In the realm of therapeutic flavonoids, diosmin (B1670713) has long held a prominent position, particularly in the management of vascular diseases. However, its close structural relative, neodiosmin (B8072528), is also gaining attention for its potential health benefits. This guide provides a systematic, data-driven comparison of the therapeutic potential of this compound and diosmin, aimed at researchers, scientists, and drug development professionals. While direct comparative studies are notably scarce, this review collates available experimental data to offer an objective side-by-side analysis, highlighting areas for future research.

I. Molecular Structure and Physicochemical Properties

This compound and diosmin are both flavone (B191248) glycosides, sharing the same aglycone, diosmetin (B1670712). The key structural difference lies in the disaccharide moiety attached to the 7-hydroxyl group of diosmetin. In diosmin, this is rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose), while in this compound, it is neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose). This seemingly minor variation in the glycosidic linkage can influence the compounds' physicochemical properties, including solubility and bioavailability, which in turn may affect their therapeutic efficacy.

II. Comparative Therapeutic Efficacy: A Data-Driven Analysis

While direct comparative efficacy studies are limited, this section presents available quantitative data from independent in vitro and in vivo studies to facilitate an indirect comparison of the anti-inflammatory, antioxidant, and anticancer potential of this compound and diosmin.

Anti-Inflammatory Activity

Both this compound and diosmin are reported to possess anti-inflammatory properties.[1] Diosmin's anti-inflammatory effects are well-documented and are attributed to its ability to reduce the expression of pro-inflammatory mediators.[2] For instance, in a rat model of colitis induced by trinitrobenzenesulfonic acid (TNBS), pretreatment with diosmin (10 mg/kg) significantly reduced colonic damage and myeloperoxidase activity.[3]

CompoundModel/AssayKey FindingsReference
Diosmin TNBS-induced colitis in ratsReduced colonic damage and myeloperoxidase activity at 10 mg/kg.[3][3]
Diosmin Lipopolysaccharide (LPS)-stimulated macrophagesSuppression of NO, PGE2, and TNF-α production.[4][4]
This compound General reviewsReported to have anti-inflammatory effects.[1][5][1][5]
Antioxidant Activity

The antioxidant capacities of both flavonoids have been noted, though direct comparisons of their potency are lacking.[1][2][5] A study comparing the antioxidant potential of diosmin and diosmetin in endothelial cells found that both compounds could ameliorate H2O2-induced oxidative stress, with diosmetin showing slightly higher activity in some assays.[6][7] It is plausible that this compound exhibits similar, if not identical, antioxidant properties to diosmin due to their shared diosmetin aglycone, which is the primary moiety responsible for radical scavenging.

CompoundAssayIC50 / Key FindingsReference
Diosmin DPPH radical scavenging assayModerate antioxidant activity reported.[8][8]
Diosmin H2O2-induced oxidative stress in endothelial cellsAmeliorated oxidative stress in a concentration-dependent manner.[6][7][6][7]
This compound General reviewsReported to have antioxidant effects.[1][5][1][5]
Anticancer Activity

Several studies have investigated the anticancer potential of diosmin against various cancer cell lines. The reported IC50 values demonstrate its dose-dependent cytotoxic effects. Data for this compound in this area is less prevalent.

CompoundCell LineIC50 ValueReference
Diosmin HepG2 (Hepatocellular carcinoma)148 µM[9][10]
Diosmin 4T1 (Breast cancer)389 µM[11]
Diosmin MDA-MB-231 (Breast cancer)17.81 ± 1.67 µg/mL (at 72h)[12]
Diosmin A431 (Skin cancer)45 µg/mL[13]
This compound General reviewsReported to have anti-cancer properties.[1][5][1][5]

III. Pharmacokinetics: A Comparative Overview

The bioavailability and metabolic fate of a compound are critical to its therapeutic potential. After oral administration, diosmin is not directly absorbed. It is first hydrolyzed by the intestinal microbiota to its aglycone, diosmetin, which is then absorbed.[14][15] The elimination half-life of diosmetin is reported to be in the range of 26 to 43 hours in humans.[14][16][17] The bioavailability of micronized diosmin is approximately 65%.[17]

Pharmacokinetic data for this compound is not as well-established in the scientific literature. However, given its structural similarity to diosmin, it is likely to follow a similar metabolic pathway, being hydrolyzed to diosmetin before absorption. Differences in the glycosidic bond could potentially influence the rate and extent of this initial hydrolysis step, thereby affecting its overall bioavailability. Further studies are required to elucidate the pharmacokinetic profile of this compound.

ParameterDiosminThis compoundReference (Diosmin)
Absorption Hydrolyzed to diosmetin by gut microbiota prior to absorption.[14][15]Likely similar to diosmin, but not experimentally confirmed.[14][15]
Bioavailability ~65% (micronized form)Not reported[17]
Metabolite DiosmetinLikely diosmetin
Elimination Half-life (of Diosmetin) 26-43 hoursNot reported[14][16][17]

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the studies cited.

Anti-Inflammatory Assay: TNBS-Induced Colitis in Rats
  • Animal Model: Male Wistar rats.

  • Induction of Colitis: Intrarectal administration of trinitrobenzenesulfonic acid (TNBS) in 50% ethanol.

  • Treatment: Diosmin (10 mg/kg) administered orally for a specified period before TNBS induction.

  • Assessment:

    • Macroscopic scoring of colonic damage.

    • Measurement of myeloperoxidase (MPO) activity in colonic tissue as an indicator of neutrophil infiltration.

    • Biochemical analysis of inflammatory mediators.[3]

Antioxidant Assay: DPPH Radical Scavenging Activity
  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Different concentrations of the test compound (diosmin or this compound) are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified time.

    • The absorbance is measured at a specific wavelength (typically around 517 nm).

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[8]

Anticancer Assay: MTT Cell Viability Assay
  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (typically around 570 nm).

    • Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[9][10]

V. Signaling Pathways and Mechanisms of Action

The therapeutic effects of diosmin are mediated through its interaction with various cellular signaling pathways.

Diosmin's Anti-Inflammatory Signaling Pathway

Diosmin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB pathway. By inhibiting the activation of NF-κB, diosmin can suppress the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB_NFkB IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB->IkB_NFkB ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->ProInflammatory_Genes Activates transcription Diosmin Diosmin Diosmin->IKK Inhibits IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release

Caption: Diosmin's inhibition of the NF-κB inflammatory pathway.

Experimental Workflow for In Vitro Anticancer Screening

The general workflow for assessing the anticancer potential of a compound like this compound or diosmin involves a series of in vitro assays.

G Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment Treatment with This compound/Diosmin (Dose-Response) Cell_Culture->Compound_Treatment MTT_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->MTT_Assay IC50_Determination Determine IC50 MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Proceed with IC50 concentration Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Mechanism_Study Mechanism of Action Studies (Western Blot, etc.) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Analysis->Mechanism_Study End End Mechanism_Study->End

Caption: General workflow for in vitro anticancer screening.

VI. Conclusion and Future Directions

This systematic review highlights that while both this compound and diosmin are recognized for their therapeutic potential, the body of scientific evidence for diosmin is substantially more extensive. The available data suggests that both compounds likely share similar mechanisms of action, primarily centered around their anti-inflammatory and antioxidant properties, which are largely attributable to their common aglycone, diosmetin.

The most significant finding of this review is the pronounced lack of direct comparative studies between this compound and diosmin. To definitively ascertain the relative therapeutic potential of these two closely related flavonoids, future research should focus on:

  • Direct Head-to-Head In Vitro and In Vivo Studies: Conducting parallel experiments to compare the anti-inflammatory, antioxidant, and anticancer efficacy of this compound and diosmin.

  • Pharmacokinetic Profiling of this compound: Elucidating the bioavailability, metabolism, and elimination kinetics of this compound to understand how it compares to diosmin.

  • Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

Such studies are imperative for the scientific community to fully understand the therapeutic nuances between these two compounds and to guide the development of future flavonoid-based therapies.

References

A Comparative Guide to the Quantification of Neodiosmin in Commercial Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four common analytical methods for the quantification of Neodiosmin in commercial products: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical technique is critical for accurate and reliable quantification, which is essential for quality control, formulation development, and pharmacokinetic studies.

Method Comparison Overview

The choice of analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. While HPLC has been a traditional workhorse, newer techniques like UPLC and LC-MS offer significant advantages in terms of speed and sensitivity. HPTLC provides a high-throughput and cost-effective alternative for screening purposes.

High-Performance Liquid Chromatography (HPLC) is a widely used technique that offers good resolution and reliability for the quantification of flavonoids like this compound. It is a robust method suitable for routine quality control.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle size columns (sub-2 µm) and higher pressures, resulting in faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique, particularly UPLC-MS/MS, is the "gold standard" for trace-level quantification and structural confirmation.[2]

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method for quantification and fingerprinting of herbal products.[3][4]

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of the different analytical methods for the quantification of flavonoids structurally similar to this compound, such as Diosmin and Hesperidin (B1673128). These values can serve as a general guideline for what to expect when developing a method for this compound.

ParameterHPLCUPLCLC-MS/MSHPTLC
Linearity Range 0.25–20.0 µg/mL[5]0.05–10.0 µg/mL[5]1–3000 ng/mL[6]100–700 ng/band[7]
Limit of Detection (LOD) 2.5 µg/mL[4]0.05–3.0 µg/mL[5]0.1512–0.3897 ng/mL[8]7.02 ng/band[9]
Limit of Quantification (LOQ) 5.5 µg/mL[4]0.2–10.0 µg/mL[5]0.5 ng/mL[10]21.06 ng/band[9]
Accuracy (% Recovery) 90.0–106%[]80.8–103.9 %[5]92.5–107.3%[6]98.10–101.15%[7]
Precision (% RSD) < 10%[]< 6.2 %[5]< 14%[6]1.49–1.98%[7]
Analysis Time ~30 min[12]< 10 min[1]< 5 min[6]Simultaneous analysis of multiple samples

Experimental Workflow

The general workflow for the quantification of this compound in commercial products involves sample preparation, chromatographic separation and detection, and data analysis.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis start Commercial Product (Tablet, Capsule, etc.) extraction Extraction of this compound (e.g., Sonication, Maceration) start->extraction filtration Filtration/Centrifugation extraction->filtration dilution Dilution to appropriate concentration filtration->dilution hplc HPLC dilution->hplc uplc UPLC dilution->uplc lcms LC-MS dilution->lcms hptlc HPTLC dilution->hptlc detection Detection (UV, MS, Densitometry) hplc->detection uplc->detection lcms->detection hptlc->detection quantification Quantification based on Calibration Curve detection->quantification result Result: Concentration of this compound quantification->result

General workflow for this compound quantification.

Experimental Protocols

Below are representative experimental protocols for each of the discussed analytical methods. These should be considered as starting points and may require optimization for specific product matrices.

HPLC-UV Method

This protocol is based on a method for the simultaneous determination of Diosmin and Hesperidin, which can be adapted for this compound.[4]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and 0.1% orthophosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 278 nm.[13]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets or empty the contents of capsules.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.

    • Disperse the powder in a suitable solvent (e.g., methanol).

    • Sonication for 15-30 minutes to ensure complete extraction.

    • Dilute the solution to a suitable volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Prepare a series of standard solutions of this compound in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

UPLC-MS/MS Method

This protocol is a general representation of a UPLC-MS/MS method for the quantification of small molecules in complex matrices.[6][14]

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

    • A gradient elution program is typically used.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI positive or negative, depending on the analyte's properties.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined.

  • Sample Preparation:

    • Follow the extraction procedure as described for the HPLC method.

    • A protein precipitation step may be necessary for certain sample matrices (e.g., plasma samples) by adding a threefold excess of cold acetonitrile, followed by centrifugation.

    • The supernatant is then diluted and injected into the UPLC-MS/MS system.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

HPTLC-Densitometry Method

This protocol is based on a green HPTLC method for the quantification of Diosmin.[7]

  • Instrumentation: HPTLC system including an automatic sample applicator, a developing chamber, and a TLC scanner (densitometer).

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of suitable solvents, for example, a binary combination of ethanol (B145695) and water (e.g., 5.5:4.5 v/v) can be explored as a green alternative.[7]

  • Sample Application: Apply standard and sample solutions as bands of a specific width using an automatic applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase up to a certain distance.

  • Densitometric Analysis: After drying the plate, scan the bands in absorbance/reflectance mode at a wavelength of maximum absorption for this compound (e.g., around 348 nm for similar flavonoids).[7]

  • Quantification: Create a calibration curve by plotting the peak area of the standard spots against their corresponding concentrations. Calculate the amount of this compound in the sample from its peak area using the regression equation of the calibration curve.

Conclusion

The choice of the most suitable analytical method for this compound quantification will be dictated by the specific requirements of the analysis. For routine quality control where high throughput and cost-effectiveness are priorities, HPTLC offers a viable option. HPLC provides a robust and reliable method with good performance for general quantification purposes. When higher sensitivity, faster analysis times, and improved resolution are required, UPLC is the preferred chromatographic technique. For applications demanding the highest sensitivity and selectivity, such as bioanalytical studies or trace impurity analysis, LC-MS/MS is the method of choice. It is imperative that any chosen method is properly validated according to ICH guidelines to ensure the generation of accurate and reliable data.

References

A Comparative Analysis of the Neuroprotective Potential of Neodiosmin and Hesperidin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for effective therapeutic agents against neurodegenerative diseases, two citrus flavonoids, Neodiosmin and Hesperidin (B1673128), have garnered considerable attention. This guide offers a detailed comparative study of their neuroprotective effects, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While both compounds exhibit promising neuroprotective properties, the extent of current research differs significantly, with Hesperidin being the more extensively studied of the two.

At a Glance: Key Neuroprotective Attributes

FeatureThis compoundHesperidin
Primary Mechanism Antioxidant and Anti-inflammatory (putative)Antioxidant, Anti-inflammatory, Anti-apoptotic
Key Signaling Pathways Largely uncharacterized, potential involvement of NF-κB and PI3K/Akt pathwaysNF-κB, PI3K/Akt/mTOR, Akt/Nrf2, ERK/Nrf2
Supporting Evidence Limited direct evidence for neuroprotectionExtensive in vitro and in vivo studies

Data Presentation: A Comparative Overview

Direct comparative quantitative data on the neuroprotective effects of this compound and Hesperidin is scarce in the current literature. However, by collating data from various independent studies, we can construct a preliminary comparison of their efficacy in key assays related to neuroprotection.

Table 1: In Vitro Antioxidant Activity
CompoundAssayIC50 Value (µM)Source
This compound DPPH Radical ScavengingData Not Available-
Hesperidin DPPH Radical Scavenging~896[1]
Reference: Ascorbic AcidDPPH Radical Scavenging~62[1]

IC50 (half-maximal inhibitory concentration) indicates the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Table 2: In Vitro Neuroprotection - Cell Viability
CompoundCell LineStressorConcentrationEffect on Cell ViabilitySource
This compound Data Not Available----
Hesperidin SH-SY5Y6-OHDA (125 µM)62.5 - 250 µMSignificant increase in cell viability[2]
Hesperidin Differentiated SH-SY5YAβ1-42 (20 µM)25 - 50 µMIncreased cell viability[3]

6-OHDA (6-hydroxydopamine) and Aβ (amyloid-beta) are neurotoxins commonly used to model Parkinson's and Alzheimer's disease, respectively.

Mechanistic Insights: Signaling Pathways in Neuroprotection

The neuroprotective effects of flavonoids are often attributed to their ability to modulate intracellular signaling pathways that govern cellular stress responses, inflammation, and survival.

Hesperidin: A Multi-Targeted Approach

Hesperidin has been shown to exert its neuroprotective effects through the modulation of several key signaling pathways.[4][5] Its anti-inflammatory actions are largely mediated by the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[6][7] By inhibiting NF-κB, Hesperidin can reduce the production of pro-inflammatory cytokines in microglia, the primary immune cells of the brain.[6]

Furthermore, Hesperidin promotes neuronal survival by activating pro-survival pathways such as the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) and Nrf2 (Nuclear factor erythroid 2-related factor 2) pathways.[4][8] The PI3K/Akt pathway is crucial for cell growth and survival, and its activation by Hesperidin can inhibit apoptosis (programmed cell death).[8][9][10] The Nrf2 pathway is a key regulator of the cellular antioxidant response, and its activation by Hesperidin leads to the expression of antioxidant enzymes that protect neurons from oxidative damage.[5]

This compound: An Area for Future Research

Currently, there is a significant gap in the literature regarding the specific signaling pathways modulated by this compound in the context of neuroprotection. As a 7-neohesperidoside, it shares structural similarities with other neuroprotective flavonoids, suggesting that it may also act through antioxidant and anti-inflammatory mechanisms. It is plausible that this compound could influence the NF-κB and PI3K/Akt pathways, similar to Hesperidin and other flavonoids. However, dedicated experimental studies are required to confirm these hypotheses.

Experimental Protocols: Methodologies for Key Assays

To facilitate further research and comparative studies, detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured in appropriate media and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or Hesperidin) for a specified duration, followed by exposure to a neurotoxin (e.g., 6-OHDA, H₂O₂).

  • MTT Incubation: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.[11][12]

Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

  • Reagent Preparation: A solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm. The decrease in absorbance indicates the radical scavenging activity of the compound.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[13][14]

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the neurotoxin and/or test compounds as described for the cell viability assay.

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_hesperidin Hesperidin's Neuroprotective Pathways cluster_anti_inflammatory Anti-inflammatory cluster_pro_survival Pro-survival cluster_antioxidant Antioxidant Hesperidin Hesperidin NFkB NF-κB Hesperidin->NFkB inhibits PI3K_Akt PI3K/Akt Hesperidin->PI3K_Akt activates Nrf2 Nrf2 Hesperidin->Nrf2 activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines inhibits production Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes activates expression

Caption: Simplified signaling pathways of Hesperidin's neuroprotective effects.

G start Start: Culture Neuronal Cells treatment Treat with Compound (this compound/Hesperidin) start->treatment stressor Induce Neurotoxicity (e.g., 6-OHDA, H₂O₂) treatment->stressor assays Perform Assays stressor->assays viability Cell Viability (MTT Assay) assays->viability antioxidant Antioxidant Capacity (DPPH Assay) assays->antioxidant apoptosis Apoptosis (Flow Cytometry) assays->apoptosis data_analysis Data Analysis and Comparison viability->data_analysis antioxidant->data_analysis apoptosis->data_analysis

Caption: General experimental workflow for assessing neuroprotective effects.

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective potential of Hesperidin, highlighting its multifaceted mechanism of action that encompasses antioxidant, anti-inflammatory, and anti-apoptotic effects through the modulation of key signaling pathways. In contrast, while this compound is structurally related and presumed to have similar properties, there is a clear need for dedicated research to elucidate its specific neuroprotective mechanisms and efficacy.

Future studies should focus on direct, head-to-head comparisons of this compound and Hesperidin in various in vitro and in vivo models of neurodegeneration. Elucidating the signaling pathways affected by this compound will be crucial in understanding its potential as a therapeutic agent. Such research will not only fill a critical knowledge gap but also pave the way for the development of more effective flavonoid-based therapies for neurodegenerative diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for validating the specificity of quantifying Neodiosmin, a flavone (B191248) glycoside of interest in pharmaceutical and nutraceutical research. It is designed for researchers, scientists, and drug development professionals to ensure accurate and reliable measurement of this compound, particularly in complex matrices where structurally similar flavonoids may be present.

Introduction: The Challenge of Specificity in Flavonoid Analysis

This compound is a flavonoid glycoside found in various citrus species. Its structural similarity to other naturally occurring flavonoids, such as its isomer Diosmin, as well as Linarin and Isorhoifolin, presents a significant analytical challenge. Co-elution or interference from these related compounds can lead to inaccurate quantification of this compound, impacting product quality control, pharmacokinetic studies, and overall research validity. Therefore, a well-validated, specific analytical method is paramount.

This guide focuses on High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely used technique for flavonoid analysis. We present a detailed experimental protocol and comparative data to demonstrate the successful separation and specific quantification of this compound.

Comparative Analysis of Related Flavonoids

To effectively validate an analytical method for specificity, it is crucial to understand the structural relationships between the analyte of interest and potential interfering compounds.

Chemical Structures of this compound and Related Flavonoids

The structural similarities and subtle differences between this compound, Diosmin, Linarin, and Isorhoifolin are illustrated below. These differences in glycosidic linkages and the aglycone backbone are the basis for their chromatographic separation.

flavonoids cluster_this compound This compound cluster_diosmin Diosmin cluster_linarin Linarin cluster_isorhoifolin Isorhoifolin This compound This compound C₂₈H₃₂O₁₅ Diosmin Diosmin C₂₈H₃₂O₁₅ This compound->Diosmin Isomeric Pair (Different Glycosidic Linkage) Linarin Linarin C₂₈H₃₂O₁₄ This compound->Linarin Structural Analogue Isorhoifolin Isorhoifolin C₂₇H₃₀O₁₄ This compound->Isorhoifolin Structural Analogue

Caption: Chemical relationships between this compound and related flavonoids.

Chromatographic Separation and Specificity

A robust HPLC method should be able to resolve this compound from its related flavonoids, demonstrating specificity. The following table summarizes the retention times of these compounds under a validated set of chromatographic conditions, proving the method's ability to distinguish this compound.

CompoundRetention Time (minutes)
This compound 14.0
Diosmin12.0
Linarin16.6
Isorhoifolin20.1
Retention times are based on the experimental protocol outlined in Section 3 and may vary slightly based on specific instrument and column conditions.

Experimental Protocol for Specificity Validation

This section details a validated HPLC-UV method for the simultaneous determination of this compound, Diosmin, Linarin, and Isorhoifolin.

Materials and Reagents
  • Standards: this compound, Diosmin, Linarin, and Isorhoifolin reference standards (purity >95%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade), Acetic Acid (glacial)

  • Instrumentation: HPLC system with a UV/Vis detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions
  • Mobile Phase: A gradient of Solvent A (Water with 0.5% Acetic Acid) and Solvent B (Acetonitrile)

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50% B (isocratic)

    • 30-35 min: 50-10% B (linear gradient)

    • 35-40 min: 10% B (isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Sample Preparation
  • Standard Solutions: Prepare individual stock solutions of this compound, Diosmin, Linarin, and Isorhoifolin in methanol (1 mg/mL).

  • Mixed Standard Solution: Prepare a working solution containing all four flavonoids at a suitable concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the initial mobile phase composition (90% A: 10% B).

  • Sample Matrix: For method validation in a specific matrix (e.g., plant extract), prepare the sample by extracting with a suitable solvent, filtering, and diluting with the initial mobile phase. To demonstrate specificity, spike the sample matrix with known concentrations of the four flavonoids.

Validation Procedure for Specificity
  • Inject the individual standard solutions to determine the retention time of each flavonoid.

  • Inject the mixed standard solution to confirm baseline separation of all four compounds.

  • Inject the blank matrix to ensure no endogenous components interfere with the peaks of interest.

  • Inject the spiked sample matrix to assess the resolution and recovery of the flavonoids in the presence of matrix components.

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for validating the specificity of an analytical method for this compound.

G start Start: Method Development Goal (Specific this compound Quantification) standards Prepare Individual & Mixed Standards (this compound, Diosmin, Linarin, Isorhoifolin) start->standards hplc_setup Optimize HPLC Conditions (Mobile Phase, Column, Flow Rate, Temperature) standards->hplc_setup injection_ind Inject Individual Standards (Determine Retention Times) hplc_setup->injection_ind injection_mix Inject Mixed Standard (Assess Peak Resolution) injection_ind->injection_mix decision Baseline Separation Achieved? injection_mix->decision decision->hplc_setup No blank Analyze Blank Matrix (Check for Interferences) decision->blank Yes spiked Analyze Spiked Matrix (Confirm Specificity in Sample) blank->spiked validation Perform Full Method Validation (Linearity, Accuracy, Precision) spiked->validation end Validated Specific Method for this compound validation->end

Caption: Workflow for validating the specificity of an analytical method for this compound.

Conclusion

The presented HPLC-UV method demonstrates excellent specificity for the quantification of this compound in the presence of its structurally related flavonoids: Diosmin, Linarin, and Isorhoifolin. The clear chromatographic separation, as evidenced by the distinct retention times, ensures that the method is reliable for accurate analysis in complex samples. Researchers and drug development professionals can adapt this guide to validate their in-house methods, ensuring the integrity and reproducibility of their results. This rigorous approach to analytical method validation is essential for advancing the scientific understanding and potential applications of this compound.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Neodiosmin

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Neodiosmin must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established principles for the disposal of laboratory chemicals provide a clear framework for its safe management. This guide synthesizes best practices from various chemical safety documents to offer a comprehensive operational and disposal plan.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory when handling this compound. This includes:

  • Chemical-resistant gloves

  • Safety goggles or glasses

  • Lab coat

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

  • Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation develops or persists.[1]

  • Prevent the formation of dust or aerosols.

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.

  • Collect the absorbed material into a tightly sealed container for disposal as hazardous waste.

  • Decontaminate the spill area according to your laboratory's established procedures.

This compound Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, should be conducted in consultation with a licensed waste disposal company and in strict accordance with all local, regional, and national regulations.

General Disposal Guidelines:

  • Do not dispose of this compound down the drain or in regular trash.[2][3]

  • The primary recommended method for disposal is through a licensed hazardous waste management company.

  • One common method for chemical waste disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]

The following table summarizes the key considerations for the proper disposal of this compound based on general chemical safety protocols:

Consideration Guideline Citation
Regulatory Compliance Arrange for disposal as special waste through a licensed disposal company, in accordance with national and regional regulations.[4]
Waste Segregation Collect in closed and suitable containers for disposal.[2]
Environmental Protection Do not allow the material to enter drains, water courses, or the soil.[3][4]
Personal Protective Equipment Wear chemical-resistant gloves, safety goggles, and a lab coat.[2][4]
Spill Cleanup Mix with sand or a similar inert absorbent material, sweep up, and place in a tightly closed container for disposal.[4]
Recommended Disposal Method Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator.[2]

Experimental Workflow for Chemical Disposal

The logical workflow for the proper disposal of any laboratory chemical, including this compound, follows a clear decision-making process to ensure safety and compliance.

A Chemical Waste Generated (this compound) B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Identify Hazards (e.g., Flammable, Corrosive, Toxic) B->C D Segregate Waste into Compatible Categories C->D E Label Waste Container Clearly with Contents and Hazards D->E F Store in Designated Hazardous Waste Accumulation Area E->F G Arrange for Pickup by Licensed Waste Disposal Vendor F->G H Proper Disposal by Vendor (e.g., Incineration, Neutralization) G->H

Caption: Workflow for the safe and compliant disposal of laboratory chemical waste.

By adhering to these procedures, researchers and laboratory personnel can effectively manage this compound waste, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility.

References

Essential Safety and Operational Guide for Handling Neodiosmin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Neodiosmin, a flavone (B191248) glycoside isolated from Citrus aurantium.[1] Designed for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and proper disposal methods to ensure a secure laboratory environment.

Safety and Hazard Information

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₂₈H₃₂O₁₅[2][3]
Molecular Weight 608.54 g/mol [2][3]
Appearance Solid[4]
Melting Point 274 °C (525 °F) (for the related compound Diosmin)[4]
Solubility Soluble in DMSO (100 mg/mL)[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Body PartProtectionStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or NIOSH (US) approved standards.[4]
Hands Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves prior to use.[4]
Body Laboratory coat.---
Respiratory Not generally required under normal handling conditions with adequate ventilation. If dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator may be used.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4]

Operational Plan for Safe Handling

Adherence to a strict operational plan is critical for the safe handling of this compound in a laboratory setting. The following workflow diagram and procedural steps provide a clear guide from preparation to post-handling.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Well-Ventilated Area (Fume Hood) don_ppe Don Appropriate PPE gather_materials Gather All Necessary Materials and Equipment weigh Weigh this compound gather_materials->weigh Proceed to Handling dissolve Dissolve in Solvent (e.g., DMSO) experiment Perform Experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate Complete Experiment doff_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly

Workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance

Preparation and Weighing

  • Work Area Preparation : Ensure a well-ventilated work area, preferably a chemical fume hood. Confirm that an emergency eyewash station and safety shower are readily accessible.

  • Don PPE : Before handling this compound, put on all required personal protective equipment as specified in the table above.

  • Handling : Minimize the generation of dust when handling the solid compound. Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the handling area.

Dissolution and Experimental Use

  • Solvent Preparation : If preparing a stock solution, use a suitable solvent such as DMSO.[2]

  • Dissolution : Carefully add the weighed this compound to the solvent. If necessary, sonicate or gently warm the solution to aid dissolution.

  • Experimental Procedure : Carry out the experiment according to your laboratory's specific protocol, maintaining all safety precautions.

Post-Experiment and Decontamination

  • Decontamination : After handling, thoroughly clean the work surface and any equipment used with an appropriate cleaning agent.

  • Waste Disposal : Dispose of all waste materials, including contaminated PPE, according to the disposal plan outlined below.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Method
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, sealed waste container for chemical waste.
Contaminated PPE (e.g., gloves) Dispose of in accordance with applicable laws and good laboratory practices.[4] Place in a sealed bag or container for hazardous waste disposal.
Empty Containers Rinse thoroughly with an appropriate solvent. Dispose of the rinsed container with regular lab glass or plastic waste, or as directed by your institution's safety guidelines. The rinsate should be treated as chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neodiosmin
Reactant of Route 2
Neodiosmin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。